N-Benzoyl-L-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176394 | |
| Record name | (2S)-2-(Phenylformamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Benzoylalanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15259 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2198-64-3 | |
| Record name | N-Benzoyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-(Phenylformamido)propanoic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoylalanine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to the Physical Properties of N-Benzoyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-alanine is an N-acylated amino acid derivative of L-alanine. It is formed by the formal condensation of the amino group of L-alanine with the carboxyl group of benzoic acid.[1] This compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and asymmetric synthesis.[2] Its defined stereochemistry and the presence of the benzoyl protecting group make it a useful tool in the construction of complex chiral molecules.[2] This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its application in common laboratory workflows.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.20 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 139-142 °C to 163-167 °C | [3][4] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like alcohols and dimethylformamide. Solubility in aqueous solutions increases under basic conditions. | [2] |
| Optical Rotation ([α]D) | Specific experimental value not readily available in the searched literature. | |
| Crystal System | Monoclinic | [1] |
| Space Group | P 1 21/c 1 | [1] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of this compound are outlined below.
Melting Point Determination
The melting point of this compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities. The capillary method is a standard technique for this determination.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm. The sample is compacted by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.
-
Purity Assessment: For a pure sample, this range is typically narrow (0.5-1 °C). Impurities will generally cause a depression and broadening of the melting point range.
Solubility Determination
The solubility of this compound is determined by its interaction with various solvents, which is a critical parameter for its use in synthesis and purification.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dimethylformamide, dichloromethane) are selected for testing.
-
Sample Preparation: A known mass of this compound is added to a known volume of the selected solvent in a sealed vial or flask at a constant temperature.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure that equilibrium is reached.
-
Analysis: The solution is then filtered to remove any undissolved solid. The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
-
pH-Dependent Solubility: To assess the effect of pH on aqueous solubility, the above procedure is repeated using buffered solutions at various pH levels. The increased solubility in basic solutions is due to the deprotonation of the carboxylic acid group.[2]
Optical Rotation Measurement
As a chiral molecule, this compound rotates the plane of plane-polarized light. The specific rotation is a characteristic physical constant.
Protocol:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a specified solvent (e.g., ethanol).
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length.
-
Measurement: Monochromatic light (typically from a sodium lamp, D-line at 589 nm) is passed through the solution. The angle of rotation of the plane of polarized light is measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and wavelength used for the measurement are also reported. The optical rotation is dependent on concentration, path length, temperature, and the wavelength of light used.
Single-Crystal X-ray Diffraction
This technique provides the precise three-dimensional arrangement of atoms in the crystalline state of this compound.
Protocol:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction patterns are collected at various crystal orientations.
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and the space group.
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data. The final output is a detailed three-dimensional model of the molecule, including bond lengths and angles.
Visualizations of Applications
This compound is a key component in several important chemical processes. The following diagrams, rendered in Graphviz, illustrate its role in these workflows.
Workflow for Peptide Synthesis
This compound can be used as a protected amino acid in peptide synthesis. The benzoyl group serves as a protecting group for the N-terminus, preventing unwanted side reactions during peptide bond formation.
Caption: Workflow illustrating the use of this compound in peptide synthesis.
Application as a Chiral Auxiliary
The inherent chirality of this compound can be exploited to direct the stereochemical outcome of a reaction, a process known as asymmetric synthesis.
Caption: Logical workflow for the application of this compound as a chiral auxiliary.
References
A Technical Guide to N-Benzoyl-L-alanine (CAS 2198-64-3) for Scientific Professionals
Introduction
N-Benzoyl-L-alanine is an N-acyl derivative of the amino acid L-alanine, formed by the condensation of L-alanine with benzoic acid.[1] With the CAS number 2198-64-3, this compound serves as a pivotal building block and intermediate in synthetic organic chemistry and biochemical research.[2][3] Its structure, featuring a benzoyl protecting group on the amine functionality of L-alanine, makes it particularly valuable in peptide synthesis by preventing unwanted side reactions.[2] This guide provides an in-depth overview of its physicochemical properties, synthesis, applications, and biological relevance for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[3] Its key properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental settings.
| Property | Value | References |
| CAS Number | 2198-64-3 | [1][4][5] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][4][5] |
| Molecular Weight | 193.20 g/mol | [1][2][4][6] |
| Melting Point | 137–164 °C | [3][4] |
| Boiling Point | 148–151 °C | [7] |
| Appearance | White crystalline powder | [3][4] |
| IUPAC Name | (2S)-2-benzamidopropanoic acid | [1] |
| InChIKey | UAQVHNZEONHPQG-ZETCQYMHSA-N | [7] |
| Canonical SMILES | CC(C(=O)O)NC(=O)C1=CC=CC=C1 | [7] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like alcohols and DMF. Aqueous solubility increases under basic conditions. | [3] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of L-alanine with benzoyl chloride in the presence of an aqueous base.[8][9][10] This method is widely used for protecting the amino group of amino acids.[9]
The general workflow for the synthesis of this compound via the Schotten-Baumann reaction is depicted below. The process involves the dissolution of L-alanine in a basic solution, followed by the controlled addition of benzoyl chloride, and subsequent precipitation of the product upon acidification.
This protocol is based on the established Schotten-Baumann reaction conditions for the benzoylation of amino acids.[11]
-
Preparation : In a suitable reaction vessel, dissolve L-alanine (0.2 mole, 17.8 g) in 2N sodium hydroxide (B78521) solution (120 ml). The vessel should be cooled in an ice bath to maintain a temperature of 0–5 °C.[11]
-
Reagent Addition : While vigorously stirring or shaking the cooled solution, add benzoyl chloride (0.22 mole, 30.0 g) and 2N sodium hydroxide solution (120 ml) in ten alternating portions. It is crucial to maintain an alkaline pH throughout the addition process to neutralize the HCl byproduct.[11][12]
-
Reaction : After the addition is complete, remove the ice bath and continue to shake or stir the mixture at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[11]
-
Precipitation : Cool the resulting clear solution in an ice bath and acidify it with concentrated hydrochloric acid to a pH of approximately 2. This compound will precipitate as a white solid.[11]
-
Isolation and Purification : Collect the solid product by filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization, for example, from an ethanol-water mixture, to yield pure this compound. The reported melting point of the product is in the range of 137-139 °C.[11]
Applications in Research and Development
This compound is a versatile molecule with a broad range of applications, particularly in peptide chemistry, asymmetric synthesis, and drug discovery.[3]
The utility of this compound stems from its dual nature as a protected amino acid and a chiral building block. Its applications are interconnected, often bridging synthetic chemistry with biological and pharmaceutical sciences.
-
Peptide Synthesis : The primary application of this compound is in peptide synthesis. The benzoyl group serves as a robust N-terminal protecting group, preventing the amine from participating in unwanted side reactions during the formation of peptide bonds.[2] It also enhances the stability of peptide-based drugs.[3]
-
Asymmetric Synthesis : As a chiral molecule, this compound is employed as a chiral auxiliary. Its defined stereochemistry helps to control the stereochemical outcome of a reaction, making it a valuable tool for the synthesis of enantiomerically pure compounds.[3]
-
Drug Development : This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3] The benzoyl group provides hydrophobic character, which can be crucial for binding to protein targets, while the L-alanine moiety allows for stereospecific interactions within biological systems.[2]
-
Biochemical Research : It is used as a model compound to study protein-ligand interactions and as a substrate for enzymes like carboxypeptidase and trypsin.[2] Such studies provide critical insights into enzyme mechanisms and are foundational for designing enzyme inhibitors.[2]
Biological and Pharmacological Profile
While not a therapeutic agent itself, this compound and its derivatives are important tools for studying biological systems and designing new drugs.
Derivatives of N-benzoyl amino acids are studied for their ability to act as enzyme inhibitors.[2] For instance, N-benzoyl amino acids have been investigated as inhibitors of the LFA-1/ICAM interaction, which is relevant in autoimmune diseases.[13] The general mechanism often involves competitive inhibition, where the molecule binds to the active site of an enzyme, preventing the natural substrate from binding. The benzoyl group can enhance the binding affinity to the molecular target.[2]
The diagram below illustrates the concept of competitive enzyme inhibition, a common mechanism of action for drugs derived from or studied using this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. While specific protocols vary by laboratory, the principal methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[14]
-
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the characteristic functional groups, such as the amide C=O stretch, the carboxylic acid O-H and C=O stretches, and the aromatic C-H bonds.[15]
-
Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns, confirming its elemental composition.[15]
-
Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of the compound. The racemic DL-form is often used as an internal standard in chromatographic methods.[2]
Conclusion
This compound (CAS 2198-64-3) is a cornerstone molecule for professionals in chemistry and drug development. Its utility as a protected amino acid, a chiral building block, and a pharmaceutical intermediate makes it indispensable for a wide range of applications, from fundamental peptide synthesis to the design of novel therapeutics. A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in research and development.
References
- 1. This compound | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 95% | CAS 2198-64-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | 2198-64-3 [chemnet.com]
- 6. chemeo.com [chemeo.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. ijirset.com [ijirset.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. prepchem.com [prepchem.com]
- 12. byjus.com [byjus.com]
- 13. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR [m.chemicalbook.com]
- 15. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Benzoyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzoyl-L-alanine is a derivative of the amino acid L-alanine, characterized by the presence of a benzoyl group attached to the nitrogen atom. This modification imparts specific chemical and physical properties that make it a valuable compound in various scientific domains. This technical guide provides a comprehensive overview of this compound, focusing on its molecular characteristics, experimental protocols for its synthesis and analysis, and its biological relevance. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Molecular and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 193.20 g/mol | [1][2][3] |
| IUPAC Name | (2S)-2-benzamidopropanoic acid | [4] |
| CAS Registry Number | 2198-64-3 | [1] |
| Melting Point | 146-148 °C | [1] |
| Boiling Point | 148-151 °C | [5] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like alcohols and dimethylformamide. Solubility in aqueous solutions increases under basic conditions. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of L-alanine with benzoyl chloride under basic conditions.
Experimental Protocol:
Materials:
-
L-alanine
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Benzoyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
Dissolve 17.8 g (0.2 mole) of L-alanine in 120 ml of 2N sodium hydroxide solution, maintaining the temperature between 0-5 °C using an ice bath.
-
In ten equal and alternate portions, add 30.0 g (0.22 mole) of benzoyl chloride and 120 ml of 2N sodium hydroxide solution. After each addition, shake the mixture vigorously while continuing to cool it with ice. It is crucial to maintain an alkaline pH throughout the addition.
-
After the addition is complete, shake the mixture for an additional 15 minutes at room temperature.
-
Acidify the resulting clear solution with concentrated hydrochloric acid to a pH of 2, while cooling with ice.
-
This compound will precipitate as a solid.
-
Collect the solid by filtration. The expected yield is approximately 27.8 g, with a melting point of 137-139 °C.
Analytical Characterization
Accurate characterization of this compound is essential for its use in research and development. The following are standard analytical techniques and their expected outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound.
¹H NMR Spectroscopy:
-
Protocol: A proton NMR spectrum can be recorded on a 300 MHz instrument. The sample can be prepared by dissolving it in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Expected Signals: The spectrum will show characteristic peaks for the aromatic protons of the benzoyl group, the methine proton of the alanine (B10760859) backbone, and the methyl protons of the alanine side chain.
¹³C NMR Spectroscopy:
-
Protocol: A carbon NMR spectrum provides information on the carbon framework of the molecule. The sample preparation is similar to that for ¹H NMR.
-
Expected Signals: The spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons of the benzoyl group, and the carbons of the alanine moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
-
Protocol: An FTIR spectrum can be obtained using a KBr wafer or mineral oil mull technique.[2][6]
-
Expected Bands: The spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and the aromatic C-H and C=C stretches of the benzoyl group.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
-
Protocol: A mass spectrum can be acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Expected Results: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (193.20 g/mol ).
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of this compound and for chiral separations.
-
Protocol for Chiral Separation: A common application is the separation of D- and L-enantiomers. While a specific protocol for this compound is not detailed in the provided search results, a general approach for chiral amino acid analysis involves using a chiral stationary phase column. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
Biological and Pharmacological Relevance
This compound is recognized as a metabolite and plays a role in various biological contexts.[4] Its derivatives have been investigated for their potential therapeutic applications.
Enzyme Inhibition
N-Benzoyl amino acids, including this compound, have been studied as inhibitors of various enzymes. The benzoyl group can contribute to the binding affinity of the molecule to the active site of an enzyme. This makes it a useful scaffold for designing enzyme inhibitors in drug discovery.
Signaling Pathways
The direct involvement of this compound in specific signaling pathways is not extensively documented in the provided search results. However, as a metabolite, it can be inferred that it may intersect with various metabolic pathways. Further research is needed to elucidate its precise roles in cellular signaling.
Logical Workflow and Pathway Diagrams
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
General Analytical Characterization Workflow
The logical flow for the analytical characterization of the synthesized this compound is outlined below:
Caption: Analytical workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its fundamental properties, a robust synthesis protocol, and methods for its analytical characterization. While its role as a metabolite is established, its specific functions in biological pathways remain an area for further investigation. The information compiled here serves as a valuable resource for scientists and researchers, facilitating the effective use of this compound in their laboratory and developmental work.
References
- 1. N-BENZOYL-DL-ALANINE(1205-02-3) IR Spectrum [m.chemicalbook.com]
- 2. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzoylalanine - SpectraBase [spectrabase.com]
- 4. This compound | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR [m.chemicalbook.com]
- 6. L-(-)-n-benzoyl-alpha-alanine [webbook.nist.gov]
An In-depth Technical Guide on the Solubility of N-Benzoyl-L-alanine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-alanine, an N-acylated derivative of the amino acid L-alanine, is a compound of interest in various fields, including organic synthesis, medicinal chemistry, and materials science. Its solubility in organic solvents is a critical physicochemical parameter that governs its utility in reaction media, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, alongside detailed experimental protocols for its determination.
Qualitative and Semi-Quantitative Solubility Profile
General observations indicate that this compound exhibits limited solubility in water but is more soluble in polar organic solvents. This is a common characteristic of N-acyl amino acids where the non-polar benzoyl group decreases aqueous solubility compared to the parent amino acid.
For the racemic mixture, N-Benzoyl-DL-alanine, some semi-quantitative data is available. Its solubility is reported to be highest in water and ethanol, exceeding 50 mg/mL at 25°C, while being limited in diethyl ether and dimethyl sulfoxide (B87167) (DMSO).
Data Presentation
Due to the absence of comprehensive quantitative data in the literature for this compound, the following tables are presented as templates for organizing experimentally determined solubility data. Researchers are encouraged to use the experimental protocol provided in this guide to populate these tables.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Mass Fraction)
| Solvent | Temperature (K) | Solubility ( g/100g solvent) |
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| n-Butanol | ||
| Acetone | ||
| Ethyl Acetate |
Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Mole Fraction)
| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| n-Butanol | ||
| Acetone | ||
| Ethyl Acetate |
Experimental Protocols
The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal equilibrium method followed by gravimetric analysis. This method is reliable and widely adopted for generating accurate solubility data.
1. Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readability ± 0.1 mg)
-
Thermostatic shaker or magnetic stirrer with heating
-
Temperature-controlled water bath or oven
-
Syringe filters (chemically compatible with the solvents)
-
Glass vials with airtight seals
-
Drying oven
2. Experimental Procedure
The experimental workflow for determining the solubility of this compound is depicted in the diagram below.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Equilibration: Place the sealed vials in a thermostatic shaker or a water bath set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that solid-liquid equilibrium is reached. Preliminary studies should be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed glass vial.
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Continue drying until a constant mass of the dried this compound is achieved.
-
The mass of the dissolved solute and the mass of the solvent can then be calculated.
-
3. Data Calculation
The mass fraction solubility (
w
) and mole fraction solubility (x
-
Mass Fraction (w):
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
wherew=msolute+msolventmsolutengcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> is the mass of the dried this compound andmsolutengcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> is the mass of the solvent.msolvent -
Mole Fraction (x):
ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
wherex=Msolutemsolute+MsolventmsolventMsolutemsolutengcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> is the molar mass of this compound (193.20 g/mol ) andMsolutengcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted"> is the molar mass of the respective solvent.Msolvent
Mandatory Visualization
The logical relationship for calculating the different expressions of solubility from the experimentally measured masses is illustrated in the following diagram.
The Multifaceted Biological Activities of N-Benzoyl-L-alanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Benzoyl-L-alanine derivatives, a class of compounds synthesized from the amino acid L-alanine, have emerged as a significant area of interest in medicinal chemistry. These derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Antifungal Activity
This compound derivatives have shown notable efficacy against various fungal strains, particularly filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum. The antifungal activity is influenced by the nature of the amino acid side chain and the substituents on the benzoyl moiety.
Quantitative Data for Antifungal Activity
The following table summarizes the antifungal activity of a series of N-benzoyl amino acid and amino ester derivatives against A. fumigatus and F. temperatum. The data is presented as the percentage of inhibition at a concentration of 640 µg/mL.
| Compound ID | Amino Acid | Substituent on Benzoyl Ring | % Inhibition vs. A. fumigatus | % Inhibition vs. F. temperatum | Reference |
| 5 | Valine | 3,4-dimethoxy | 69.8 | 62.5 | [1] |
| 6 | Valine | 4-methyl | 50.8 | 50.1 | [1] |
| 7 | Valine | 3,4,5-trimethoxy | 78.2 | 70.3 | [1] |
| 10 | Tryptophan | 3-methoxy | 58.7 | 56.4 | [1] |
| 13 | Tryptophan | 4-nitro | 45.2 | 78.5 | [1] |
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of this compound derivatives is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
1. Inoculum Preparation:
-
Fungal strains (A. fumigatus, F. temperatum) are cultured on potato dextrose agar (B569324) (PDA) at 35°C for 7 days.
-
Conidia are harvested by flooding the agar surface with sterile 0.9% saline.
-
The conidial suspension is adjusted to a concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI-1640 medium.
2. Broth Microdilution Assay:
-
The this compound derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
-
Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Each well is inoculated with 100 µL of the adjusted fungal inoculum.
-
The plates are incubated at 35°C for 48-72 hours.
3. Determination of Inhibition:
-
The optical density (OD) of each well is measured at 570 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [((OD of treatment well - OD of blank well) / (OD of control well - OD of blank well)) x 100]
Antifungal Mechanism of Action: Chitin (B13524) Synthase Inhibition
Molecular docking studies suggest that N-benzoyl amino acid derivatives may exert their antifungal effects by inhibiting chitinase, a crucial enzyme in the fungal cell wall biosynthesis pathway. The derivatives are predicted to interact with key amino acid residues in the active site of the enzyme, disrupting its function and compromising the integrity of the fungal cell wall.
Antibacterial Activity
Certain this compound derivatives, particularly hydrazide derivatives and their metal complexes, have demonstrated promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Quantitative Data for Antibacterial Activity
The antibacterial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| (Cu:L),(1:1) of 6e | S. aureus | Comparable to Ampicillin | [] |
| (Cd:L),(1:1) of 7c | S. aureus | Comparable to Ampicillin | [] |
| 7b | E. coli | - | [] |
| 8a | E. coli | - | [] |
Note: Specific MIC values were not provided in the abstract, but activity was stated to be comparable to the standard antibiotic, ampicillin.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of antibacterial agents.
1. Inoculum Preparation:
-
Bacterial strains (S. aureus, E. coli) are grown overnight in Mueller-Hinton Broth (MHB).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Broth Microdilution Assay:
-
Stock solutions of the this compound hydrazide derivatives are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compounds are made in a 96-well microtiter plate containing MHB.
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
3. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Anticancer Activity
This compound derivatives have emerged as potential anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data for Anticancer Activity
The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 | Reference |
| N-benzoyl-p-chloro-DL-phenylalanine | Microbial antitumor screen | High inhibitory capacity | [3] |
| N-benzoyl-m-fluoro-DL-phenylalanine | Microbial antitumor screen | High inhibitory capacity | [3] |
| N-substituted benzamides (e.g., 3CPA) | 70Z/3 pre-B cells | - | [4] |
Note: Specific IC50 values for this compound derivatives were not consistently available in the initial search results, but related N-benzoyl derivatives show significant activity.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of this compound derivatives are prepared in DMSO.
-
Cells are treated with various concentrations of the compounds for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well.
-
The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is then removed, and DMSO is added to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of each well is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value is determined from the dose-response curve.
Anticancer Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
N-benzoyl derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute apoptosis. Additionally, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through the Schotten-Baumann reaction. This involves the acylation of the amino group of L-alanine with benzoyl chloride in an alkaline medium.
General Synthesis Protocol
-
Dissolution: L-alanine is dissolved in an aqueous solution of a base, such as sodium hydroxide.
-
Acylation: Benzoyl chloride is added dropwise to the cooled solution while maintaining a basic pH.
-
Reaction: The reaction mixture is stirred, typically at a low temperature initially and then at room temperature.
-
Precipitation: The solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound product.
-
Purification: The resulting solid is collected by filtration and can be purified by recrystallization.
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated antifungal, antibacterial, and anticancer activities warrant further investigation. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of these promising molecules. Future studies should focus on optimizing the structures of these derivatives to enhance their potency and selectivity, as well as further elucidating their precise molecular targets and signaling pathways to facilitate their translation into clinical applications.
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Benzoyl-L-alanine as a Metabolite: A Technical Guide for Researchers
Abstract
N-Benzoyl-L-alanine is an acylated amino acid historically viewed through the lens of synthetic chemistry as a chiral auxiliary and a protected building block for peptide synthesis. However, emerging evidence has confirmed its role as a xenobiotic metabolite in specific clinical contexts. This technical guide provides an in-depth review of this compound's metabolic significance, focusing on its biosynthesis as a secondary detoxification product of benzoic acid. It consolidates the limited quantitative data available, details relevant experimental protocols for its detection and analysis, and presents its metabolic pathway. This document is intended for researchers, scientists, and drug development professionals interested in xenobiotic metabolism, inborn errors of metabolism, and the broader field of acyl-amino acids.
Introduction
This compound (Bz-Ala-OH) is the product of a formal condensation between the carboxyl group of benzoic acid and the amino group of L-alanine.[1] While its applications in synthetic organic chemistry are well-documented, its identity as a biological metabolite has been less understood. It is now recognized that this compound is formed in vivo as an alternative detoxification product for benzoic acid, particularly when the primary glycine (B1666218) conjugation pathway is saturated or compromised.[2]
This occurs in clinical situations such as hyperammonemia, where patients are treated with high doses of sodium benzoate (B1203000) to facilitate nitrogen excretion.[2] Under these conditions, the hepatic glycine pool can be depleted by its rapid consumption for the synthesis of hippuric acid (N-benzoyl-glycine), leading to the utilization of alternative amino acids, such as alanine (B10760859), for conjugation with benzoyl-CoA.[2] Understanding this secondary metabolic route is crucial for monitoring patients undergoing benzoate therapy and for exploring the broader enzymatic and transport mechanisms governing xenobiotic-amino acid conjugation.
Metabolic Pathway and Biosynthesis
The principal pathway for benzoic acid detoxification is its conjugation with glycine to form hippuric acid, which is then excreted in the urine. This reaction is a two-step process occurring primarily in the liver and kidneys.
-
Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A thioester, benzoyl-CoA, by a medium-chain acyl-CoA ligase (EC 6.2.1.2).
-
Glycine Conjugation: Benzoyl-CoA then serves as a substrate for glycine N-acyltransferase (GLYAT, EC 2.3.1.13), which catalyzes the transfer of the benzoyl group to glycine, forming hippuric acid.
In situations of high benzoate load, the availability of free glycine becomes the rate-limiting step. This leads to the recruitment of a secondary pathway where benzoyl-CoA is conjugated with L-alanine.[2] This reaction is likely catalyzed by an enzyme with broader substrate specificity, potentially a different amino acid N-acyltransferase. The resulting this compound is subsequently excreted in the urine.[2]
Quantitative Data
Quantitative data on the concentrations and pharmacokinetics of this compound are extremely limited. The original study identifying it as a metabolite noted its presence in "large amounts" in the urine of patients treated with sodium benzoate but did not provide specific concentration values.[2] Research into the pharmacokinetics of a related compound, N-benzoyl-beta-alanine, in rats provides some insight into how acylated amino acids might be handled in vivo.
Table 1: Pharmacokinetic Parameters of N-benzoyl-beta-alanine in Rats (Data adapted from a study on its effects on enprofylline (B1671344) disposition)[3]
| Parameter | Value / Effect | Conditions |
| Steady-State Plasma Conc. | 100, 200, 400 µg/mL | Achieved by constant intravenous infusion in rats. |
| Effect on Enprofylline | Inhibits renal tubular secretion | Acts as an organic anion transport inhibitor.[3] |
| Effect on Protein Binding | Competitively inhibits protein binding of enprofylline.[3] | In vitro observation. |
Note: This data is for N-benzoyl-beta-alanine and should not be directly extrapolated to this compound, but it serves as a valuable reference for potential biological interactions.
Table 2: Physicochemical and Analytical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [4] |
| Molecular Weight | 193.20 g/mol | [4] |
| CAS Number | 2198-64-3 | [4] |
| Melting Point | 146-148 °C | [Vulcanchem] |
| Analytical Platforms | GC-MS, LC-MS/MS | [2, Thermo Fisher Scientific] |
Experimental Protocols
The detection and quantification of this compound in biological matrices require sensitive and specific analytical methods. Historically, gas chromatography-mass spectrometry (GC-MS) was used, while modern approaches rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Urinary Metabolites (Historic Method)
This protocol is based on the methodology used to first identify benzoylalanine in patient urine.[2]
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., deuterated hippuric acid).
-
Acidify the urine to pH 1 with 6M HCl.
-
Extract the organic acids twice with 5 mL of ethyl acetate.
-
Evaporate the combined organic layers to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometry: Operate in electron ionization (EI) mode, scanning from m/z 50 to 550.
-
Identification: The TMS derivative of this compound is identified by its specific retention time and mass spectrum compared to an authentic standard.
-
Protocol 2: LC-MS/MS Analysis in Human Plasma (Modern Method)
This protocol is a generalized procedure adapted from modern methods for quantifying amino acids and their derivatives in plasma.[5][6] It offers higher throughput and sensitivity without the need for derivatization.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d5).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: A column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column.
-
Mobile Phase A: 10 mM Ammonium Formate with 0.15% Formic Acid in 95:5 Water:Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate with 0.15% Formic Acid in 5:95 Water:Acetonitrile.
-
Gradient: A gradient from high %B to low %B (e.g., start at 95% B, hold for 1 min, ramp down to 20% B over 8 minutes, hold for 2 min, then re-equilibrate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor ion (Q1) and product ion (Q3) transitions for this compound and its internal standard must be determined by infusion of authentic standards.
-
Putative Transition for this compound: Q1: m/z 194.1 → Q2: m/z 105.1 (corresponding to the benzoyl cation).
-
-
-
Data Analysis:
-
Quantify by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Concluding Remarks and Future Directions
The role of this compound as a metabolite is primarily one of xenobiotic detoxification, representing an overflow pathway for benzoic acid metabolism. Its presence in urine is a clear indicator that the primary glycine conjugation pathway is overwhelmed, a finding of direct relevance to patient monitoring in therapeutic settings involving high-dose benzoate.
For drug development professionals, this pathway highlights the importance of considering alternative amino acid conjugation routes for carboxylic acid-containing drugs, especially at high dosages. For researchers, significant gaps in knowledge remain, presenting numerous opportunities for investigation:
-
Enzyme Identification: The specific N-acyltransferase responsible for synthesizing this compound has not been identified. Kinetic characterization of this enzyme would be crucial.
-
Quantitative Pharmacokinetics: The full pharmacokinetic profile of this compound, including its plasma concentration, distribution, and excretion kinetics, remains to be determined.
-
Biological Activity: It is unknown if this compound possesses any intrinsic biological or off-target activity. Given that other acylated amino acids can act as signaling molecules, this possibility warrants investigation.
-
Broader Occurrence: The formation of this compound may occur in other conditions of metabolic stress or glycine deficiency beyond benzoate therapy, which remains an unexplored area.
The development and application of robust, validated LC-MS/MS methods will be essential to advancing our understanding of this and other alternative metabolic conjugation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzoylalanine: detection and identification of an alanine conjugate with benzoic acid in hyperammonemic patients treated with sodium benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of N-benzoyl-beta-alanine, a new nephroprotective drug, on the distribution and renal excretion of enprofylline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
N-Benzoyl-L-alanine mechanism of action in enzymatic reactions
An In-depth Technical Guide on the Mechanism of Action of N-Benzoyl-L-alanine in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound in key enzymatic reactions. This compound, an N-acylated derivative of the amino acid L-alanine, serves as a valuable tool in biochemical and pharmacological research for studying enzyme kinetics and inhibition. This document details its interactions with two significant classes of enzymes: carboxypeptidases and acylases.
This compound is structurally similar to the C-terminal of peptide substrates for carboxypeptidase A, a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal peptide bonds. Due to this resemblance, this compound is expected to act as a competitive inhibitor of this enzyme. This mechanism is supported by studies on the closely related compound, N-Benzoyl-L-phenylalanine, which has been demonstrated to be a competitive inhibitor of carboxypeptidase A.[1]
The benzoyl group of this compound likely occupies the hydrophobic S1' pocket of the enzyme's active site, which typically accommodates the side chain of the C-terminal amino acid of the substrate. The carboxyl group of this compound would then interact with key residues in the active site, effectively blocking the binding of the natural substrate.
Caption: Competitive inhibition of Carboxypeptidase A by this compound.
Quantitative Data for Carboxypeptidase A Inhibition
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (µM) |
| N-Benzoyl-L-phenylalanine | Carboxypeptidase A | N-Benzoyl-L-phenylalanyl-L-phenylalanine | Competitive | Not specified |
Data inferred from qualitative descriptions in the literature.[1]
Interaction with Acylase I: Substrate Hydrolysis
Acylase I, also known as aminoacylase (B1246476) I, is an enzyme that catalyzes the hydrolysis of N-acylated L-amino acids. Given its substrate specificity, this compound is expected to be a substrate for Acylase I, undergoing hydrolysis to yield L-alanine and benzoic acid. This reaction is significant in the context of resolving racemic mixtures of amino acids, a common application of acylases.
The enzymatic reaction involves the nucleophilic attack of a water molecule, activated by the enzyme's active site residues, on the carbonyl carbon of the amide bond in this compound.
Caption: Enzymatic hydrolysis of this compound by Acylase I.
Quantitative Data for Acylase I Substrates
Direct kinetic data for this compound hydrolysis by Acylase I is not extensively documented. However, the kinetic parameters for other N-acyl-L-amino acids can provide an estimate of the enzyme's activity.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) |
| N-Acetyl-L-methionine | Acylase I | 0.99 | Not Reported |
| N-Acetyl-L-glutamate | Acylase I | 10.2 | Not Reported |
| N-Acetyl-L-phenylalanine | Acylase I | 5.5 | Not Reported |
Data from various literature sources for porcine kidney acylase I.[2]
Experimental Protocols
Kinetic Analysis of Carboxypeptidase A Inhibition by this compound
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory effect of this compound on Carboxypeptidase A activity using hippuryl-L-phenylalanine as a substrate. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which can be monitored by the increase in absorbance at 254 nm.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Hippuryl-L-phenylalanine
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Substrate stock: 10 mM hippuryl-L-phenylalanine in buffer.
-
Inhibitor stock: A series of concentrations of this compound in buffer.
-
Enzyme stock: 1 mg/mL Carboxypeptidase A in cold buffer. Dilute to an appropriate working concentration before use.
-
-
Assay:
-
In a quartz cuvette, mix the buffer, substrate solution (at varying concentrations), and inhibitor solution (at a fixed concentration).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 254 nm for 5 minutes at 25°C.
-
Repeat the assay with different concentrations of the substrate and inhibitor.
-
Perform control experiments without the inhibitor.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot 1/V₀ versus 1/[Substrate] (Lineweaver-Burk plot) for each inhibitor concentration.
-
Determine the Km and Vmax values from the plots.
-
The type of inhibition can be determined from the changes in Km and Vmax. For competitive inhibition, Km will increase with inhibitor concentration while Vmax remains constant.
-
Calculate the Ki value using the appropriate equation for competitive inhibition.
-
Caption: Experimental workflow for the kinetic analysis of Carboxypeptidase A inhibition.
Kinetic Analysis of this compound Hydrolysis by Acylase I
This protocol describes a method to determine the kinetic parameters (Km and Vmax) for the hydrolysis of this compound by Acylase I. The formation of L-alanine can be quantified using a ninhydrin-based colorimetric assay.
Materials:
-
Acylase I from porcine kidney
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Ninhydrin (B49086) reagent
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Substrate stock: A series of concentrations of this compound in phosphate buffer.
-
Enzyme stock: 1 mg/mL Acylase I in cold buffer. Dilute to an appropriate working concentration before use.
-
-
Enzymatic Reaction:
-
In separate tubes, add the substrate solutions at different concentrations.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to each tube.
-
Incubate for a fixed time (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
-
Quantification of L-alanine (Ninhydrin Assay):
-
Take an aliquot from each reaction tube.
-
Add the ninhydrin reagent and heat the mixture.
-
After cooling, measure the absorbance at 570 nm.
-
Use a standard curve of L-alanine to determine the concentration of the product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.
-
Caption: Experimental workflow for the kinetic analysis of Acylase I hydrolysis.
Potential Role in Cellular Signaling
N-acyl amino acids (NAAs) are an emerging class of lipid signaling molecules with diverse physiological roles.[3] While the specific signaling pathways involving this compound have not been elucidated, it is plausible that, like other NAAs, it could modulate cellular processes. NAAs are known to interact with G protein-coupled receptors (GPCRs) and other cellular targets to influence downstream signaling cascades. The benzoyl group, being a bulky aromatic moiety, could confer specific binding properties to this compound, potentially allowing it to interact with novel cellular receptors or enzymes involved in signaling. Further research is required to explore these possibilities.
Caption: General mechanism of N-acyl amino acid signaling.
Conclusion
This compound is a versatile molecule for studying enzyme mechanisms. It is likely a competitive inhibitor of Carboxypeptidase A and a substrate for Acylase I. While specific quantitative kinetic data for this compound is limited, the provided protocols offer a robust framework for its detailed characterization. Future investigations into its potential role as a signaling molecule could unveil novel biological functions and therapeutic applications.
References
Structure-Activity Relationship of N-Benzoyl-L-alanine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activity, and structure-activity relationships of N-Benzoyl-L-alanine derivatives, with a focus on their potential as antifungal agents.
Introduction
N-acylamino acids are a class of compounds with diverse biological activities. Among these, this compound and its derivatives have emerged as a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, primarily focusing on their antifungal properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document details the synthetic methodologies, quantitative biological data, and proposed mechanisms of action for this compound class.
Core Structure and Chemical Properties
This compound is an N-acyl-L-alanine that results from the formal condensation of the carboxy group of benzoic acid with the amino group of L-alanine.[1] The core structure consists of a benzoyl group, an amide linkage, and an L-alanine moiety. This structure provides a basis for synthetic modification to explore and optimize biological activity. The benzoyl group offers a hydrophobic character that can be crucial for binding to biological targets, while the L-alanine portion introduces chirality, which is important for stereospecific interactions.[2]
Chemical Structure of this compound:
-
IUPAC Name: (2S)-2-benzamidopropanoic acid[1]
-
Molecular Formula: C₁₀H₁₁NO₃[3]
-
Molecular Weight: 193.20 g/mol [3]
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established methods. The most common approaches are the Schotten-Baumann reaction and peptide coupling reactions.
Experimental Protocol: General Synthesis of N-Benzoyl Amino Esters
This protocol describes a general method for the synthesis of N-benzoyl amino esters, which have been shown to possess significant antifungal activity.[4][5]
-
Esterification of the Amino Acid:
-
To a solution of the desired amino acid (1 mmol) in methanol (B129727) (5 mL), add trimethylsilyl (B98337) chloride (TMSCl, 2 mmol).
-
Stir the solution at room temperature for 12 hours.
-
Evaporate the solvent under reduced pressure to yield the amino methyl ester intermediate. This intermediate is typically used in the next step without further purification.[4][5]
-
-
Amide Coupling (N-Benzoylation):
-
Prepare a solution of the amino methyl ester (1 mmol), the desired benzoic acid derivative (1 mmol), 4-dimethylaminopyridine (B28879) (DMAP, 0.1 mmol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC, 1.5 mmol), and triethylamine (B128534) (2 mmol) in dichloromethane (B109758) (CH₂Cl₂, 10 mL).[4][5]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add CH₂Cl₂ (20 mL) and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-benzoyl amino ester.[4][5]
-
Experimental Protocol: General Synthesis of N-Benzoyl Amino Acids
This protocol outlines a method for the synthesis of N-benzoyl amino acids.
-
N-Acylation:
-
Prepare a solution of the desired amino acid (1 mmol) and benzoic anhydride (B1165640) (1 mmol) in glacial acetic acid (25 mL).
-
Allow the reaction to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the N-benzoyl amino acid.[4][5]
-
A classic method for synthesizing the parent this compound involves the Schotten-Baumann reaction conditions: L-alanine is dissolved in a cooled aqueous sodium hydroxide (B78521) solution, and benzoyl chloride is added in portions while maintaining an alkaline pH.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on both the benzoyl ring and the amino acid side chain, as well as the presence of an ester or a free carboxylic acid. The primary focus of SAR studies for this class of compounds has been their antifungal activity against pathogenic fungi such as Fusarium temperatum and Aspergillus fumigatus.[4][5]
Quantitative Antifungal Activity Data
The following table summarizes the antifungal activity of a series of N-benzoyl amino esters and acids. The data is presented as the percentage of mycelial growth inhibition at a concentration of 640 μg/mL.[5]
| Compound ID | R (Benzoyl Substituent) | R' (Amino Acid Side Chain) | Functional Group | % Inhibition vs. F. temperatum | % Inhibition vs. A. fumigatus |
| 1 | H | -CH(CH₃)₂ (Val) | Ester (Methyl) | 68.3 | 60.1 |
| 2 | 3-OCH₃ | -CH(CH₃)₂ (Val) | Ester (Methyl) | 65.4 | 55.2 |
| 3 | 4-OCH₃ | -CH(CH₃)₂ (Val) | Ester (Methyl) | 50.1 | 48.9 |
| 4 | 3,4,5-(OCH₃)₃ | -CH(CH₃)₂ (Val) | Ester (Methyl) | 45.2 | 40.3 |
| 5 | 2,4,6-(CH₃)₃ | -CH(CH₃)₂ (Val) | Ester (Methyl) | 75.3 | 70.5 |
| 6 | 2,3,4,5,6-(CH₃)₅ | -CH(CH₃)₂ (Val) | Ester (Methyl) | 76.1 | 68.4 |
| 7 | 2,4,6-(C₂H₅)₃ | -CH(CH₃)₂ (Val) | Ester (Methyl) | 78.2 | 72.3 |
| 8 | H | -CH(CH₃)₂ (Val) | Acid | Inactive | Inactive |
| 9 | H | Indolemethyl (Trp) | Ester (Methyl) | 60.5 | 58.7 |
| 10 | 2,4,6-(CH₃)₃ | Indolemethyl (Trp) | Ester (Methyl) | 77.4 | 65.2 |
| 11 | H | -CH₂CH(CH₃)₂ (Leu) | Acid | Inactive | Inactive |
| 12 | H | -CH₃ (Ala) | Acid | Inactive | Inactive |
| 13 | 2,4,6-(C₂H₅)₃ | Indolemethyl (Trp) | Ester (Methyl) | 78.5 | 69.8 |
| 14 | H | -CH(CH₃)CH₂CH₃ (Ile) | Ester (Methyl) | 62.1 | 55.4 |
| 15 | H | -CH₂Ph (Phe) | Ester (Methyl) | 59.8 | 53.1 |
Key SAR Observations
-
Ester vs. Carboxylic Acid: A crucial finding is that the N-benzoylamino methyl esters exhibit significant antifungal activity, whereas the corresponding N-benzoyl amino acids are inactive at the tested concentration.[5] This suggests that the ester functionality is critical for activity, possibly by enhancing cell permeability or by acting as a pharmacophore.
-
Influence of the Amino Acid Side Chain (R'): The nature of the amino acid side chain plays a role in modulating the antifungal potency. Derivatives of valine (e.g., compounds 1, 5, 7 ) and tryptophan (e.g., compounds 10, 13 ) generally show higher activity compared to those derived from isoleucine and phenylalanine.[5]
-
Impact of Benzoyl Ring Substituents (R):
-
Steric Bulk: Increasing the steric bulk on the benzoyl ring with methyl or ethyl groups at the 2, 4, and 6 positions leads to a notable increase in antifungal activity. For instance, N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester (5 ) and N-(2,4,6-triethylbenzoyl)-L-valine methyl ester (7 ) are significantly more active than the unsubstituted N-benzoyl-L-valine methyl ester (1 ).[5]
-
Electronic Effects: The introduction of electron-donating methoxy (B1213986) groups on the benzoyl ring (compounds 2, 3, 4 ) does not appear to enhance, and in some cases diminishes, the antifungal activity compared to the unsubstituted analog.[5]
-
Proposed Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound derivatives as antifungal agents has not been definitively elucidated, computational studies suggest a potential target. Molecular docking studies have been performed to investigate the binding of these compounds to fungal chitinase (B1577495), a crucial enzyme for the integrity of the fungal cell wall.[5]
Hypothesized Chitinase Inhibition
Chitinases are enzymes that hydrolyze chitin, a major component of the fungal cell wall. Inhibition of chitinase can disrupt cell wall remodeling and repair, leading to fungal cell death. The docking studies suggest that N-benzoyl amino acid derivatives can bind to the active site of fungal chitinase. The proposed binding model indicates interactions involving the aromatic rings of the compounds.[5] This suggests that the increased activity observed with bulky substituents on the benzoyl ring may be due to enhanced hydrophobic or van der Waals interactions within the enzyme's active site.
The following diagram illustrates the proposed mechanism of action, where the this compound derivative acts as an inhibitor of chitinase, thereby disrupting fungal cell wall synthesis.
Experimental Workflow Visualization
The following diagram outlines the typical experimental workflow for the synthesis and evaluation of this compound derivatives as potential antifungal agents.
Conclusion and Future Directions
This compound derivatives, particularly the N-benzoylamino methyl esters, represent a promising class of compounds with notable antifungal activity. The structure-activity relationship studies have highlighted the importance of the ester functionality and the beneficial effect of bulky, non-polar substituents on the benzoyl ring for enhancing potency. The proposed mechanism of action involving the inhibition of fungal chitinase provides a rational basis for the observed activity and a clear direction for future optimization efforts.
Future research in this area should focus on:
-
Synthesis of a broader range of derivatives: To further refine the SAR, a more extensive library of analogs with diverse substituents on both the benzoyl ring and the amino acid side chain should be synthesized.
-
Quantitative biological evaluation: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for the synthesized compounds will provide more precise quantitative data for QSAR modeling.
-
Mechanism of action studies: Experimental validation of chitinase inhibition is necessary to confirm the proposed mechanism. This could involve enzymatic assays with purified fungal chitinase.
-
In vivo efficacy studies: Promising candidates from in vitro studies should be advanced to in vivo models of fungal infection to assess their therapeutic potential.
By leveraging the insights presented in this guide, researchers can effectively design and develop novel this compound-based antifungal agents with improved efficacy and a well-defined mechanism of action.
References
potential applications of N-Benzoyl-L-alanine in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
N-Benzoyl-L-alanine, a derivative of the naturally occurring amino acid L-alanine, serves as a versatile building block and intermediate in the field of medicinal chemistry. Its unique structural features, combining a chiral center with a lipophilic benzoyl group, make it a valuable tool in drug design and development. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of this compound, with a focus on its utility in peptide synthesis, as a chiral auxiliary, and as a scaffold for the development of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 146-148 °C |
| Solubility | Limited solubility in water; soluble in polar organic solvents like alcohols and DMF. Solubility in aqueous solutions increases under basic conditions. |
| Chirality | (S)-enantiomer |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of L-alanine with benzoyl chloride under basic conditions.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-alanine
-
Benzoyl chloride
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve L-alanine (0.2 mol) in 120 mL of 2N NaOH solution in a flask, maintaining the temperature between 0-5 °C using an ice bath.
-
In ten equal and alternate portions, add benzoyl chloride (0.22 mol) and 2N NaOH solution (120 mL) to the L-alanine solution with vigorous stirring. Ensure the pH of the mixture is maintained in the alkaline range (pH 9-10) throughout the addition.
-
After the complete addition of reagents, continue stirring the mixture for an additional 15 minutes at room temperature.
-
Acidify the clear solution to a pH of 2 with concentrated HCl while cooling in an ice bath.
-
This compound will precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining impurities.
-
Dry the purified this compound, for example, in a desiccator over P₂O₅.
Synthesis workflow for this compound.
Applications in Medicinal Chemistry
Peptide Synthesis
This compound is a valuable reagent in peptide synthesis, primarily serving as a protecting group for the N-terminus of alanine (B10760859) or other amino acids.[1] The benzoyl group is stable under the conditions required for peptide coupling and can be removed under specific conditions, although less commonly used than Boc or Fmoc protecting groups in modern solid-phase peptide synthesis (SPPS).
This protocol outlines the general steps for incorporating an N-terminally benzoylated alanine residue at the beginning of a peptide sequence using a Boc-strategy on a solid support.
Materials:
-
Merrifield resin (or other suitable solid support)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Reagents for subsequent amino acid couplings (e.g., Boc-protected amino acids, coupling agents)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes.
-
First Amino Acid Coupling (this compound):
-
Dissolve this compound and a coupling agent (e.g., DCC) in DMF.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Capping (Optional): To block any unreacted amino groups on the resin, treat with an acetylating agent like acetic anhydride.
-
Subsequent Amino Acid Couplings:
-
For the next amino acid, a standard Boc-SPPS cycle is followed:
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 25-50%) to remove the Boc protecting group from the previously coupled amino acid.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as DIEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid using a suitable coupling agent.
-
Repeat this cycle for each subsequent amino acid in the peptide sequence.
-
-
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
Role of this compound in peptide synthesis.
Chiral Building Block
The inherent chirality of this compound makes it a useful chiral building block in asymmetric synthesis. The stereocenter can be used to induce chirality in subsequent reactions, leading to the synthesis of enantiomerically pure complex molecules.
Potential Biological Activities
While extensive research on the specific biological activities of this compound is limited, studies on related N-acyl amino acids suggest several potential applications in medicinal chemistry.
A study investigating the antifungal properties of a series of N-benzoyl amino acids and their methyl esters was conducted. The results for N-benzoyl amino acids, including this compound, are summarized in Table 2.
| Compound | Fungal Strain | Concentration | Result |
| This compound | Aspergillus fumigatus | 100 µg/mL | Inactive |
| This compound | Fusarium temperatum | 100 µg/mL | Inactive |
Data from a study on N-benzoyl amino acids and their esters.[2]
It is noteworthy that while the N-benzoyl amino acids themselves were found to be inactive at the tested concentration, some of the corresponding N-benzoyl amino esters exhibited significant antifungal activity.[2] This suggests that derivatization of the carboxylic acid moiety of this compound could be a viable strategy for developing novel antifungal agents.
While no direct quantitative data on the anti-inflammatory activity of this compound has been found, research on structurally related compounds provides a basis for its potential in this area. A study on N-(2-benzoylphenyl)alanine derivatives demonstrated anti-inflammatory effects, suggesting a possible mechanism of action through the inhibition of the cyclooxygenase (COX) enzyme. However, specific IC₅₀ values for this compound against COX-1 and COX-2 are not available in the reviewed literature. Further investigation is required to determine if this compound itself possesses anti-inflammatory properties.
Chiral Separation of N-Benzoyl-DL-alanine
The resolution of the racemic mixture of N-Benzoyl-DL-alanine into its individual enantiomers is crucial for studying their distinct biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation of N-Benzoyl-DL-alanine
The following is a general protocol based on established methods for the chiral separation of N-protected amino acids. Method validation and optimization are essential for quantitative applications.
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
An acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
General Procedure:
-
Prepare a standard solution of N-Benzoyl-DL-alanine in a suitable solvent (e.g., mobile phase).
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
A study reported the separation of N-Benzoyl-alanine enantiomers on a ristocetin (B1679390) A-based chiral stationary phase, demonstrating the feasibility of resolving these compounds.[4]
Conclusion
This compound is a readily accessible and versatile compound with significant potential in medicinal chemistry. Its utility as a chiral building block and a protecting group in peptide synthesis is well-established. While direct evidence for its potent biological activity is currently limited, the observed antifungal properties of its ester derivatives and the anti-inflammatory and enzyme-inhibitory activities of structurally related compounds highlight promising avenues for future research and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to explore and exploit the full potential of this compound in their pursuit of novel therapeutic agents.
References
Methodological & Application
synthesis of N-Benzoyl-L-alanine from L-alanine and benzoyl chloride
Abstract
These application notes provide a detailed protocol for the synthesis of N-Benzoyl-L-alanine, a protected amino acid derivative with applications in peptide synthesis and as a building block in the development of pharmaceuticals. The synthesis is achieved through the N-benzoylation of L-alanine using benzoyl chloride under Schotten-Baumann reaction conditions. This document outlines the reaction principle, provides a step-by-step experimental protocol, and includes a summary of expected results and characterization data.
Introduction
This compound is an N-acyl-L-alanine that results from the formal condensation of the amino group of L-alanine with the carboxyl group of benzoic acid.[1] The benzoyl group serves as a protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis.[2] This protection strategy is crucial in the stepwise construction of complex peptide chains.[2] The synthesis described herein utilizes the Schotten-Baumann reaction, a widely used method for the acylation of amines and alcohols.[3][4] This reaction is typically carried out in a two-phase system, consisting of an aqueous and an organic phase, in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[3]
Reaction Principle
The synthesis of this compound from L-alanine and benzoyl chloride proceeds via a nucleophilic acyl substitution reaction. The amino group of L-alanine, a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. The reaction is facilitated by a base, typically sodium hydroxide (B78521), which deprotonates the amino group, increasing its nucleophilicity, and neutralizes the hydrogen chloride byproduct. The reaction is outlined in the following scheme:
Scheme 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Benzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.
-
The reaction can be exothermic. Proper temperature control is essential.
Conclusion
The Schotten-Baumann reaction provides a reliable and efficient method for the synthesis of this compound from L-alanine and benzoyl chloride. The protocol described in these application notes is straightforward and yields a good purity product. This methodology is well-suited for both academic and industrial research settings for the preparation of this valuable N-protected amino acid.
References
Application Notes and Protocols for the Synthesis of N-Benzoyl-L-alanine via Schotten-Baumann Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-alanine is a valuable N-protected amino acid derivative with significant applications in organic synthesis, medicinal chemistry, and drug development. Its primary utility lies in peptide synthesis, where the benzoyl group serves as a robust protecting group for the amine functionality of L-alanine, preventing undesirable side reactions during the formation of peptide bonds.[1] Furthermore, this compound and its derivatives are explored as intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs, and have shown potential as antifungal agents.[1][2]
The Schotten-Baumann reaction is a widely employed and efficient method for the synthesis of this compound. This reaction involves the acylation of the amino group of L-alanine with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide (B78521).[1][3] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[3][4]
These application notes provide a detailed protocol for the synthesis of this compound, along with comprehensive data, reaction mechanisms, and experimental workflows to assist researchers in its successful preparation and application.
Data Presentation
Physicochemical and Characterization Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [5] |
| Molecular Weight | 193.20 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 146-148 °C | [7] |
| IUPAC Name | (2S)-2-benzamidopropanoic acid | [5] |
| CAS Number | 2198-64-3 | [5] |
Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl group, the methine proton of the alanine (B10760859) backbone, and the methyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid, aromatic carbons, and the aliphatic carbons of the alanine moiety.[8] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from established literature procedures and is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
L-alanine
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (B145695) (for recrystallization)
-
Distilled water
-
Ice
Equipment:
-
Erlenmeyer flask (250 mL)
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Cooling bath (ice-water)
Procedure:
-
Dissolution of L-alanine: In a 250 mL Erlenmeyer flask, dissolve L-alanine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH). The reaction should be cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
Acylation Reaction: While vigorously stirring the cooled L-alanine solution, slowly add benzoyl chloride dropwise from a dropping funnel. Simultaneously, add a solution of sodium hydroxide portion-wise to maintain the reaction mixture at an alkaline pH (pH > 8). The temperature should be kept below 5 °C during the addition.
-
Reaction Completion: After the complete addition of benzoyl chloride, continue to stir the mixture vigorously for an additional 15-30 minutes at room temperature. The disappearance of the characteristic smell of benzoyl chloride indicates the completion of the reaction.
-
Precipitation of the Product: Cool the reaction mixture in an ice bath and acidify it by slowly adding concentrated hydrochloric acid until the pH reaches approximately 2. A white precipitate of this compound will form.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.
-
Purification by Recrystallization: Purify the crude this compound by recrystallization. A common solvent for this is aqueous ethanol.[1] Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry them in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Reaction Mechanism
Caption: Schotten-Baumann Reaction Mechanism
Experimental Workflow
Caption: Experimental Workflow
Application Notes
-
Control of pH: Maintaining an alkaline pH during the addition of benzoyl chloride is critical for the success of the reaction. The hydroxide ion deprotonates the amino group of L-alanine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of benzoyl chloride. The base also neutralizes the HCl generated, preventing the protonation of the unreacted amine which would render it unreactive.[3][4]
-
Temperature Control: The reaction is exothermic, and maintaining a low temperature (0-5 °C) during the initial stages is important to minimize side reactions. The primary side reaction is the hydrolysis of benzoyl chloride to benzoic acid, which is favored at higher temperatures.
-
Purification Strategy: Recrystallization from a mixed solvent system like aqueous ethanol is an effective method for purifying this compound.[1] The product is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities dissolved in the mother liquor. The choice of recrystallization solvent may need to be optimized based on the scale of the reaction and the nature of any impurities.
-
Applications in Drug Development: this compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. The benzoyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and bioavailability.[2] Its derivatives have been investigated for a range of biological activities, including antifungal properties.[1]
-
Use in Peptide Synthesis: As an N-protected amino acid, this compound is a valuable reagent in solid-phase and solution-phase peptide synthesis. The benzoyl group is stable to the conditions used for peptide coupling and can be removed under specific conditions when required.[1]
-
Potential for Racemization: While the Schotten-Baumann reaction is generally considered a mild method for N-acylation, there is a potential for racemization of the chiral center of the amino acid, particularly if the reaction conditions are not carefully controlled. Maintaining a low temperature and avoiding excessively harsh basic conditions can help to preserve the stereochemical integrity of the L-alanine.
References
- 1. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. This compound | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (2198-64-3) for sale [vulcanchem.com]
- 8. spectrabase.com [spectrabase.com]
Application Note: Purification of N-Benzoyl-L-alanine by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Benzoyl-L-alanine is an N-acyl-L-alanine that serves as a significant building block in medicinal chemistry and peptide synthesis.[1] Its synthesis, commonly achieved through the benzoylation of L-alanine, can result in a crude product containing unreacted starting materials and by-products.[1] For applications in drug development and biochemical studies, a high degree of purity is essential. Recrystallization is a robust and widely used technique for purifying solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound using the recrystallization technique.
Physicochemical Properties and Solubility
Understanding the physical properties and solubility profile of this compound is crucial for selecting an appropriate recrystallization solvent.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 2198-64-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 146-148 °C | [1] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
| Water | Limited / Very slightly soluble | Solubility increases in basic aqueous solutions. | [1][3] |
| Ethanol | Soluble | A common solvent for recrystallization of similar compounds. | [4] |
| Aqueous Ethanol | Moderately Soluble | Often used to achieve ideal solubility characteristics for recrystallization. | [4][5] |
| Dimethylformamide (DMF) | Soluble | [1] | |
| Diethyl Ether | Insoluble | Can be used as an anti-solvent. | [6] |
| Hexane | Insoluble | Can be used as an anti-solvent. | [7] |
Principle of Recrystallization
Recrystallization separates a compound from its impurities based on differences in solubility. The ideal solvent is one in which the target compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures. The process involves dissolving the impure solid in a minimum amount of a hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the mother liquor.
References
- 1. This compound (2198-64-3) for sale [vulcanchem.com]
- 2. This compound | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Chiral Resolution Using N-Benzoyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Benzoyl-L-alanine as a chiral resolving agent. This reagent is particularly effective for the separation of enantiomers of racemic amines and amino acid derivatives through the formation of diastereomeric salts.
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals where a specific enantiomer exhibits the desired biological activity. This compound, a readily available and stable crystalline solid, serves as an effective chiral resolving agent. Its utility lies in its ability to react with racemic bases, such as amines, to form diastereomeric salts. These salts, having different physical properties, can be separated by techniques like fractional crystallization.
The fundamental principle of this resolution method is the conversion of a mixture of enantiomers into a mixture of diastereomers. As diastereomers have distinct solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the solution. Subsequent treatment of the isolated diastereomeric salt liberates the desired enantiomer of the amine.
Applications
This compound is primarily used for the chiral resolution of:
-
Racemic Amines: Particularly effective for primary and secondary amines, including various phenylalkylamines which are common moieties in pharmaceutical compounds.
-
Racemic Amino Acids and their Derivatives: Can be used to resolve racemic amino acids and their esters.
Data Presentation: Resolution of Racemic α-Methylbenzylamine
The following table summarizes the results of a typical chiral resolution of racemic α-methylbenzylamine using an N-acylated amino acid as the resolving agent. This data is presented as a model for documenting experimental results and for comparing the effectiveness of different solvent systems. While the resolving agent in this specific example is N-Tosyl-(S)-phenylalanine, the experimental approach and the parameters measured are directly applicable to resolutions using this compound.[1]
| Entry | Solvent | Solvent / Racemic Amine (v/w) | Yield (%)¹ | Optical Purity (% ee)² | Resolution Efficiency (E)³ | Configuration of Resolved Amine |
| 1 | Methanol | 10 | 50.5 | 17.9 | 9.04 | S |
| 2 | Ethanol | 28 | 45.7 | 59.8 | 27.3 | S |
| 3 | 2-Propanol | 35 | 69.8 | 68.4 | 47.7 | S |
| 4 | n-Butanol | 40 | 61.6 | 48.3 | 29.8 | S |
| 5 | Water | 5.4 | 50.7 | 1.93 | 0.98 | S |
¹ Yield calculated based on half the amount of the starting racemic amine. ² Determined by chiral HPLC analysis of the acetylated amine liberated from the precipitated salt. ³ Resolution Efficiency (E) = (Yield (%) x Optical Purity (% ee)) / 100.
Experimental Protocols
General Protocol for the Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation
This protocol provides a general procedure for the resolution of a racemic primary amine, such as α-methylbenzylamine, using this compound. Optimization of solvent, temperature, and concentration is often necessary for a specific amine.
Materials:
-
Racemic amine (e.g., (±)-α-methylbenzylamine)
-
This compound
-
Anhydrous solvents (e.g., ethanol, methanol, 2-propanol)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, etc.)
-
Heating and stirring apparatus (magnetic stir plate with heating)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
-
Apparatus for acid-base extraction (separatory funnel)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Chiral HPLC or GC system for enantiomeric excess determination
Procedure:
-
Diastereomeric Salt Formation:
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent, with gentle heating if necessary to achieve a clear solution.
-
Add the this compound solution to the solution of the racemic amine with stirring.
-
Heat the resulting mixture to reflux to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
-
For maximum crystal formation, the flask can be placed in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add 1 M NaOH solution dropwise while stirring until the solution becomes basic (pH > 10, check with pH paper), and the solid dissolves completely.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction contains the sodium salt of this compound.
-
Acidify the aqueous solution with 1 M HCl until it is acidic (pH < 2).
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry. The resolving agent can be reused.
-
-
Determination of Enantiomeric Excess (% ee):
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or chiral GC. This may require derivatization of the amine.
-
Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Logical Relationships in Chiral Resolution
References
Application Notes and Protocols: N-Benzoyl-L-alanine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzoyl-L-alanine in asymmetric synthesis. This document details its primary application as a chiral auxiliary, offering a robust method for the stereoselective synthesis of valuable chiral molecules, particularly non-proteinogenic α-amino acids. Included are detailed experimental protocols and quantitative data to support the design and execution of synthetic strategies in research and development.
Introduction
This compound is a derivative of the naturally occurring amino acid L-alanine. In the realm of asymmetric synthesis, it serves as a valuable chiral building block and, most notably, as a component of more complex chiral auxiliaries.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[2] The inherent chirality of the auxiliary directs the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary can be cleaved from the product, ideally in high yield, to be recovered and reused. The temporary attachment of the chiral auxiliary converts the enantioselective reaction into a diastereoselective one, which often allows for easier separation of the stereoisomers.
The utility of this compound in this context stems from its well-defined stereochemistry and its synthetic accessibility. While L-proline derivatives are more commonly cited as organocatalysts, this compound has demonstrated efficacy as a precursor to chiral auxiliaries for diastereoselective alkylations.[3][4][5]
Key Applications: Asymmetric Synthesis of α-Methyl Amino Acids
A significant application of this compound is in the asymmetric synthesis of α-methyl amino acids. These non-proteinogenic amino acids are of great interest in medicinal chemistry and drug development due to their ability to induce conformational constraints in peptides, leading to enhanced biological activity and stability.
In a notable example, N-benzoylalanine is derivatized with a chiral alcohol, such as (-)-8-phenylmenthol, to form a chiral ester. This ester then serves as the substrate for diastereoselective alkylation. The sequential treatment of this ester with strong bases generates a chiral dianion. The steric hindrance imposed by the chiral auxiliary directs the approach of an incoming electrophile (an alkyl halide), leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched α-methyl amino acid.[6]
Data Presentation: Diastereoselective Alkylation of N-Benzoylalanine-(-)-8-phenylmenthyl Ester Dianion
The following table summarizes the results of the diastereoselective alkylation of the lithium dianion of N-benzoylalanine-(-)-8-phenylmenthyl ester with various alkyl halides. The addition of HMPA was found to improve yields without affecting the diastereoselectivity.[6]
| Entry | Alkyl Halide (R-X) | Diastereomeric Ratio (S:R at α-carbon) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | 92:8 | 85 |
| 2 | Ethyl iodide | 89:11 | 78 |
| 3 | n-Propyl iodide | 90:10 | 80 |
| 4 | Isopropyl iodide | 91:9 | 75 |
| 5 | Allyl bromide | 93:7 | 88 |
| 6 | Methyl iodide | 90:10 | 82 |
| 7 | n-Butyl iodide | 89:11 | 79 |
| 8 | Isobutyl bromide | 92:8 | 83 |
| 9 | 3,4-bis(tert-butyldimethylsilyloxy)benzyl bromide | 94:6 | 72 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from L-alanine and benzoyl chloride via the Schotten-Baumann reaction.[1][7]
Materials:
-
L-alanine
-
2N Sodium hydroxide (B78521) solution
-
Benzoyl chloride
-
Concentrated hydrochloric acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve L-alanine (0.2 mol, 17.8 g) in 120 mL of 2N sodium hydroxide solution, maintaining the temperature between 0-5 °C using an ice bath.[7]
-
With vigorous stirring, add benzoyl chloride (0.22 mol, 30.0 g) and 120 mL of 2N sodium hydroxide solution alternately in ten equal portions.[7] Ensure the reaction mixture remains alkaline throughout the addition.
-
After the addition is complete, remove the ice bath and continue to stir the mixture for 15 minutes at room temperature.[7]
-
Cool the resulting clear solution in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.[7]
-
A white solid of this compound will precipitate.
-
Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and dry to obtain the final product.
Protocol 2: Asymmetric Alkylation of N-Benzoylalanine-(-)-8-phenylmenthyl Ester
This protocol is adapted from the work of Berkowitz and Smith for the asymmetric synthesis of α-methyl amino acids.[6]
Materials:
-
N-Benzoylalanine-(-)-8-phenylmenthyl ester
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Hexamethylphosphoramide (HMPA) (optional, but recommended for improved yields)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Dry ice/acetone bath
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Dianion Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of N-benzoylalanine-(-)-8-phenylmenthyl ester (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA (1.2 equiv) dropwise to the solution and stir for 30 minutes at -78 °C.
-
Add n-butyllithium (2.4 equiv) dropwise and continue stirring at -78 °C for an additional 1 hour to ensure complete dianion formation.[6]
-
-
Alkylation:
-
If using, add HMPA (10% v/v) to the reaction mixture.
-
Slowly add a solution of the alkyl halide (1.5 equiv) in anhydrous THF to the dianion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to separate the diastereomers.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be removed by hydrolysis (e.g., using KOH in methanol/water) to yield the desired α-methyl amino acid.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the asymmetric synthesis of α-methyl amino acids.
References
Application Notes and Protocols for the Enzymatic Resolution of N-Benzoyl-DL-alanine to Produce N-Benzoyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirally pure amino acids are fundamental building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The enzymatic resolution of racemates offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds. This document provides a detailed protocol for the enzymatic resolution of N-Benzoyl-DL-alanine using aminoacylase (B1246476) to produce N-Benzoyl-L-alanine. The enzyme specifically hydrolyzes the N-benzoyl group from the L-enantiomer, leaving the N-Benzoyl-D-alanine unreacted. This difference in reactivity allows for the separation of the desired L-alanine from the D-enantiomer derivative.
Principle of the Method
The enzymatic resolution of N-Benzoyl-DL-alanine is based on the stereospecificity of aminoacylase (N-acyl-L-amino acid amidohydrolase). This enzyme selectively catalyzes the hydrolysis of the amide bond in this compound to yield L-alanine and benzoic acid. The D-enantiomer, N-Benzoyl-D-alanine, does not react with the enzyme and remains unchanged. The resulting mixture contains L-alanine, benzoic acid, and unreacted N-Benzoyl-D-alanine, which can be separated based on their different physicochemical properties.
Data Presentation
Table 1: Typical Reaction Parameters for Enzymatic Resolution
| Parameter | Value |
| Substrate | N-Benzoyl-DL-alanine |
| Enzyme | Porcine Kidney Acylase I (or equivalent) |
| Substrate Concentration | 50 - 200 mM |
| Enzyme Concentration | 1000 - 5000 U per mole of substrate |
| pH | 7.0 - 8.0 |
| Temperature | 37 °C |
| Activator | CoCl₂ (0.1 - 1.0 mM) |
| Reaction Time | 4 - 24 hours |
Table 2: Expected Quantitative Data (Hypothetical Values)
| Parameter | Result |
| Conversion Yield of L-alanine | > 95% (based on the L-enantiomer) |
| Enantiomeric Excess (e.e.) of L-alanine | > 99% |
| Overall Yield of L-alanine | Approximately 45-50% (based on the initial racemate) |
| Specific Activity of Acylase I | (Value to be determined experimentally) |
Experimental Protocols
Materials and Reagents
-
N-Benzoyl-DL-alanine
-
Aminoacylase I from porcine kidney or Aspergillus sp.
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Cobalt chloride (CoCl₂) solution (10 mM)
-
Hydrochloric acid (HCl) (1 M)
-
Sodium hydroxide (B78521) (NaOH) (1 M)
-
Ethyl acetate (B1210297)
-
Anion exchange resin (e.g., Dowex-1)
-
Distilled water
-
Standard laboratory glassware
-
pH meter
-
Stirred, temperature-controlled reaction vessel
-
HPLC system with a chiral column
Enzymatic Resolution of N-Benzoyl-DL-alanine
-
Substrate Preparation: Dissolve N-Benzoyl-DL-alanine in 0.1 M sodium phosphate buffer (pH 7.5) to a final concentration of 100 mM in a temperature-controlled reaction vessel. Gentle heating may be required to aid dissolution.
-
Activator Addition: Add CoCl₂ solution to the substrate mixture to a final concentration of 0.5 mM. Stir for 5 minutes.
-
Enzyme Addition: Add aminoacylase I (e.g., 2000 U per mole of N-Benzoyl-DL-alanine).
-
Reaction Incubation: Incubate the reaction mixture at 37 °C with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC to determine the concentration of L-alanine and the remaining N-Benzoyl-DL-alanine. The reaction is typically complete when approximately 50% of the initial substrate has been consumed.
Work-up and Purification of L-alanine
-
Enzyme Deactivation: Once the reaction is complete, deactivate the enzyme by heating the mixture to 80 °C for 15 minutes or by adding an equal volume of ethanol (B145695) and centrifuging to precipitate the enzyme.
-
Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1 M HCl. This will protonate the benzoic acid and the unreacted N-Benzoyl-D-alanine, making them soluble in an organic solvent. Extract the mixture three times with an equal volume of ethyl acetate to remove benzoic acid and N-Benzoyl-D-alanine.
-
Isolation of L-alanine: The aqueous layer now contains L-alanine hydrochloride.
-
Ion-Exchange Chromatography: For further purification, pass the aqueous solution through an anion-exchange column (e.g., Dowex-1, acetate form) to remove any remaining anionic impurities. Elute the L-alanine with water.
-
Crystallization: Concentrate the L-alanine solution under reduced pressure and crystallize the L-alanine from an ethanol-water mixture.
-
Drying: Dry the L-alanine crystals under vacuum.
HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column is required to separate the enantiomers of alanine (B10760859) for enantiomeric excess determination. For monitoring the reaction progress, a standard C18 column can be used.
-
Mobile Phase: A common mobile phase for separating N-benzoyl amino acids is a mixture of phosphate buffer and acetonitrile. For chiral separation of alanine, specific mobile phases will be required depending on the column used. A pre-column derivatization with a chiral reagent like Marfey's reagent can also be employed for separation on a standard C18 column.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: Use standard curves for this compound, N-Benzoyl-D-alanine, and L-alanine for accurate quantification.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the enzymatic resolution of N-Benzoyl-DL-alanine.
Caption: Enzymatic conversion of this compound.
References
Application of N-Benzoyl-L-alanine in Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-alanine is a protected amino acid derivative that serves as a valuable building block in peptide synthesis. The benzoyl group (Bz) attached to the nitrogen atom of L-alanine acts as a robust protecting group, preventing unwanted side reactions at the N-terminus during the stepwise construction of peptide chains.[1] This application note provides detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis, along with representative data and workflow diagrams to guide researchers in its effective application.
The stability of the benzoyl protecting group under various reaction conditions makes this compound a useful component in the synthesis of complex peptides.[1] Its incorporation can also influence the conformational properties of the resulting peptide, which is of interest in drug design and development. Furthermore, it serves as an important intermediate in the synthesis of various pharmaceuticals.[2]
Data Presentation
While specific quantitative data for peptide synthesis reactions incorporating this compound is not extensively available in the public domain, the following tables provide representative data for typical peptide coupling and deprotection steps. These values can serve as a general benchmark for researchers.
Table 1: Representative Coupling Efficiency in Peptide Synthesis
| Coupling Method | Coupling Reagent | Solvent | Typical Yield (%) | Typical Purity (%) |
| Solid-Phase | HBTU/DIPEA | DMF | >99 | >95 |
| Solid-Phase | DIC/HOBt | DMF/DCM | >98 | >95 |
| Solution-Phase | DCC/HOBt | DCM | 85-95 | >98 (after purification) |
| Solution-Phase | TBTU/Et3N | DCM | 90-98 | >98 (after purification) |
Table 2: Representative Deprotection Yields for N-Terminal Protecting Groups
| Protecting Group | Deprotection Reagent | Conditions | Typical Yield (%) |
| Fmoc | 20% Piperidine (B6355638) in DMF | Room Temperature, 10-20 min | >99 |
| Boc | 25-50% TFA in DCM | Room Temperature, 20-30 min | >99 |
| Benzoyl (Bz) | 6M HCl | Reflux | 80-95 |
| Benzoyl (Bz) | NaOMe in Methanol | Heat | 85-97 |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound as the first amino acid (C-terminal)
This protocol describes the manual synthesis of a peptide on a Wang resin, starting with this compound.
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (Loading):
-
Dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Drain the DMF from the swollen resin and add the coupling solution.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (should be negative).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Peptide Chain Elongation (Example with Fmoc-Xaa-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin with DMF (5x).
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 1-2 hours. Monitor with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Final Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Peptide Synthesis - Coupling of this compound
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
1M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Preparation: Dissolve this compound (1.0 eq), the amino acid methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.
-
Neutralization: Add TEA or DIPEA (1.0 eq) to the mixture to neutralize the hydrochloride salt.
-
Coupling: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Reaction: Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude dipeptide by recrystallization or flash column chromatography.
Protocol 3: Deprotection of the N-Benzoyl Group
The benzoyl group is stable to the conditions used for Fmoc and Boc deprotection. Its removal requires harsher conditions.
Method A: Acidic Hydrolysis
-
Reaction Setup: Dissolve the N-benzoyl-peptide in 6M aqueous HCl.
-
Hydrolysis: Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or NaHCO3).
-
Isolation: Extract the deprotected peptide. Note that this method can also cleave peptide bonds and side-chain protecting groups, so it is typically performed as a final step.
Method B: Basic Hydrolysis
-
Reaction Setup: Dissolve the N-benzoyl-peptide in a solution of sodium methoxide (B1231860) in methanol.
-
Hydrolysis: Heat the mixture under reflux for 2-4 hours.
-
Work-up: Cool the reaction, neutralize with an acid (e.g., acetic acid), and remove the solvent.
-
Isolation: Purify the resulting peptide. This method is generally milder than strong acid hydrolysis.
Mandatory Visualization
Caption: General workflows for Solid-Phase and Solution-Phase Peptide Synthesis.
Caption: Protection and Deprotection cycle of L-alanine using a Benzoyl group.
References
Application Notes and Protocols: N-Benzoyl-L-alanine as a Protecting Group for Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the N-benzoyl (Bz) group, specifically introduced via N-Benzoyl-L-alanine, as a protecting group in amino acid and peptide synthesis. This document details protocols for the introduction and removal of the N-benzoyl group and its application as a chiral auxiliary, supported by quantitative data and experimental workflows.
Introduction
In peptide synthesis, the protection of the α-amino group of amino acids is crucial to prevent undesired side reactions and to ensure the correct peptide sequence. The benzoyl group is a robust acyl-type protecting group. While not as commonly employed as Boc or Fmoc protecting groups in solid-phase peptide synthesis (SPPS) due to the harsher conditions required for its removal, it finds utility in solution-phase synthesis and as a chiral auxiliary. This compound serves as a readily available N-protected amino acid that can be coupled to other amino acid esters or used in the stereoselective synthesis of other chiral molecules.
Data Presentation
Table 1: N-Benzoylation of Amino Acids
| Amino Acid | Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| L-Alanine | Schotten-Baumann | Benzoyl chloride, 2N NaOH | Water | 0-5, then RT | ~1 hour | ~76 | [1] |
| L-Proline | Schotten-Baumann | Benzoyl chloride, 1M NaOH | Water / Dichloromethane | 0-10, then RT | 1-2 hours | 85-95 | [2] |
| Various | PEG-400 Catalyzed | Benzoyl chloride, NaHCO₃, PEG-400 | PEG-400 / Water | RT | 15 min stir, then overnight | ~80-90 | [3] |
Table 2: Deprotection of N-Benzoyl and Related Acyl Groups
| Substrate | Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| N-Benzoyl-dipeptide (representative) | Acid Hydrolysis | 6M HCl | Water | 100-110 | 12-24 hours | >90 | Harsh conditions, may cleave peptide bonds. |
| N-Benzoyl-dipeptide (representative) | Basic Hydrolysis | 2N NaOH | Ethanol/Water | Reflux | 4-8 hours | >90 | Risk of racemization. |
| N-Benzoyl Amino Acids | Enzymatic Hydrolysis (Penicillin G Acylase) | Penicillin G Acylase, Phosphate Buffer (pH 7.5) | Aqueous Buffer | 25-37 | Variable | High | High stereoselectivity.[4] |
| N3-Benzoyl Thymidine | Basic Hydrolysis | Conc. NH₄OH | Aqueous | 55-65 | 2-8 hours | >95 | Analogous deprotection in nucleoside chemistry.[5] |
Experimental Protocols
Protocol 1: N-Benzoylation of an Amino Acid (Schotten-Baumann Reaction)
This protocol describes the synthesis of this compound.[1]
Materials:
-
L-Alanine
-
2N Sodium Hydroxide (NaOH) solution
-
Benzoyl chloride
-
Concentrated Hydrochloric Acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Procedure:
-
In a flask, dissolve L-alanine (0.2 mole, 17.8 g) in 2N NaOH solution (120 ml) while cooling in an ice bath to 0-5°C.
-
In ten equal and alternate portions, add benzoyl chloride (0.22 mole, 30.0 g) and 2N NaOH (120 ml) to the L-alanine solution with vigorous shaking or stirring. Maintain the temperature between 0-5°C. Ensure the pH of the mixture remains alkaline throughout the addition.
-
After the addition is complete, continue to stir the mixture for an additional 15 minutes at room temperature.
-
The resulting clear solution is then cooled in an ice bath and acidified to pH 2 with concentrated HCl.
-
This compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Expected Yield: Approximately 27.8 g.
Protocol 2: Coupling of this compound to an Amino Acid Ester
This protocol describes a general procedure for the formation of a dipeptide.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add TEA or DIPEA (1.1 eq) dropwise and stir for 30 minutes at 0°C to generate the free base.
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the solution of activated this compound to the free amino acid ester solution.
-
Add DCC or EDC (1.1 eq) to the reaction mixture at 0°C.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzoyl-dipeptide ester.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of the N-Benzoyl Group (Acid Hydrolysis)
This protocol provides a general method for the cleavage of the N-benzoyl group. Caution: This method uses strong acid and high temperatures, which can also cleave peptide bonds in larger peptides.
Materials:
-
N-Benzoyl-protected peptide
-
6M Hydrochloric Acid (HCl)
-
Reflux apparatus
-
Heating mantle
Procedure:
-
Place the N-benzoyl-protected peptide in a round-bottom flask.
-
Add 6M HCl.
-
Heat the mixture to reflux (approximately 110°C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting product will be the hydrochloride salt of the deprotected peptide. Further purification may be required.
Protocol 4: this compound as a Chiral Auxiliary in an Asymmetric Aldol Reaction
This protocol is a representative example of how N-benzoyl-L-proline (a related compound) is used as an organocatalyst, a principle that can be extended to this compound derivatives in certain reactions.[6]
Materials:
-
This compound derivative (as catalyst, e.g., 10 mol%)
-
Aldehyde (1.0 eq)
-
Ketone (5.0 eq)
-
Anhydrous solvent (e.g., DMSO)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound derivative.
-
Add the anhydrous solvent and stir until the catalyst is dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., -10°C).
-
Add the ketone to the cooled catalyst solution.
-
Slowly add the aldehyde dropwise over 10-15 minutes.
-
Stir the reaction at the set temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric or enantiomeric excess using chiral HPLC or NMR analysis.
Mandatory Visualization
Caption: Workflow for the synthesis of N-benzoyl amino acids.
Caption: Workflow for the acid-catalyzed deprotection of an N-benzoyl group.
Caption: Workflow for solution-phase dipeptide synthesis.
References
- 1. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ijirset.com [ijirset.com]
- 4. Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of N-Benzoyl-L-alanine
These application notes provide detailed methodologies for the quantitative analysis of N-Benzoyl-L-alanine, a key intermediate in pharmaceutical synthesis and a metabolite. The protocols are designed for researchers, scientists, and drug development professionals, covering various analytical techniques from basic spectrophotometry to highly sensitive mass spectrometry-based methods.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk materials, process control samples, and simple formulations where high sensitivity is not required. Chiral HPLC can be employed to determine enantiomeric purity.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile (B52724) and water in a 100 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
-
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
For determining the enantiomeric purity, a chiral stationary phase (CSP) is required.
-
Sample Preparation: Prepare the sample as described in the reversed-phase HPLC protocol.
-
Chromatographic Conditions:
-
Column: Ristocetin A or other suitable macrocyclic antibiotic-based chiral stationary phase.[3]
-
Mobile Phase: Use a polar-organic or reversed-phase mode, depending on the specific CSP. A typical mobile phase could be a mixture of methanol, acetonitrile, and a small percentage of acetic acid and triethylamine.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
UV Detection: 220 nm.
-
Workflow for HPLC Analysis
Caption: General workflow for HPLC-based quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, ideal for quantifying low levels of this compound in complex biological matrices such as plasma, tissue homogenates, or cell culture media.[4]
Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., an isotope-labeled this compound or a structurally similar compound).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: A typical gradient might start at 10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Mode.
-
MRM Transitions:
-
Negative Mode [M-H]⁻: Precursor ion m/z 192.2 → Product ions (e.g., m/z 148.2 [M-H-CO₂]⁻, m/z 121.0 [benzoate]⁻).
-
Positive Mode [M+H]⁺: Precursor ion m/z 194.2 → Product ions (e.g., m/z 176.2 [M+H-H₂O]⁺, m/z 105.1 [benzoyl cation]⁺).
-
-
-
Quantification:
-
Create a calibration curve using standards prepared in a matrix matched to the samples.
-
Plot the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Determine the sample concentration from the curve. This method demonstrates high recovery and precision.[4]
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for sensitive LC-MS/MS quantification in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for purity assessment and quantification but requires chemical derivatization to increase the volatility of this compound.[5]
Experimental Protocol
-
Derivatization (Esterification):
-
Accurately weigh the this compound sample into a reaction vial.
-
Add 1 mL of 3 N methanolic HCl.
-
Heat the mixture at 100°C for 30 minutes to form the methyl ester.[5]
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent like ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Summary of Quantitative Data
The performance of analytical methods is evaluated using key validation parameters.[6][7][8] The following table summarizes typical performance characteristics for the described techniques.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Specificity | Moderate to High | Very High | High |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~10-50 ng/mL | < 1 ng/mL | ~5-20 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~1-5 ng/mL | ~20-60 ng/mL |
| Accuracy (% Recovery) | 95-105% | 90-110%[4] | 90-110% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Primary Application | QC, Purity Testing | Bioanalysis, Trace Analysis | Impurity Profiling |
Note: These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
Method Selection Guide
Choosing the appropriate analytical method depends on the specific research question, required sensitivity, and sample matrix.
Caption: A decision-making guide for selecting the appropriate analytical method.
References
- 1. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of N-Benzoyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoyl-L-alanine is a protected amino acid derivative utilized in peptide synthesis and as a building block in the manufacturing of various pharmaceutical compounds. The purity of this raw material is a critical quality attribute that can significantly impact the yield, purity, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a precise, robust, and widely accepted technique for assessing the purity of such non-volatile and thermally labile compounds.
This application note provides a detailed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity and the detection of potential process-related impurities. The described protocol is suitable for routine quality control in a laboratory setting.
Principle of the Method
The method employs reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acidified water and acetonitrile (B52724) ensures the effective separation of this compound from substances with different polarities. The analyte is quantified using an ultraviolet (UV) detector.
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 99.5%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified to 18.2 MΩ·cm
-
Trifluoroacetic Acid (TFA): HPLC grade, ≥ 99.5% purity
-
Methanol: HPLC grade (for cleaning)
-
Sample Diluent: A mixture of Water and Acetonitrile (1:1, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetononitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Protocols
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the sample diluent and sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the sample diluent and mix thoroughly.
Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the weighed sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of the sample diluent and sonicate for 5 minutes or until the sample is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the sample diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 1.5 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (%RSD) of Peak Areas: Not more than 2.0%.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability injections.
-
Inject a blank (sample diluent) to ensure no interference from the solvent.
-
Inject the standard solution.
-
Inject the sample solution.
-
Integrate the peaks in the chromatogram and calculate the purity of the sample.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the typical performance characteristics of this method. Please note that the following data is illustrative and based on typical results for similar analytical methods. Actual results may vary.
Linearity
| Parameter | Result |
| Concentration Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
| Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Precision
| Precision Type | %RSD of Peak Area |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) |
| LOD | ~0.5 |
| LOQ | ~1.5 |
Diagrams
Caption: Workflow for the HPLC purity analysis of this compound.
Caption: Logical flow of the HPLC method validation process.
Application Notes and Protocols for Chiral HPLC Separation of N-Benzoyl-DL-alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enantiomeric separation of chiral molecules is a critical process in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. N-Benzoyl-DL-alanine is a protected amino acid derivative, and the ability to resolve its enantiomers is essential for various applications, including the synthesis of chiral drugs and peptidomimetics. This document provides a detailed application note and protocol for the enantiomeric separation of N-Benzoyl-DL-alanine using chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes the quantitative data obtained for the enantiomeric separation of N-Benzoyl-DL-alanine using a Ristocetin A chiral stationary phase (CSP).[1] The data highlights the performance of the column under different mobile phase conditions.
| Mobile Phase Code | k' (L-enantiomer) | α (Alpha) | Rs (Resolution) |
| C | 4.93 | 1.61 | 1.45 |
| K | 4.98 | 1.23 | 1.20 |
| M | 4.93 | 1.29 | 1.30 |
*k' : Retention factor for the first eluting enantiomer (L-enantiomer).[1] *α : Separation factor, a measure of the relative retention of the two enantiomers. Rs : Resolution, a measure of the degree of separation between the two enantiomeric peaks.
Experimental Protocols
This section outlines the detailed methodology for the chiral HPLC separation of N-Benzoyl-DL-alanine.
1. Materials and Reagents:
-
N-Benzoyl-DL-alanine standard
-
HPLC grade solvents (e.g., acetonitrile, methanol (B129727), ethanol (B145695), isopropanol)
-
Triethylammonium acetate (B1210297) (TEAA) buffer
-
Deionized water
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase (CSP): A Ristocetin A bonded chiral stationary phase is effective for this separation.[1] Other macrocyclic glycopeptide-based CSPs, such as those from the CHIROBIOTIC line, may also be suitable for separating N-blocked amino acids.[2][3]
-
Column Dimensions: 250 x 4.6 mm, 5 µm particle size (typical)
-
Mobile Phase:
-
Condition C: Specific composition not detailed in the source, but likely a normal phase eluent.
-
Condition K: Specific composition not detailed in the source, but likely a normal phase eluent.
-
Condition M: Specific composition not detailed in the source, but likely a normal phase eluent.
-
A common mobile phase for macrocyclic glycopeptide columns in normal phase mode consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
-
Flow Rate: 1.0 mL/min (typical, can be optimized)
-
Detection Wavelength: UV detection at 254 nm.[1]
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10 µL (can be optimized)
3. Sample Preparation:
-
Prepare a stock solution of N-Benzoyl-DL-alanine in a suitable solvent (e.g., methanol or the mobile phase) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection to prevent column blockage.
4. HPLC Analysis Procedure:
-
Equilibrate the chiral column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Record the chromatogram and the retention times of the two enantiomeric peaks. The L-enantiomer of N-benzoyl-alanine has been observed to elute first on a Ristocetin A CSP.[1]
5. Data Analysis:
-
Identify the peaks corresponding to the L- and D-enantiomers of N-Benzoyl-alanine based on their retention times.
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) using the following formulas:
-
k' = (t_R - t_0) / t_0
-
t_R = retention time of the analyte
-
t_0 = void time (retention time of an unretained compound)
-
-
α = k'_2 / k'_1
-
k'_1 = retention factor of the first eluting enantiomer
-
k'_2 = retention factor of the second eluting enantiomer
-
-
Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)
-
t_R1 and t_R2 = retention times of the two enantiomers
-
w_1 and w_2 = peak widths at the base of the two enantiomers
-
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the chiral HPLC separation of N-Benzoyl-DL-alanine.
Caption: Experimental workflow for chiral HPLC separation.
References
Application Notes and Protocols for GC-MS Analysis of N-Benzoyl-L-alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of N-Benzoyl-L-alanine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). N-acyl amino acids, including this compound, are a class of lipid-signaling molecules with growing interest in various fields of biomedical research and drug development. Accurate and robust analytical methods are crucial for their quantification and characterization in biological matrices.
Introduction
This compound is an N-acyl amino acid formed by the condensation of L-alanine with benzoic acid.[1] The analysis of such derivatives by Gas Chromatography (GC) is challenging due to their low volatility and polar nature. Therefore, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.[2] This document outlines a comprehensive workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation.
Experimental Protocols
Synthesis and Derivatization of this compound
The synthesis of this compound itself can be considered a derivatization of L-alanine. The following protocol is adapted from the Schotten-Baumann reaction, a common method for the acylation of amino acids.[3]
Materials:
-
L-alanine
-
Benzoyl chloride
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
-
pH indicator paper
-
Standard laboratory glassware (beaker, separatory funnel, Büchner funnel)
-
Magnetic stirrer
Procedure:
-
Dissolution of L-alanine: In a 250 mL beaker, dissolve 0.05 mol of L-alanine in 100 mL of 1 M NaOH solution. Cool the solution to 5-10°C using an ice bath.
-
Acylation Reaction: While vigorously stirring the cooled L-alanine solution, slowly and simultaneously add 0.05 mol of benzoyl chloride and 50 mL of 2 M NaOH solution over 30 minutes. Ensure the reaction temperature does not exceed 15°C.
-
Reaction Completion: Continue stirring the mixture for an additional hour at room temperature to ensure the reaction is complete.[3]
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract with 50 mL of diethyl ether to remove any unreacted benzoyl chloride. Discard the organic layer.[3]
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 by the slow addition of concentrated HCl. This compound will precipitate as a white solid.[3]
-
Isolation and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water. Dry the purified product in a desiccator or a vacuum oven at 60°C to a constant weight.[3]
-
Yield Calculation: Weigh the final product and calculate the percentage yield.
Sample Preparation from Biological Matrices (General Approach)
For the analysis of this compound derivatives from biological samples such as plasma or tissue, a robust extraction method is necessary. The following is a general liquid-liquid extraction protocol that can be adapted.
Materials:
-
Biological sample (e.g., plasma, brain homogenate)
-
Deionized water
-
Internal Standard (e.g., a stable isotope-labeled N-acyl amino acid)
-
Centrifuge
Procedure:
-
Homogenization/Mixing: Homogenize tissue samples in a suitable buffer. For liquid samples like plasma, mix with the extraction solvent.
-
Solvent Addition: Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the sample. Add an appropriate amount of internal standard.[4]
-
Phase Separation: Add deionized water and vortex the mixture thoroughly. Centrifuge to facilitate phase separation.[4]
-
Extraction: Carefully collect the organic layer (bottom layer) containing the lipids and N-acyl amino acids. Repeat the extraction of the aqueous layer with chloroform to maximize recovery.[4]
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Analysis
For the analysis of this compound, which is already derivatized, direct injection is possible. However, to improve chromatographic performance, a subsequent silylation step can be employed to derivatize the carboxylic acid group, making the molecule more volatile.
2.3.1. Silylation (Optional, for improved chromatography)
Silylation is a common derivatization technique for compounds with active hydrogens.[2]
Materials:
-
Dried sample extract containing this compound
-
Silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[2]
-
Acetonitrile
-
Heating block or oven
Procedure:
-
To the dried extract, add the silylation reagent (e.g., 50 µL of MSTFA or MTBSTFA) and a suitable solvent (e.g., 50 µL of acetonitrile).
-
Cap the vial tightly and heat at a specified temperature (e.g., 70-100°C) for a designated time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
2.3.2. GC-MS Operating Conditions (Suggested)
The following are suggested starting parameters for the GC-MS analysis. Optimization will be required for specific instruments and applications.
| Parameter | Suggested Condition |
| Gas Chromatograph | Agilent, Thermo Fisher, or equivalent |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min. |
| Mass Spectrometer | Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50 - 500 |
| Data Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. Below are template tables for recording and presenting results.
Table 1: GC-MS Retention Times and Key Mass Fragments for this compound Derivatives
| Compound | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| This compound-TMS | e.g., 15.2 | e.g., 265 | e.g., 105, 148, 250 |
| Internal Standard | e.g., 15.5 | ||
| Other Derivatives |
Table 2: Example Quantitative Analysis of N-acyl Amino Acids in Biological Samples (Note: Data from HPLC-MS/MS analysis of N-oleoyl alanine)[4]
| Analyte | Matrix | Condition | Concentration (pmol/g or pmol/mL) ± SD |
| N-oleoyl alanine | Whole Brain | Vehicle | 1.6 ± 1.4 |
| N-oleoyl alanine | Whole Brain | 60 mg/kg OlAla i.p. | 379 ± 100 |
| N-oleoyl alanine | Plasma | Vehicle | Below LOQ |
| N-oleoyl alanine | Plasma | 60 mg/kg OlAla i.p. | 8,400 ± 3,500 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and chemical reactions.
Caption: Experimental workflow for GC-MS analysis of this compound derivatives.
Caption: Schotten-Baumann reaction for the synthesis of this compound.
References
- 1. This compound | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Benzoyl-L-alanine in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Benzoyl-L-alanine and its derivatives in the design of enzyme inhibitors. This document includes detailed protocols for synthesis and enzyme assays, quantitative data on inhibitory activity, and visualizations of relevant biological pathways.
Introduction
This compound is a protected amino acid derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1] Its benzoyl group offers hydrophobic interactions, while the L-alanine moiety provides stereospecific recognition within enzyme active sites.[2] This combination makes it a versatile starting point for the design of inhibitors targeting a range of enzymes, from proteases to those involved in metabolic pathways. This document will focus on its application in the inhibition of Carboxypeptidase A, Chorismate Mutase, and the protein-protein interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).
Data Presentation: Inhibitory Activities
The following tables summarize the quantitative data on the inhibitory activities of this compound and its derivatives against various enzymes.
Table 1: Inhibition of Carboxypeptidase A by N-Benzoyl-Amino Acid Derivatives
| Inhibitor | Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |
| N-Benzoyl-L-phenylalanine | Carboxypeptidase A | Competitive | - | - |
| (2RS)-2-benzyl-4-(3-methoxyphenyl)-4-oxobutanoic acid | Carboxypeptidase A | - | 180 ± 40 | - |
| (2RS)-5-benzamido-2-benzyl-4-oxopentanoic acid | Carboxypeptidase A | Competitive | 48 ± 7 | - |
| (2RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | Carboxypeptidase A | Competitive | 9 ± 0.1 | - |
| DL-2-Benzyl-3-formylpropanoic acid | Carboxypeptidase A | Competitive | 0.48 | - |
Table 2: Inhibition of Chorismate Mutase by Aromatic Amino Acid Derivatives
| Inhibitor | Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |
| N-toluene-p-sulphonyl-L-phenylalanine | Chorismate mutase-prephenate dehydrogenase | - | - | - |
| N-benzenesulphonyl-L-phenylalanine | Chorismate mutase-prephenate dehydrogenase | - | - | - |
| N-benzyloxycarbonyl-L-phenylalanine | Chorismate mutase-prephenate dehydrogenase | - | - | - |
Note: N-acylated aromatic amino acids are effective inhibitors of chorismate mutase-prephenate dehydrogenase.[3] Specific quantitative data for this compound was not found.
Table 3: Inhibition of LFA-1/ICAM-1 Interaction by N-Benzoyl Amino Acid Derivatives
| Inhibitor | Target | IC50 (μM) |
| o-Bromobenzoyl L-tryptophan | LFA-1/ICAM-1 Interaction | 1.7 |
Note: N-Benzoyl amino acids have been identified as inhibitors of the LFA-1/ICAM-1 interaction. The potency is significantly influenced by substitutions on the benzoyl ring.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the Schotten-Baumann reaction.
Materials:
-
L-alanine
-
2N Sodium hydroxide (B78521) (NaOH) solution
-
Benzoyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
Procedure:
-
Dissolve L-alanine (0.2 mole, 17.8 g) in 120 mL of 2N NaOH solution in a flask, keeping the temperature between 0-5°C using an ice bath.[5]
-
With vigorous stirring, add benzoyl chloride (0.22 mole, 30.0 g) and 120 mL of 2N NaOH solution alternately in ten equal portions.[5]
-
Ensure the reaction mixture remains alkaline (pH > 8) throughout the addition.
-
After the addition is complete, continue stirring the mixture for 15 minutes at room temperature.[5]
-
Cool the clear solution in an ice bath and acidify to pH 2 with concentrated HCl to precipitate the this compound.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.[5]
-
The product can be further purified by recrystallization from ethanol (B145695) or aqueous ethanol.
Protocol 2: Carboxypeptidase A Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against Carboxypeptidase A (CPA).
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Hippuryl-L-phenylalanine (substrate)
-
This compound or its derivatives (inhibitor)
-
Spectrophotometer capable of reading at 254 nm
-
Cuvettes
Procedure:
-
Enzyme Preparation: Prepare a stock solution of CPA in 10% LiCl. Dilute the stock solution with cold 25 mM Tris-HCl buffer (pH 7.5) containing 500 mM NaCl to achieve a working concentration.
-
Substrate Preparation: Prepare a 1.0 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative in the Tris-HCl buffer.
-
Assay: a. To a cuvette, add 2.0 mL of the substrate solution and incubate at 25°C for 5 minutes to reach thermal equilibrium. b. Add a specific volume of the inhibitor solution (or buffer for control) and mix gently. c. Initiate the reaction by adding 0.1 mL of the diluted CPA solution. d. Immediately measure the increase in absorbance at 254 nm for 3-5 minutes. The rate of hydrolysis is proportional to the change in absorbance.
-
Data Analysis: a. Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot. b. To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor. c. Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.
Visualizations
Signaling Pathways and Workflows
References
- 1. Inhibition Effects in the Hydrolysis Reactions of Esters and Peptides Catalyzed by Carboxypeptidase A: An Example of Cooperative Binding Effects with a Monomeric Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charge optimization increases the potency and selectivity of a chorismate mutase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of carboxypeptidase A by ketones and alcohols that are isosteric with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Benzoyl-L-alanine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of N-Benzoyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and widely used method is the Schotten-Baumann reaction.[1][2][3][4][5] This involves the acylation of L-alanine with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide.[3][6] The base plays a crucial role in neutralizing the hydrochloric acid byproduct and driving the reaction to completion.[7]
Q2: What are the primary side reactions I should be aware of during the synthesis?
A2: The main side reactions include:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride can react with water in the alkaline solution to form benzoic acid as a significant byproduct.[4]
-
Racemization: The chiral center of L-alanine can be compromised under basic conditions, leading to the formation of N-Benzoyl-D-alanine and resulting in a racemic mixture of N-Benzoyl-DL-alanine.[8][9] This occurs through the formation of a planar oxazolone (B7731731) intermediate.[10]
-
Dipeptide Formation: A small percentage of benzoyl dipeptide can form as a contaminant.[11] This happens when the initially formed this compound activates and reacts with another molecule of L-alanine.
Q3: Why is my yield of this compound lower than expected?
A3: Low yields can stem from several factors. The most common cause is the competing hydrolysis of benzoyl chloride into benzoic acid, which consumes the acylating agent.[4] Other reasons include incomplete reaction due to poor pH control, insufficient mixing of the biphasic reaction mixture, or using suboptimal temperatures.
Q4: How does racemization occur and how can I minimize it?
A4: Racemization during peptide bond formation often proceeds through a 5(4H)-oxazolone (or azlactone) intermediate.[10] The base in the reaction can abstract a proton from the chiral carbon of this planar intermediate. Subsequent reprotonation can occur from either face of the planar ring, leading to a loss of stereochemical purity.[10] To minimize racemization:
-
Control Temperature: Perform the reaction at low temperatures (e.g., 0-5 °C) to reduce the rate of racemization.[6][10]
-
Control Base Concentration: Use the minimum necessary amount of a weaker or sterically hindered base.[10]
-
Limit Reaction Time: Isolate the product as soon as the reaction is complete to avoid prolonged exposure to basic conditions.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Excessive hydrolysis of benzoyl chloride. 2. Inefficient mixing of the aqueous and organic phases. 3. pH of the solution is not maintained in the optimal alkaline range. | 1. Add benzoyl chloride and base in alternate, small portions while cooling the reaction mixture to minimize hydrolysis.[6] 2. Ensure vigorous and continuous shaking or stirring throughout the addition process.[3][6] 3. Monitor and maintain the pH in the alkaline range (pH > 8) during the entire reaction.[12] |
| Product is contaminated with a white, crystalline solid (likely Benzoic Acid) | Benzoyl chloride reacted with water/hydroxide instead of L-alanine. | 1. During workup, wash the crude product thoroughly with cold water. Benzoic acid has low solubility in cold water, while this compound is also sparingly soluble. 2. Recrystallize the product from a suitable solvent system like aqueous ethanol (B145695) to separate the more soluble benzoic acid.[12] |
| Loss of Optical Activity / Racemized Product | 1. Reaction temperature was too high. 2. Prolonged exposure to strong basic conditions. 3. Use of an excessively strong or concentrated base. | 1. Strictly maintain the reaction temperature between 0-5°C, especially during the addition of reagents.[6] 2. Acidify and isolate the product promptly after the reaction is complete (typically confirmed by the disappearance of the benzoyl chloride smell).[3] 3. Consider using a weaker base like sodium bicarbonate or a sterically hindered organic base like diisopropylethylamine (DIPEA).[4][10] |
| Presence of Dipeptide Impurity | Formation of a mixed anhydride (B1165640) leading to the coupling of two alanine (B10760859) molecules. This is more common with strong inorganic bases like NaOH. | Use a sterically hindered organic base such as diisopropylethylamine (DIPEA) instead of sodium hydroxide. This has been shown to eliminate the side reaction responsible for dipeptide formation.[11] |
Quantitative Data Summary
The choice of base can significantly impact the formation of side products. While specific quantitative data for this compound is sparse in the provided results, general principles for amino acid acylation can be summarized.
| Base | Primary Function | Potential Side Reactions | Yield Impact | Reference |
| Sodium Hydroxide (NaOH) | Neutralizes HCl, deprotonates amine | Promotes hydrolysis of benzoyl chloride; can increase the rate of racemization; may lead to ~1% dipeptide formation. | Standard yields are achievable with careful control of conditions. | [6][11] |
| Sodium Bicarbonate (NaHCO₃) | Weaker base, neutralizes HCl | Less harsh conditions may reduce racemization compared to NaOH. | Can provide good yields and is considered advantageous due to its non-corrosive and eco-friendly nature. | [4] |
| Pyridine | Base and nucleophilic catalyst | Can act as a superior acylating agent but requires careful removal after the reaction. | Effective for benzoylation. | [7] |
| Diisopropylethylamine (DIPEA) | Sterically hindered organic base | Eliminates dipeptide formation. | Can provide purer product, though may require anhydrous conditions. | [11] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from established procedures.[6]
Materials:
-
L-alanine (0.2 mole, 17.8 g)
-
Benzoyl chloride (0.22 mole, 30.0 g, ~25 mL)
-
2N Sodium Hydroxide (NaOH) solution (~240 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed ice
-
Erlenmeyer flask (500 mL)
-
Magnetic stirrer or shaker
Procedure:
-
Dissolve L-alanine in 120 mL of 2N NaOH solution in the Erlenmeyer flask.
-
Cool the flask in an ice bath to 0-5°C with vigorous stirring.
-
Add the benzoyl chloride and an additional 120 mL of 2N NaOH solution in ten alternate portions. For each portion, add ~2.5 mL of benzoyl chloride followed by ~12 mL of NaOH solution.
-
Ensure vigorous shaking or stirring after each addition and maintain the temperature below 5°C. The mixture must remain alkaline throughout the addition process.
-
After all reagents have been added, remove the flask from the ice bath and shake/stir vigorously at room temperature for 15-20 minutes until the smell of benzoyl chloride is no longer present.
-
Cool the resulting clear solution in an ice bath.
-
Slowly acidify the solution with concentrated HCl to approximately pH 2. Stir continuously during acidification.
-
A white solid of this compound will precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Visualizations
A key aspect of troubleshooting is understanding the reaction workflow and potential deviation points where side reactions can occur.
Caption: Experimental workflow for this compound synthesis.
Caption: Mechanism of benzoic acid formation via hydrolysis.
Caption: Pathway for racemization via an oxazolone intermediate.
References
- 1. chemistry-reaction.com [chemistry-reaction.com]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. ijirset.com [ijirset.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
Technical Support Center: Synthesis of N-Benzoyl-L-alanine
Welcome to the technical support center for the synthesis of N-Benzoyl-L-alanine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and reliable method is the Schotten-Baumann reaction. This involves the acylation of L-alanine with benzoyl chloride in the presence of an aqueous base, typically sodium hydroxide (B78521).[1][2][3] This method is favored for its operational simplicity and generally good yields.
Q2: My yield of this compound is consistently low. What are the most critical factors to control?
A2: Low yields in the Schotten-Baumann synthesis of this compound are often traced back to a few critical parameters:
-
pH Control: It is crucial to maintain an alkaline pH (typically pH 9-10) throughout the addition of benzoyl chloride.[3] The base neutralizes the hydrochloric acid byproduct, preventing the protonation of the alanine's amino group and driving the reaction towards amide formation.[4]
-
Temperature Management: The reaction is exothermic. Maintaining a low temperature (0-5 °C), especially during the addition of benzoyl chloride, is essential to minimize the hydrolysis of the benzoyl chloride, a major side reaction that consumes the acylating agent.[1][5]
-
Vigorous Agitation: Since the reaction mixture is often biphasic (aqueous and organic), vigorous stirring is necessary to ensure efficient mixing of the reactants and maximize the reaction rate.[5]
Q3: What are the primary side reactions that can lower the purity and yield of my product?
A3: The main side reaction to be aware of is the hydrolysis of benzoyl chloride to benzoic acid. This occurs when the benzoyl chloride reacts with water instead of L-alanine. This is more likely to happen at higher temperatures and if the pH is not sufficiently alkaline. Another potential issue is the formation of a salt between the unreacted L-alanine and the HCl byproduct if the base is not added effectively, which reduces the amount of free amine available for acylation.[4]
Q4: I've obtained a crude product. What is the best way to purify this compound?
A4: The most common method for purifying this compound is recrystallization.[1] A common solvent system for this is an ethanol-water mixture.[1] The crude product can be dissolved in hot ethanol (B145695), and then water can be added until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: Several analytical techniques can be used:
-
Melting Point: Pure this compound has a reported melting point in the range of 146-148 °C.[3] A sharp melting point close to this range is a good indicator of purity.
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy can confirm the chemical structure, while IR spectroscopy will show characteristic peaks for the amide and carboxylic acid functional groups.
-
Chromatography: Thin-layer chromatography (TLC) can be used to assess the purity of the product and monitor the progress of the reaction. High-performance liquid chromatography (HPLC) can provide a more quantitative measure of purity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Hydrolysis of Benzoyl Chloride: Reaction temperature is too high. | Maintain the reaction temperature between 0-5 °C using an ice bath, especially during the addition of benzoyl chloride.[3][5] |
| Insufficiently Basic Conditions: The pH of the reaction mixture is dropping, leading to protonation of the L-alanine and reduced nucleophilicity. | Ensure a consistently alkaline pH (9-10) by adding the base solution concurrently with or immediately after the benzoyl chloride.[3] Monitor the pH with indicator paper or a pH meter. | |
| Poor Mixing: Inefficient stirring of the biphasic reaction mixture. | Use a high-speed overhead stirrer or a magnetic stir bar that provides vigorous agitation to ensure good contact between the reactants.[5] | |
| Incomplete Reaction: Insufficient reaction time. | After the addition of benzoyl chloride, allow the reaction to stir for an adequate amount of time at room temperature to ensure completion.[5] | |
| Product is an Oil or Gummy Solid | Presence of Impurities: Unreacted starting materials or byproducts are preventing crystallization. | Attempt to triturate the crude product with a solvent in which the impurities are soluble but the product is not. Recrystallization from a suitable solvent system like ethanol/water is highly recommended.[1] |
| Incomplete Acidification: The product has not fully precipitated out of solution. | Ensure the pH of the solution is sufficiently acidic (around pH 2) during the final precipitation step. Add the acid slowly with cooling and stirring.[5] | |
| Product Contaminated with Benzoic Acid | Excessive Hydrolysis of Benzoyl Chloride: This is a common byproduct. | During the workup, wash the crude product with a cold, dilute solution of sodium bicarbonate. This will convert the benzoic acid into its more water-soluble sodium salt, which can be washed away. Be cautious as this will also deprotonate the carboxylic acid of the desired product, so careful pH control is needed. |
Data Presentation
| L-Alanine (moles) | Benzoyl Chloride (moles) | Base | Temperature | Reported Yield | Reference |
| 0.2 | 0.22 | 2N NaOH | 0-5 °C, then room temp. | 72% | [5] |
| Not specified | Not specified | Not specified | Not specified | 71% |
The following table illustrates the expected qualitative impact of key reaction parameters on the yield of this compound, based on the principles of the Schotten-Baumann reaction.
| Parameter | Condition | Expected Impact on Yield | Reason |
| Temperature | Low (0-5 °C) | Higher | Minimizes hydrolysis of benzoyl chloride.[1][5] |
| High (>10 °C) | Lower | Increases the rate of benzoyl chloride hydrolysis. | |
| pH | Alkaline (9-10) | Higher | Keeps the amine group of L-alanine deprotonated and nucleophilic; neutralizes HCl byproduct.[3][4] |
| Neutral or Acidic | Lower | Protonates the amine group, rendering it non-nucleophilic. | |
| Stirring | Vigorous | Higher | Ensures efficient mixing of the biphasic reaction mixture.[5] |
| Poor | Lower | Limits the reaction rate due to poor mass transfer. | |
| Reagent Addition | Slow/Portion-wise | Higher | Helps to control the exothermic reaction and maintain a consistent temperature and pH.[5] |
| Rapid/All at once | Lower | Can lead to a rapid increase in temperature and localized pH changes, promoting side reactions. |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Schotten-Baumann Reaction
This protocol is adapted from established methods and aims to provide a reliable procedure for the synthesis of this compound.[5]
Materials:
-
L-alanine
-
Benzoyl chloride
-
2N Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar or overhead stirrer
-
Dropping funnels (2)
-
Ice bath
-
pH indicator paper or pH meter
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
-
Dissolution of L-alanine: In a beaker or flask, dissolve L-alanine (0.2 moles, 17.8 g) in 120 mL of 2N NaOH solution.
-
Cooling: Place the reaction vessel in an ice bath and cool the solution to 0-5 °C with stirring.
-
Reagent Addition: While maintaining the low temperature and vigorously stirring the solution, add benzoyl chloride (0.22 moles, 30.0 g, ~25 mL) and 120 mL of 2N NaOH solution in ten equal and alternate portions. Ensure the pH of the mixture remains alkaline throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes at room temperature. The solution should become clear.
-
Precipitation: Cool the solution again in an ice bath. Slowly add concentrated HCl with stirring until the pH of the solution reaches 2. A white solid of this compound should precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Purification (Recrystallization): a. Transfer the crude solid to a clean flask. b. Add a minimal amount of hot ethanol to dissolve the solid. c. Slowly add hot water until the solution just begins to turn cloudy. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization. e. Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with N-Benzoyl-L-proline
Welcome to the technical support center for N-Benzoyl-L-proline mediated transformations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and minimize common side reactions, along with detailed experimental protocols and mechanistic insights.
Troubleshooting Guide: Low Enantioselectivity
Low enantioselectivity is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal stereochemical control in your N-Benzoyl-L-proline catalyzed reactions.
Question: Why is the enantioselectivity (% ee) of my reaction low?
Answer: Low enantioselectivity in reactions catalyzed by N-Benzoyl-L-proline can arise from several factors, ranging from reaction conditions to the purity of your reagents. Below is a comprehensive list of potential causes and their corresponding solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (% ee) | Suboptimal Solvent Choice: The solvent's polarity and ability to form hydrogen bonds can significantly impact the stability of the transition state, thereby influencing enantioselectivity.[1][2] | Solvent Screening: Test a range of anhydrous solvents with varying polarities. Polar aprotic solvents like DMSO and DMF are often good starting points for aldol (B89426) reactions.[3] For other reactions, consider less polar options like dichloromethane (B109758) (DCM) or toluene.[1] In some instances, a co-solvent system (e.g., CHCl3/DMSO) may be beneficial.[4] |
| Incorrect Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a decrease in enantioselectivity.[1] | Temperature Optimization: In general, lower reaction temperatures favor higher enantioselectivity.[3] It is recommended to perform the reaction at 0 °C, -20 °C, or even lower.[1] A temperature screening should be conducted to find the optimal balance between reaction rate and enantiomeric excess. | |
| Presence of Water: Trace amounts of water can interfere with the catalytic cycle by competing with the substrate for hydrogen bonding with the catalyst, leading to a non-selective background reaction.[2][4] | Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware.[3] All reagents should be thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3] | |
| Improper Catalyst Loading: The concentration of the catalyst can influence the reaction pathway. While a higher loading may increase the rate, it does not always lead to better enantioselectivity.[3] | Vary Catalyst Loading: Experiment with catalyst loading, typically in the range of 5-30 mol%.[3] | |
| Substrate Effects: The steric and electronic properties of the substrates can significantly influence the stereochemical outcome. | Substrate Modification: If feasible, consider modifying the substrates. For example, using bulkier protecting groups on the nucleophile or electrophile can enhance facial selectivity.[3] | |
| Racemization of the Product: The chiral product may racemize under the reaction conditions or during workup and purification.[1] | Minimize Racemization: Reduce the reaction time or quench the reaction as soon as the starting material is consumed.[5] During workup, use a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride) for quenching and avoid harsh pH conditions.[1] For purification, consider using neutralized silica (B1680970) gel or an alternative stationary phase like alumina.[1] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield and enantiomeric excess (ee) of products in L-proline catalyzed reactions. While this data is for L-proline, it provides a valuable starting point for optimizing reactions with N-Benzoyl-L-proline.
Table 1: Effect of Solvent on an Asymmetric Aldol Reaction Reaction: p-Nitrobenzaldehyde + Acetone
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
| DMSO | 25 | 68 | 76 |
| DMF | 25 | 65 | 72 |
| CH3CN | 25 | 55 | 65 |
| THF | 25 | 40 | 50 |
| DCM | 25 | 35 | 45 |
| Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.[1] |
Table 2: Effect of Temperature on an Asymmetric Aldol Reaction Reaction: p-Nitrobenzaldehyde + Acetone in DMSO
| Temperature (°C) | Yield (%) | ee (%) |
| 25 | 68 | 76 |
| 0 | 55 | 85 |
| -10 | 40 | 92 |
| -20 | 30 | >95 |
| Data is illustrative and based on typical results for L-proline catalyzed aldol reactions.[1] |
Experimental Protocols
General Protocol for an N-Benzoyl-L-proline Catalyzed Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.[3]
Preparation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Benzoyl-L-proline (0.1 mmol, 10 mol%).
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired anhydrous solvent (e.g., DMSO, 1.0 mL).
Reaction Setup:
-
Add the aldehyde (1.0 mmol, 1.0 equiv) to the stirred solution of the catalyst.
-
Add the ketone (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
Monitoring and Workup:
-
Monitor the reaction progress by TLC or another suitable method.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low Enantioselectivity```dot
Caption: The catalytic cycle of an N-Benzoyl-L-proline catalyzed aldol reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for N-Benzoyl-L-proline catalysis?
A1: N-Benzoyl-L-proline, similar to L-proline, typically operates through an enamine-based catalytic cycle for reactions involving carbonyl compounds. [3]The secondary amine of the proline ring reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks the electrophile in a stereocontrolled manner, guided by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst. [3] Q2: How does the N-benzoyl group affect the catalytic activity compared to L-proline?
A2: The N-benzoyl group modifies the steric and electronic properties of the proline catalyst. [3]The bulky benzoyl group can create a more defined chiral pocket around the active site, which can enhance facial selectivity. [1]Electronically, the amide bond can influence the acidity of the carboxylic acid proton and the nucleophilicity of the enamine intermediate. The precise effect will depend on the specific reaction and substrates involved. [3] Q3: Can I use additives to improve the performance of my N-Benzoyl-L-proline catalyzed reaction?
A3: Yes, additives can be beneficial. Weak acids, for instance, can modulate the acidity of the reaction medium, which can be crucial for catalyst turnover and stability. [5]For some reactions, co-catalysts may be employed to enhance enantioselectivity. [5] Q4: Is N-Benzoyl-L-proline soluble in all organic solvents?
A4: N-Benzoyl-L-proline has improved solubility in a wider range of organic solvents compared to L-proline due to the lipophilic benzoyl group. [1]However, its solubility might still be a limiting factor in some nonpolar solvents. It is generally soluble in polar aprotic solvents like DMSO, DMF, and CH3CN, as well as in alcohols and chlorinated solvents.
Q5: Can the N-Benzoyl-L-proline catalyst itself racemize during the reaction?
A5: While L-proline can racemize under harsh acidic or basic conditions at elevated temperatures, N-Benzoyl-L-proline is generally more resistant to racemization at its chiral center under typical organocatalytic reaction conditions. [1]However, prolonged exposure to strong bases or high temperatures should be avoided to maintain the catalyst's enantiomeric integrity.
References
optimizing reaction conditions for N-acylation of alanine
Welcome to the technical support center for the N-acylation of alanine (B10760859). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the N-acylation of alanine?
A1: The most prevalent method for N-acylation of alanine involves the coupling of a carboxylic acid with L-alanine. This is typically achieved using a coupling agent, such as a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and racemization.[1]
Q2: My N-acylation reaction is giving a low yield. What are the potential causes and how can I improve it?
A2: Low yields in N-acylation reactions are a common issue. Several factors could be responsible:
-
Insufficiently reactive acylating agent: Standard acylating agents may not be reactive enough. Consider using a more reactive agent like an acyl chloride.[2]
-
Inappropriate reaction temperature: Carbodiimide coupling reactions are often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1] Optimizing the temperature based on your specific substrates is crucial.
-
Hydrolysis of the activated carboxylic acid: Ensure all glassware is dry and use anhydrous solvents to minimize moisture, which can hydrolyze the activated intermediate.[1]
-
Low reactivity of the amine: Ensure the alanine is fully dissolved in the reaction solvent. If solubility is an issue, consider using a different solvent or a protected form of alanine.[1]
-
Incorrect stoichiometry: Ensure the appropriate ratio of the carboxylic acid to alanine is used, typically 1:1 or with a slight excess of the amine.[1]
Q3: I am observing significant side products in my reaction. What are they and how can I minimize their formation?
A3: A common side reaction, particularly with carbodiimide reagents, is the formation of N-acylurea.[1] This can be minimized by using a coupling additive like HOBt or NHS.[1] Another potential side product is the diacylation of alanine, though this is less common for the alpha-amino group.[1] To avoid this, ensure the stoichiometry of the acylating agent to alanine is appropriate.[1]
Q4: How can I minimize racemization of the alanine chiral center during the reaction?
A4: Racemization can be a significant issue. To suppress it, consider the following:
-
Use of coupling additives: Additives like HOBt are known to help suppress racemization.[1]
-
Lower reaction temperatures: Running the reaction at lower temperatures can be beneficial in minimizing racemization.[1]
-
Choice of protecting groups: The use of certain N-terminal protecting groups can influence the propensity for racemization.[3]
Q5: What are the best practices for purifying the N-acylated alanine product?
A5: Purification can be challenging due to the similar polarities of the product and unreacted starting materials, especially with long-chain fatty acids.[1]
-
Column Chromatography: Optimize your column chromatography conditions, for instance, by using a shallower solvent gradient to improve separation.[1]
-
Aqueous Workup: A slightly basic wash of the organic extract during workup can help remove unreacted carboxylic acid.[1] If emulsions form during the aqueous workup, they can often be broken by adding brine or by centrifugation.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acylation of alanine in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents | Use fresh, anhydrous solvents and coupling agents.[1] |
| Incorrect stoichiometry | Adjust the stoichiometry, a slight excess of the amine and coupling agent is often used.[1] | |
| Sub-optimal reaction temperature | Control the temperature, typically starting at 0°C and slowly warming to room temperature.[1][4] | |
| Insufficient reaction time | Monitor the reaction by Thin Layer Chromatography (TLC) and increase the reaction time if necessary.[1] | |
| Presence of Multiple Side Products | N-acylurea formation (with carbodiimides) | Add a coupling additive like HOBt or NHS.[1] The urea (B33335) byproduct from DCC is often poorly soluble and can be removed by filtration.[1] |
| Racemization of alanine | Run the reaction at a lower temperature and use a coupling additive like HOBt.[1] | |
| Difficulty in Product Purification | Co-elution of product and unreacted starting material | Optimize column chromatography conditions (e.g., shallower solvent gradient).[1] A basic wash during workup can help remove unreacted acid.[1] |
| Emulsion formation during workup | Add brine or use centrifugation to break the emulsion.[1] |
Experimental Protocols
General Protocol for N-Acylation of Alanine using DCC/HOBt
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution of Alanine: In a round-bottom flask, dissolve L-alanine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 equivalent) in the same anhydrous solvent. Cool this solution to 0°C in an ice bath.
-
Addition of Coupling Agent: To the carboxylic acid solution, add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir at 0°C for 30 minutes.
-
Coupling Reaction: Add the alanine/HOBt solution from step 1 to the activated carboxylic acid solution from step 3 dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system.
Visualizations
Caption: A decision tree for troubleshooting low product yield in N-acylation.
Caption: A general experimental workflow for the N-acylation of alanine.
References
Technical Support Center: Purification of N-Acyl Amino Acids
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-acyl amino acids (NAAAs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of N-acyl amino acids, providing potential causes and actionable solutions in a question-and-answer format.
Problem 1: The N-acyl amino acid "oils out" during crystallization instead of forming solid crystals.
-
Question: My N-acyl amino acid is separating as a liquid/oil during crystallization. What is causing this and how can I fix it?
-
Answer: "Oiling out" is a common issue, particularly with N-acyl amino acids that have long acyl chains, which increases their hydrophobicity.[1] This phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. The primary causes and their solutions are outlined below:
Possible Cause Solution High Supersaturation The solution is too concentrated. Try reducing the initial concentration of the NAAA. If an oil has already formed, gently warm the solution to redissolve it, add a small amount of the primary solvent to dilute it, and then allow it to cool more slowly.[1] Rapid Cooling Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice. Decrease the cooling rate by allowing the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Using an insulated container can also help slow down the cooling process.[1] Inappropriate Solvent System The chosen solvent or solvent mixture may not be suitable for crystallization. It is crucial to use a solvent system where the NAAA is soluble at high temperatures but sparingly soluble at low temperatures. Experiment with different solvent systems. A co-solvent or anti-solvent system can be effective in modulating the polarity and promoting crystallization over oiling out.[1] Presence of Impurities Impurities can disrupt the crystal lattice formation. If possible, further purify the crude NAAA using column chromatography before attempting crystallization.[2]
Problem 2: An amorphous precipitate forms instead of well-defined crystals.
-
Question: I am getting a fine powder or a glassy solid instead of distinct crystals. What should I do?
-
Answer: The formation of an amorphous precipitate suggests that nucleation and crystal growth are happening too rapidly, not allowing for the formation of an ordered crystal lattice.
Possible Cause Solution High Solvent Polarity Mismatch A significant difference in polarity between the NAAA and the solvent can favor rapid precipitation. Screen a range of solvents with varying polarities to find a better match.[1] Rapid Cooling or Evaporation Similar to "oiling out," rapid changes in conditions can lead to amorphous solids. Slow down the cooling rate or, if using an evaporation method, reduce the rate of solvent removal by loosely covering the container.[1] Too Many Nucleation Sites Rapid nucleation leads to many small crystals or an amorphous powder. Reduce the rate of supersaturation by using a more dilute solution or by cooling/evaporating the solvent more slowly. Seeding the solution with a few pre-existing, well-formed crystals can encourage the growth of larger, more defined crystals.
Problem 3: Low yield of purified N-acyl amino acid after recrystallization.
-
Question: My recovery of the N-acyl amino acid after recrystallization is very low. How can I improve the yield?
-
Answer: Low recovery can be due to several factors related to the solubility of your compound in the chosen solvent system.
Possible Cause Solution Compound is too soluble in the cold solvent A significant portion of your product is remaining in the mother liquor. Choose a solvent in which your NAAA has lower solubility at cold temperatures. You can also try to further cool the solution in an ice bath or freezer to maximize precipitation. Too much solvent was used Using an excessive amount of solvent will keep more of your compound dissolved, even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] If you have already used too much, you can carefully evaporate some of the solvent and attempt to recrystallize again.[2] Premature crystallization If the compound crystallizes too early, for example, in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated and perform the hot filtration step as quickly as possible.
Problem 4: The N-acyl amino acid does not separate well from impurities during silica (B1680970) gel chromatography.
-
Question: I am having trouble separating my N-acyl amino acid from impurities on a silica gel column. What can I do to improve the separation?
-
Answer: Poor separation in silica gel chromatography is often related to the choice of the mobile phase.
Possible Cause Solution Inappropriate Mobile Phase Polarity If the mobile phase is too polar, both your compound and the impurities may elute too quickly with little separation. If it is not polar enough, everything may stick to the column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities. For N-acyl amino acids, solvent systems like ethyl acetate (B1210297)/hexanes are commonly used.[3] Co-elution of Structurally Similar Impurities If the impurities are structurally very similar to your target NAAA, separation can be challenging. Try a different stationary phase, such as reverse-phase silica gel, where separation is based on hydrophobicity rather than polarity. Alternatively, adjusting the pH of the mobile phase (if compatible with the stationary phase) can alter the ionization state of your compound and impurities, potentially improving separation. Column Overloading Loading too much crude material onto the column can lead to broad peaks and poor separation. Use an appropriate amount of crude product for the size of your column. A general rule of thumb is to load 1-10% of the mass of the silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in N-acyl amino acid synthesis that I need to remove? A1: Common impurities often include unreacted starting materials, such as the free fatty acid and the amino acid, as well as by-products from the coupling reaction. The specific impurities will depend on the synthetic route used. For example, if acyl chlorides are used, you may have residual hydrolyzed fatty acid.[4]
Q2: How does the length of the N-acyl chain affect the choice of purification method? A2: The length of the acyl chain significantly impacts the solubility and physical properties of the NAAA. Longer acyl chains increase the hydrophobicity, making the compound less soluble in polar solvents.[1] This can make crystallization more challenging, with a higher tendency for the compound to "oil out." For chromatographic purification, a less polar mobile phase may be required for NAAAs with longer acyl chains.
Q3: What is the best way to monitor the purity of my N-acyl amino acid fractions during chromatography? A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation. You can spot your collected fractions on a TLC plate and visualize the spots under UV light (if the molecule has a chromophore) or by staining with a suitable reagent like ninhydrin (B49086) (if the amino acid's amine group is not acylated) or a general stain like potassium permanganate. This allows you to identify which fractions contain your pure product.
Q4: Can I use reverse-phase HPLC for the purification of N-acyl amino acids? A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a very common and effective method for purifying N-acyl amino acids, especially for achieving high purity on a smaller scale. The separation is based on hydrophobicity, with longer acyl chains leading to longer retention times. A common mobile phase consists of a mixture of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[][6]
Q5: How does pH affect the purification of N-acyl amino acids? A5: The pH of the solution can significantly influence the solubility of N-acyl amino acids. Since they contain a carboxylic acid group from the amino acid moiety, their charge state is pH-dependent. At low pH, the carboxylic acid will be protonated, making the molecule less polar. At high pH, it will be deprotonated to a carboxylate, increasing its polarity and water solubility. This property can be exploited in both extraction and chromatographic purification methods. For example, adjusting the pH can be used to selectively extract the NAAA into an organic or aqueous phase.
Data Presentation
Table 1: Typical Purification Yields for N-Acyl Amino Acid Derivatives by Recrystallization
| N-Acyl Amino Acid Derivative | Crude Purity | Recrystallization Solvent System | Final Purity | Yield (%) | Reference |
| N-FMOC-L-Alanine | ~95% | Ethanol/Water (3:2) | >99% | Not Reported | [7] |
| N-FMOC-L-Phenylalanine | ~95% | Ethanol/Water (3:2) | >99% | Not Reported | [7] |
| ε-Z-L-lysine-N-carboxyanhydride | Not Reported | THF/Hexanes | High | 91.5 | [3] |
Table 2: Purification of N-Acyl Amino Acid Derivatives by Silica Gel Flash Chromatography
| N-Acyl Amino Acid Derivative | Mobile Phase (Eluent) | Final Purity | Yield (%) | Reference |
| ε-Z-L-lysine-N-carboxyanhydride | Gradient: 50-80% EtOAc in Hexanes | High | 93.3 | [3] |
| L-methionine-N-carboxyanhydride | Gradient: 20-50% EtOAc in Hexanes | High | Not Reported | [3] |
| γ-Benzyl-L-glutamate-N-carboxyanhydride | 100% Ethyl Acetate | High | 66.3 | [3] |
Experimental Protocols
Protocol 1: Purification of N-Acyl Amino Acids by Recrystallization
This protocol provides a general procedure for the purification of solid N-acyl amino acids. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the NAAA at elevated temperatures but not at room temperature.
Materials:
-
Crude N-acyl amino acid
-
Crystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude NAAA in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude N-acyl amino acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or in a desiccator.
Protocol 2: Purification of N-Acyl Amino Acids by Silica Gel Flash Chromatography
This protocol is suitable for purifying N-acyl amino acids that are oils, waxes, or solids that are difficult to crystallize. It is also effective for removing impurities with different polarities.
Materials:
-
Crude N-acyl amino acid
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column by packing it with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude N-acyl amino acid in a minimal amount of a suitable solvent (ideally the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic (constant solvent composition) or a gradient (increasing polarity over time) elution. For many N-acyl amino acids, a gradient of ethyl acetate in hexanes is effective.
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis of Fractions: Analyze the collected fractions by TLC to determine which ones contain the pure N-acyl amino acid.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-acyl amino acid.
Mandatory Visualization
Caption: Decision workflow for selecting a primary purification method.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
preventing racemization during N-Benzoyl-L-alanine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N-Benzoyl-L-alanine, with a specific focus on preventing racemization to maintain the desired stereochemical integrity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My final product has a low yield. What are the potential causes and solutions?
A1: Low product yield can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the benzoyl chloride was added slowly and that the mixture was stirred vigorously for a sufficient amount of time after addition (e.g., 15 minutes at room temperature) to ensure all starting material has reacted.[1]
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Incorrect pH: The reaction requires alkaline conditions (pH 9-10) to proceed efficiently.[2] The pH must be continually maintained in this range throughout the addition of benzoyl chloride, as the reaction generates HCl which neutralizes the base.[3] Consider adding the sodium hydroxide (B78521) solution in alternate portions with the benzoyl chloride to keep the pH stable.[1]
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Loss During Workup: The product, this compound, is precipitated by acidifying the reaction mixture.[2][4] If the pH is not lowered sufficiently (e.g., to pH 2 with concentrated HCl), precipitation will be incomplete.[1] Ensure thorough acidification while cooling the mixture on ice to maximize precipitation. The product has limited solubility in water, but excessive washing during filtration can lead to loss.[2]
Q2: I'm observing significant racemization in my final product. How can I improve the enantiomeric excess (e.e.)?
A2: Racemization, the conversion of the L-enantiomer to a mixture of L- and D-enantiomers, is a critical issue. The primary mechanism involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate, which can be reprotonated from either side, leading to a loss of stereochemistry.[5] Several factors influence this process:
-
High Reaction Temperature: Elevated temperatures accelerate racemization. The Schotten-Baumann reaction should be performed at low temperatures. It is recommended to start the reaction at 0-5°C (in an ice bath) and then allow it to warm to room temperature only after the addition of benzoyl chloride is complete.[1][2]
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Strong or Excess Base: The type and amount of base are crucial. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) can more easily abstract the alpha-proton, promoting oxazolone formation and subsequent racemization.[6][7] While the standard Schotten-Baumann reaction uses NaOH, it's critical to avoid a large excess or localized high concentrations of base. For more sensitive substrates, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are often preferred in peptide synthesis to minimize racemization.[5][6]
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Prolonged Reaction Time in Base: Extended exposure of the product to basic conditions can increase the likelihood of racemization.[8] Once the reaction is complete, proceed with acidification and workup without unnecessary delay.
Q3: How do I purify the crude this compound?
A3: The most common method for purifying the crude product is recrystallization.[2] The crude solid obtained after acidification and filtration can be recrystallized from suitable solvents like ethanol (B145695) or aqueous ethanol.[4] The purity of the final product can be verified by measuring its melting point, which should be sharp and within the literature range of 146-148°C.[2] Further analysis by techniques like TLC or HPLC can also confirm purity.[4] The final crystallization step is also crucial as it can help to remove any D-isomer that may have been generated, making the final product enantiomerically purer than the crude material.[8]
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The most common laboratory method is the direct benzoylation of L-alanine using benzoyl chloride under Schotten-Baumann conditions.[2] This reaction involves dissolving L-alanine in an aqueous alkaline solution (typically sodium hydroxide) and then adding benzoyl chloride dropwise while maintaining a basic pH and controlling the temperature.[2][9] The product is then precipitated by acidifying the solution.[1]
Q2: Why is preventing racemization so important in this synthesis?
A2: this compound is a chiral building block, and its utility in applications like asymmetric synthesis and as a precursor for bioactive peptides depends on its stereochemical purity.[2] Racemization leads to the formation of the D-enantiomer, creating an impure mixture. This is a significant issue because the biological activity of a peptide or chiral molecule is highly dependent on its specific three-dimensional structure.[5] Even small amounts of the undesired enantiomer can alter efficacy and can be very difficult to separate from the desired product.[5]
Q3: What analytical methods can be used to determine the enantiomeric purity of my product?
A3: Standard techniques like NMR, TLC, and IR will not distinguish between enantiomers.[8] To determine the enantiomeric excess (e.e.), you must use a chiral-specific method:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method that uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification.[5][8]
-
Optical Rotation: Measuring the specific rotation of your sample with a polarimeter and comparing it to the literature value for pure this compound can give an indication of enantiomeric purity. A lower-than-expected value suggests the presence of the D-enantiomer.[8]
-
NMR with Chiral Shift Reagents: In some cases, chiral shift reagents can be added to an NMR sample to induce different chemical shifts for the enantiomers, allowing for their ratio to be determined.[8]
Data Summary
The following table summarizes key parameters and their impact on minimizing racemization during N-acylation reactions, based on principles from peptide synthesis which are applicable here.
| Parameter | Condition to Minimize Racemization | Rationale | Reference |
| Temperature | 0°C, then slowly warm to room temperature | Lower temperature reduces the rate of oxazolone formation and subsequent racemization. | [5][7] |
| Base | Use weaker, sterically hindered bases (e.g., NMM, DIPEA) | Stronger, less hindered bases (e.g., TEA) are more likely to abstract the α-proton, leading to racemization. | [5][6] |
| Additives | Use of additives like HOBt or Oxyma | These additives form active esters that are more stable and less prone to racemization than other activated intermediates. (More common in peptide coupling). | [5][7][10] |
| Activation Time | Minimize time the carboxyl group is "activated" | Reduces the lifetime of the racemization-prone activated intermediate before it reacts with the amine. | [5] |
Experimental Protocols
Optimized Protocol for this compound Synthesis (Schotten-Baumann Conditions)
This protocol is designed to minimize racemization by carefully controlling temperature and pH.
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve L-alanine (e.g., 0.2 mole) in 2N sodium hydroxide solution (e.g., 120 ml). Cool the solution to 0-5°C using an ice bath.[1]
-
Reagent Addition: While vigorously stirring the cooled solution, add benzoyl chloride (e.g., 0.22 mole) and 2N sodium hydroxide solution (e.g., 120 ml) in ten equal and alternate portions. Ensure the temperature is maintained at 0-5°C and the mixture remains alkaline (pH 9-10) throughout the addition.[1][2]
-
Reaction Completion: After the addition is complete, remove the ice bath and continue to stir the mixture for 15-20 minutes at room temperature.[1]
-
Precipitation: Cool the clear solution again in an ice bath and acidify with concentrated hydrochloric acid to pH 2. A white solid of N-benzoyl L-alanine should precipitate.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.
-
Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent such as aqueous ethanol to achieve high purity.[4]
-
Analysis: Confirm the product's identity and purity via melting point analysis. Determine the enantiomeric excess using chiral HPLC.[5][8]
Visualizations
Caption: Schotten-Baumann reaction for this compound synthesis.
Caption: Primary mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound (2198-64-3) for sale [vulcanchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
solvent effects on the stereoselectivity of N-Benzoyl-L-proline catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of N-Benzoyl-L-proline in asymmetric catalysis, with a specific focus on the impact of solvent effects on stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for N-Benzoyl-L-proline catalysis?
A1: Like L-proline, N-Benzoyl-L-proline typically catalyzes reactions involving carbonyl compounds through an enamine-based mechanism.[1][2] The secondary amine of the proline ring reacts with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks an electrophile in a stereocontrolled manner. The carboxylic acid group is crucial for activating the electrophile and stabilizing the transition state via hydrogen bonding.[2] Finally, hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.[1][2]
Q2: How does the N-benzoyl group affect catalytic activity compared to L-proline?
A2: The N-benzoyl group modifies the steric and electronic properties of the L-proline catalyst.[2][3] The bulky benzoyl group can create a more defined chiral pocket around the active site, which can lead to enhanced facial selectivity.[1][2] Electronically, the electron-withdrawing nature of the benzoyl group can influence the acidity of the carboxylic acid proton and the nucleophilicity of the enamine intermediate, which can affect reaction rates and selectivity.[2][4][5]
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include the self-aldol condensation of the ketone or aldehyde substrate, particularly with aliphatic aldehydes.[2] Another common issue is the formation of oxazolidinones, which are parasitic species that can reversibly form from the reaction of the catalyst with the carbonyl substrate, reducing the concentration of the active catalyst.[2][5] Other potential side reactions include racemization of the product under harsh conditions and elimination of the aldol (B89426) adduct to form an α,β-unsaturated carbonyl compound.[2]
Q4: How significant is the choice of solvent on the stereoselectivity of the reaction?
A4: The choice of solvent is critical and plays a significant role in the stereochemical outcome.[1] Solvents can influence the stability of the transition state, the solubility of the catalyst and reagents, and the hydrogen-bonding network.[2][6] Polar aprotic solvents like DMSO and DMF are common starting points for aldol reactions.[1] However, screening a variety of solvents, including nonpolar and protic ones, is often necessary to optimize enantioselectivity for a specific transformation.[1][6] In some cases, enantiomeric ratios can vary dramatically, for instance, from 65:35 in a nonpolar solvent like hexane (B92381) to 95:5 in a polar aprotic solvent like DMSO for proline-catalyzed reactions.[7][8]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
-
Possible Cause: Suboptimal Solvent Choice
-
Possible Cause: Incorrect Reaction Temperature
-
Possible Cause: Presence of Water
-
Possible Cause: Racemization of the Product
-
Solution: The product may be racemizing during the reaction or workup. Reduce the reaction time or temperature.[2] During workup, use mild conditions, such as quenching with a buffered aqueous solution (e.g., saturated NH4Cl), and avoid prolonged contact with acidic or basic media.[2][6] The acidic nature of standard silica (B1680970) gel can also cause racemization during purification.[6]
-
Problem 2: Low Reaction Yield
-
Possible Cause: Incomplete Reaction
-
Solution: The reaction may not have reached completion. Monitor the reaction progress carefully using TLC or another suitable analytical method and adjust the reaction time accordingly.
-
-
Possible Cause: Incorrect Reagent Stoichiometry
-
Possible Cause: Catalyst Deactivation
-
Solution: The catalyst may be degrading or forming inactive species like oxazolidinones.[1][2] Ensure the reaction conditions are compatible with the catalyst and that reagents are free from acidic or basic impurities that could cause degradation.[1] In some cases, the addition of a small amount of water has been shown to mitigate the formation of oxazolidinones.[5]
-
-
Possible Cause: Low Catalyst Loading
Quantitative Data Summary
The following tables provide representative data on how solvent and other parameters can affect the outcome of N-aroyl-L-proline catalyzed reactions.
Table 1: Effect of Solvent on an Asymmetric Aldol Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | RT | 24 | 85 | 92 |
| 2 | DMF | RT | 24 | 82 | 88 |
| 3 | CH3CN | RT | 48 | 75 | 85 |
| 4 | CHCl3 | RT | 48 | 60 | 70 |
| 5 | Toluene | RT | 72 | 45 | 55 |
| 6 | DMSO | 0 | 48 | 80 | 96 |
Data is representative and compiled for illustrative purposes based on general trends discussed in the cited literature.[1][6][7]
Table 2: Effect of Additive on N-Benzoyl-L-proline Catalyzed Aldol Reaction
| Entry | Aldehyde Substrate | Additive (10 mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | None | 78 | 85 |
| 2 | 4-Nitrobenzaldehyde | Benzoic Acid | 85 | 92 |
| 3 | Benzaldehyde | None | 75 | 80 |
| 4 | Benzaldehyde | Benzoic Acid | 82 | 88 |
This table summarizes the effect of a benzoic acid additive, which can act as a proton shuttle to facilitate the catalytic cycle.[5]
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by N-Benzoyl-L-proline.[1][2]
Materials:
-
N-Benzoyl-L-proline (10-20 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (2.0-5.0 mmol, 2.0-5.0 equiv)
-
Anhydrous Solvent (e.g., DMSO, 1.0-2.0 mL)
-
Saturated aqueous NH4Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Preparation: To a flame-dried round-bottom flask containing a magnetic stir bar, add N-Benzoyl-L-proline (0.1-0.2 mmol). Place the flask under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMSO) and stir to dissolve the catalyst. Add the aldehyde to the stirred solution. Then, add the ketone dropwise to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.[1] Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate (B1210297) 3 x 10 mL).[1][2]
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1] Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the yield of the purified product and analyze the enantiomeric excess using chiral HPLC or GC.[1]
Visualizations
Caption: Enamine-based catalytic cycle for an N-Benzoyl-L-proline catalyzed aldol reaction.
Caption: A typical experimental workflow for an N-Benzoyl-L-proline catalyzed reaction.
Caption: A decision tree for troubleshooting common issues in N-Benzoyl-L-proline reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Benzoyl-L-proline Catalyzed Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing N-Benzoyl-L-proline catalyzed reactions, with a specific focus on the impact of temperature. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Reaction temperature is too low: The activation energy barrier is not being overcome. 2. Poor catalyst solubility: The catalyst is not fully dissolved at the reaction temperature. 3. Catalyst degradation: The temperature may be too high, leading to decomposition of the catalyst. | 1. Incrementally increase the reaction temperature. A temperature screening is recommended to find the optimal balance between reaction rate and selectivity.[1] 2. Select a solvent where N-Benzoyl-L-proline has better solubility, such as DMSO or DMF, or consider using a co-solvent system.[2] 3. Ensure the reaction conditions are not excessively harsh. Avoid prolonged exposure to high temperatures.[2][3] |
| Low Enantioselectivity (% ee) | 1. Incorrect reaction temperature: Higher temperatures can favor the formation of the undesired enantiomer.[3] 2. Presence of water: Trace amounts of water can disrupt the catalytic cycle.[1] 3. Product racemization: The product may be racemizing under the reaction or workup conditions.[2][4] | 1. Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower often improves enantioselectivity.[1][3] 2. Use anhydrous reagents and solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] 3. Reduce the reaction time or quench the reaction as soon as the starting material is consumed. Avoid high temperatures and harsh pH conditions during workup and purification.[2][3] |
| Poor Diastereoselectivity (dr) | 1. Reaction temperature is too high: This can lead to the formation of less stable transition states. | 1. Lowering the reaction temperature can enhance diastereoselectivity by favoring the more ordered transition state.[2] |
| Formation of Side Products | 1. Self-condensation of reactants: This is more prevalent at higher temperatures.[4] 2. Formation of oxazolidinones (parasitic species): Prolonged reaction times at elevated temperatures can favor this side reaction.[4] 3. Elimination products: In aldol-type reactions, the initial adduct can dehydrate, which can be promoted by heat.[4] | 1. Lower the reaction temperature and consider the slow addition of the more reactive substrate.[4] 2. Optimize the reaction time and temperature to maximize product formation before significant catalyst sequestration occurs.[4] 3. Work up the reaction under mild, neutral conditions and avoid high temperatures during purification.[4] |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the enantioselectivity of N-Benzoyl-L-proline catalyzed reactions?
A1: Generally, lower temperatures lead to higher enantioselectivity.[1] This is because the transition state leading to the major enantiomer is often more ordered and enthalpically favored, and lower temperatures increase the energy difference between the competing diastereomeric transition states.[1] However, lowering the temperature can also decrease the reaction rate, so a balance must be found.[1]
Q2: What is the typical temperature range for N-Benzoyl-L-proline catalyzed reactions?
A2: The optimal temperature is highly dependent on the specific substrates and reaction type. However, a common starting point is room temperature, with optimization often involving cooling the reaction to 0 °C or -20 °C to improve stereoselectivity.[3][5] For less reactive substrates, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate.[4]
Q3: Can the N-Benzoyl-L-proline catalyst itself degrade at elevated temperatures?
A3: While N-Benzoyl-L-proline is generally more resistant to racemization at its chiral center than L-proline, prolonged exposure to high temperatures should be avoided to maintain its enantiomeric integrity and prevent thermal degradation.[3] A thorough investigation of the thermal properties would involve techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[6]
Q4: How does the N-benzoyl group influence the catalyst's performance compared to unsubstituted L-proline?
A4: The N-benzoyl group modifies the steric and electronic properties of the L-proline catalyst.[4] The bulky benzoyl group can create a more defined chiral pocket, potentially leading to enhanced stereoselectivity.[1][5] Electronically, the electron-withdrawing nature of the benzoyl group can influence the acidity of the carboxylic acid proton and the nucleophilicity of the enamine intermediate, which can affect reaction rates.[5]
Quantitative Data
The following table summarizes the illustrative effect of temperature on an N-Benzoyl-L-proline catalyzed asymmetric aldol (B89426) reaction.
Table 1: Effect of Temperature on an Asymmetric Aldol Reaction in DMSO [3]
| Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 25 | 4 | 68 | 76 |
| 0 | 24 | 75 | 85 |
| -10 | 48 | 70 | 92 |
| -20 | 96 | 65 | >95 |
| Data is illustrative and based on typical results for L-proline catalyzed aldol reactions. |
Experimental Protocols
General Protocol for a Generic Asymmetric Aldol Reaction using N-Benzoyl-L-proline[3]
This protocol provides a general procedure that should be optimized for specific substrates.
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled, anhydrous solvents.
-
Ensure all reactants are pure.
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Benzoyl-L-proline (e.g., 0.1 mmol, 10 mol%).
-
Add the chosen anhydrous solvent (e.g., 2.0 mL of DMSO).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C) using a cryocooler or an ice-salt bath.
Addition of Reactants:
-
Add the ketone (e.g., 5.0 mmol, 5 equivalents) to the cooled catalyst solution.
-
Slowly add the aldehyde (e.g., 1.0 mmol, 1 equivalent) dropwise over 10-15 minutes.
Reaction Monitoring:
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (e.g., 5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Visualizations
Caption: Troubleshooting workflow for temperature-related issues.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation
Welcome to the technical support center for Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize acylation reactions, focusing on minimizing byproduct formation to ensure high yield and purity of the target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Friedel-Crafts acylation and why do they form?
A1: Common byproducts in Friedel-Crafts acylation include regioisomers (ortho, meta, para isomers), polyacylated products, and products from side reactions with the solvent or sensitive functional groups. Regioisomer formation is dictated by the directing effects of existing substituents on the aromatic ring. While less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings under harsh conditions.[1][2] Solvents can sometimes compete with the substrate, leading to acylated solvent molecules as byproducts.[3]
Q2: Why is a stoichiometric amount of Lewis acid catalyst typically required?
A2: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often necessary because the product ketone is a moderate Lewis base and forms a stable complex with the catalyst.[4][5] This complexation renders the catalyst inactive, preventing it from participating further in the reaction.[1][6] Therefore, at least one equivalent of the catalyst with respect to the acylating agent is generally used to drive the reaction to completion.[4]
Q3: How does Friedel-Crafts acylation differ from alkylation in terms of byproduct formation?
A3: Friedel-Crafts acylation has several advantages over alkylation regarding byproduct formation. The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further substitution, thus preventing polyacylation.[7][8] In contrast, the alkyl group introduced during alkylation is activating, making the product more reactive than the starting material and leading to multiple alkylations.[9] Additionally, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo carbocation rearrangements, a common issue in alkylation that leads to isomeric products.[7][10]
Q4: Can I run a Friedel-Crafts acylation on a substrate with an amino group?
A4: No, aromatic rings containing amino groups (NH₂, NHR, or NR₂) cannot be used in Friedel-Crafts acylation. The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This places a positive charge adjacent to the aromatic ring, strongly deactivating it towards electrophilic substitution.[7][11]
Troubleshooting Guide: Minimizing Byproduct Formation
This guide addresses specific challenges you may encounter during your Friedel-Crafts acylation experiments and provides actionable solutions.
Issue 1: Formation of Multiple Isomeric Products (Regioselectivity Issues)
Possible Causes:
-
Substrate-Directing Effects: The inherent electronic properties of the substituents on your aromatic substrate will direct the incoming acyl group to specific positions (ortho, para, or meta).
-
Reaction Conditions: Temperature and solvent polarity can influence the kinetic versus thermodynamic product distribution.
Solutions:
-
Optimize Solvent Choice: The polarity of the solvent can affect regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-position (kinetic product), whereas polar solvents such as nitrobenzene (B124822) favor the beta-position (thermodynamic product).[4]
-
Control Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.[2] For phenol (B47542) acylation, lower temperatures (≤ 60°C) generally favor the para-isomer, while higher temperatures (≥ 160°C) favor the ortho-isomer.[12]
| Parameter | Condition 1 | Condition 2 | Effect on Regioselectivity |
| Solvent | Non-polar (e.g., CS₂) | Polar (e.g., Nitrobenzene) | Can alter the ratio of kinetic to thermodynamic products.[4] |
| Temperature | Low (e.g., 0°C to RT) | High (e.g., Reflux) | Lower temperatures can improve selectivity for the kinetic product.[2] |
Issue 2: Polyacylation Byproducts
Possible Cause:
-
Although the acyl group is deactivating, highly activated aromatic rings can undergo a second acylation under harsh reaction conditions (e.g., high temperature, excess acylating agent, and catalyst).[2]
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent and monitor the reaction's progress to prevent further acylation.[3]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and large excesses of the catalyst.[2]
Issue 3: Byproducts from Reaction with Solvent
Possible Cause:
-
Certain solvents are not inert and can compete with the aromatic substrate in the acylation reaction. For example, using chlorobenzene (B131634) as a solvent can result in the formation of chloroacetophenone.[3]
Solution:
-
Choose an Inert Solvent: Utilize inert solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane, or carbon disulfide (CS₂) that do not participate in the reaction.[3][6]
Issue 4: Low Yield and Byproducts with Phenolic Substrates (O-Acylation)
Possible Cause:
-
Phenols possess two nucleophilic sites: the aromatic ring (C-acylation) and the hydroxyl group (O-acylation). The reaction of the hydroxyl group leads to the formation of a phenyl ester byproduct.[12]
Solutions:
-
Protect the Hydroxyl Group: The most reliable method is to protect the phenolic hydroxyl group before performing the acylation. Silyl ethers are a suitable choice as they can be easily removed during the workup.[12]
-
Optimize for Fries Rearrangement: If relying on the Fries rearrangement of the O-acylated intermediate, reaction conditions can influence the outcome. Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[12]
| Parameter | Condition | Predominant Isomer |
| Temperature | ≤ 60°C | Para-isomer[12] |
| ≥ 160°C | Ortho-isomer[12] | |
| Solvent | Non-polar | Para-isomer[12] |
Experimental Protocols
Protocol 1: Acylation of Toluene (B28343) with Acetyl Chloride [3]
This protocol describes the acylation of toluene to produce a mixture of ortho- and para-methylacetophenone.
-
Catalyst Suspension: In a round-bottom flask, suspend anhydrous aluminum chloride (0.0275 mol) in 8 mL of dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: In an addition funnel, prepare a solution of acetyl chloride (0.0275 mol) and toluene (0.025 mol) in 7 mL of dichloromethane.
-
Reaction: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. After the addition, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 30 minutes.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl. Stir until all the ice has melted.[3]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with an additional 10 mL of methylene (B1212753) chloride.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. The crude product can be purified by distillation or column chromatography.
Protocol 2: Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640) [4]
This protocol details the acylation of the more activated aromatic ring of anisole.
-
Catalyst Suspension: Suspend anhydrous aluminum chloride in dichloromethane in the reaction flask and cool in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride to the cooled suspension with stirring.
-
Substrate Addition: Add a solution of anisole in dichloromethane dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Dry the combined organic layers, remove the solvent, and purify the product as needed.
Visualizations
Caption: General workflow for a Friedel-Crafts acylation experiment.
Caption: Troubleshooting logic for common byproduct issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Degradation of N-Benzoyl-L-alanine under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of N-Benzoyl-L-alanine in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound under acidic conditions?
The primary degradation pathway for this compound in the presence of acid is the hydrolysis of the amide bond. This reaction cleaves the molecule into its constituent parts: benzoic acid and L-alanine.[1] The reaction is catalyzed by H+ ions.
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of the amide bond in this compound?
The acid-catalyzed hydrolysis of the amide bond in this compound generally proceeds through the following steps:
-
Protonation of the carbonyl oxygen: The carbonyl oxygen of the amide group is protonated by an acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.
-
Cleavage of the C-N bond: The carbon-nitrogen bond breaks, leading to the departure of the more stable leaving group (L-alanine) and the formation of a protonated carboxylic acid (benzoic acid).
-
Deprotonation: The protonated benzoic acid is deprotonated to yield the final benzoic acid product.
In some cases, the reaction may proceed through the formation of an oxazolinium ion intermediate, especially with neighboring group participation.[2]
Q3: What factors can influence the rate of degradation of this compound in acidic solutions?
Several factors can affect the rate of hydrolysis:
-
pH: The rate of hydrolysis is dependent on the concentration of H+ ions. Generally, lower pH values (stronger acidic conditions) accelerate the degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Solvent: The polarity and composition of the solvent can influence the reaction rate.
-
Electronic effects of the acyl group: Electron-donating groups on the benzoyl ring can accelerate the hydrolysis of the amide bond in related N-acyl amino acid amides.[2][3]
Q4: How can I monitor the degradation of this compound?
The degradation can be monitored by measuring the decrease in the concentration of this compound over time and/or the increase in the concentration of the products, benzoic acid and L-alanine. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose, as both the reactant and the benzoic acid product are UV-active.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental study of this compound degradation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed or very slow degradation rate. | 1. Inappropriate pH: The acidic conditions may not be strong enough. 2. Low temperature: The reaction kinetics may be very slow at the experimental temperature. 3. Incorrect concentration of acid: Error in the preparation of the acidic solution. | 1. Verify and adjust pH: Ensure the pH of the reaction mixture is in the desired acidic range using a calibrated pH meter. Consider using a stronger acid or a higher concentration. 2. Increase temperature: Perform the experiment at a higher, controlled temperature to accelerate the reaction rate. 3. Prepare fresh acidic solutions: Carefully prepare and verify the concentration of the acid used. |
| Inconsistent or non-reproducible kinetic data. | 1. Temperature fluctuations: Inconsistent temperature control during the experiment. 2. Inaccurate sample quenching: The degradation reaction may be continuing in the samples after they are taken from the reaction mixture and before analysis. 3. Inconsistent sample preparation: Variations in dilution or handling of the samples for HPLC analysis. | 1. Use a temperature-controlled environment: Employ a water bath or a reaction block with precise temperature control. 2. Effective quenching: Immediately neutralize the acid in the collected aliquots with a calculated amount of a suitable base (e.g., NaOH) to stop the reaction. Alternatively, freezing the samples immediately can also slow down the reaction significantly. 3. Standardize sample preparation: Use calibrated pipettes and follow a consistent procedure for sample dilution and preparation. |
| Poor peak shape (tailing, fronting, or splitting) in HPLC analysis. | 1. Column degradation: The acidic mobile phase or samples can degrade the silica-based stationary phase of the HPLC column over time. 2. Sample solvent mismatch: The solvent in which the sample is dissolved may be too strong compared to the mobile phase. 3. Column overload: Injecting too concentrated a sample. | 1. Use a pH-stable column: Employ an HPLC column specifically designed for use at low pH. 2. Match sample solvent to mobile phase: Dissolve the samples in the initial mobile phase whenever possible. 3. Dilute the sample: Reduce the concentration of the sample being injected. |
| Baseline drift or noise in HPLC chromatogram. | 1. Mobile phase issues: Incomplete mixing of mobile phase components, degradation of additives (e.g., TFA), or bacterial growth in the aqueous phase. 2. Detector lamp aging: The UV detector lamp may be nearing the end of its lifespan. | 1. Prepare fresh mobile phase: Prepare fresh mobile phase daily, filter it, and ensure it is thoroughly degassed. 2. Check detector performance: Consult the instrument manual for lamp replacement and maintenance procedures. |
Quantitative Data
Note: This data is for analogous compounds and should be used as a reference. The actual degradation rate of this compound may differ.
| Compound | Temperature (°C) | k_obs (s⁻¹) | Half-life (t₁/₂) (hours) |
| Formyl-glycine | 100.0 | 1.35 x 10⁻⁴ | 1.43 |
| Acetyl-glycine | 100.0 | 1.08 x 10⁻⁵ | 17.8 |
| Propionyl-glycine | 100.0 | 8.33 x 10⁻⁶ | 23.1 |
| N-Acetylglycylglycine | 150.0 | 6.0 x 10⁻⁶ | 32.1 |
Data for N-Acetylglycylglycine is in 0.1 M potassium acetate (B1210297) and phosphate (B84403) buffers (pH 4.7 to 7.8).
Experimental Protocols
This section provides a detailed methodology for studying the degradation kinetics of this compound under acidic conditions using HPLC.
Objective: To determine the rate of hydrolysis of this compound in an acidic solution at a constant temperature.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade (for quenching)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Temperature-controlled water bath or heating block
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Solutions:
-
Acidic Medium: Prepare a solution of 1.0 M HCl in HPLC grade water.
-
Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a small amount of acetonitrile or methanol, then dilute with the 1.0 M HCl solution to a final concentration of, for example, 1 mg/mL.
-
Quenching Solution: Prepare a solution of 2.0 M NaOH in HPLC grade water.
-
-
Degradation Experiment:
-
Place a sealed reaction vessel containing the this compound stock solution into a pre-heated water bath set to the desired temperature (e.g., 60 °C).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a stoichiometric excess of the quenching solution (e.g., 50 µL of 2.0 M NaOH). This will neutralize the acid and stop the hydrolysis.
-
Store the quenched samples at a low temperature (e.g., 4 °C) until HPLC analysis.
-
-
HPLC Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate this compound from benzoic acid and L-alanine (e.g., start with 95% A, ramp to 5% A over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the quenched samples into the HPLC system. Record the peak areas for this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area (or concentration) of this compound versus time.
-
If the reaction follows first-order kinetics, the plot will be a straight line.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
The half-life (t₁/₂) of the degradation can be calculated using the formula: t₁/₂ = 0.693 / k_obs.
-
Visualizations
Caption: Degradation pathway of this compound under acidic conditions.
References
Technical Support Center: Optimizing Enzyme Load for L-Alanine Production Cascades
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing enzyme load for L-alanine production cascades.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of enzymatic L-alanine production.
Q1: My L-alanine yield is lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low L-alanine yield is a common issue that can stem from several factors. A systematic approach is crucial to identify the bottleneck.
Initial Checks:
-
Reagent Quality: Ensure the freshness and purity of all substrates, cofactors (especially NADH/NAD+), and buffer components.
-
Enzyme Activity: Confirm the specific activity of your enzyme preparations. Enzyme activity can decrease over time, even when stored correctly.
-
Instrument Calibration: Verify that your analytical equipment (e.g., spectrophotometer, HPLC) is properly calibrated.
Systematic Troubleshooting Workflow:
The following workflow can help pinpoint the cause of low yield:
Caption: A stepwise workflow for troubleshooting low L-alanine yield.
Q2: How do I identify the rate-limiting step in my enzyme cascade?
A2: The rate-limiting step is the slowest reaction in the cascade, which dictates the overall production rate. Identifying this step is key to optimizing the entire process.[1] In a multi-enzyme pathway, the reaction with the substrate concentration closest to or below its Michaelis constant (Km) is often the rate-limiting step.[1]
Strategy for Identification:
-
Analyze Intermediates: Measure the concentration of intermediates in the reaction mixture over time. An accumulation of a specific intermediate suggests that the subsequent enzymatic step is slow.
-
Vary Individual Enzyme Concentrations: Systematically increase the concentration of one enzyme at a time while keeping the others constant. If an increase in a particular enzyme's concentration leads to a significant increase in the final product yield, that enzyme was likely rate-limiting.
-
Compare Enzyme Kinetics: If you have the kinetic parameters (Km and Vmax) for each enzyme, you can predict the rate-limiting step. The enzyme with the highest Km value for its substrate, especially if the substrate concentration is low, is a likely candidate.[1]
Q3: I'm observing a decrease in reaction rate over time. What could be the cause?
A3: A declining reaction rate can be due to enzyme instability, cofactor depletion, or product inhibition.
-
Enzyme Instability: Enzymes can lose activity over time due to factors like non-optimal pH, temperature, or the presence of organic solvents.[2][3] Consider performing the reaction at a lower temperature or using a more stable enzyme variant. Immobilizing the enzymes can also enhance their stability.[2]
-
Cofactor Depletion: In NADH-dependent cascades, inefficient regeneration of NAD+ will halt the reaction. Ensure your cofactor regeneration system (e.g., using glucose dehydrogenase) is functioning optimally. You may need to adjust the concentration of the regeneration enzyme or its substrate.
-
Product Inhibition: High concentrations of the final product, L-alanine, or an intermediate can inhibit one or more of the enzymes in the cascade. To test for this, measure enzyme activity in the presence of varying concentrations of the suspected inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting ratio for enzymes in an L-alanine production cascade?
A1: An equimolar ratio or a ratio based on equal units of activity for each enzyme is a common starting point. However, the optimal ratio is highly dependent on the specific activities and kinetic properties of your chosen enzymes and must be determined empirically. Titrating each enzyme to find the optimal concentration is a common practice.
Q2: What are the optimal pH and temperature for an L-alanine production cascade?
A2: The optimal conditions are a compromise that allows all enzymes in the cascade to function efficiently. While individual enzymes have their own optima, a common range for L-alanine production cascades is a pH between 7.0 and 10.0 and a temperature between 25°C and 40°C.[4] It is crucial to determine the optimal conditions for your specific set of enzymes experimentally.
Q3: How can I accurately quantify the L-alanine produced?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for accurate quantification. A fluorescamine-based assay is a sensitive and more high-throughput alternative.[5]
Q4: What are the key enzymes in a typical L-alanine production cascade starting from glucose?
A4: A common cell-free enzymatic cascade for L-alanine production from D-glucose involves a glucose dehydrogenase (GDH) for cofactor regeneration and an L-alanine dehydrogenase (AlaDH) for the final conversion of pyruvate (B1213749) to L-alanine.[1]
Caption: A simplified enzymatic cascade for L-alanine production from glucose.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in L-Alanine Production
This table provides a comparison of kinetic parameters for Alanine (B10760859) Dehydrogenase (AlaDH) and Glucose Dehydrogenase (GDH) from various microbial sources.
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| AlaDH | Bacillus subtilis 168 | Pyruvate | 0.07 ± 0.03 | - | [6] |
| Bacillus cereus | Pyruvate | - | - | [6] | |
| Mycobacterium smegmatis MC² 155 | Pyruvate | 0.47 ± 0.03 | - | [6] | |
| Geobacillus stearothermophilus | Pyruvate | - | - | [6] | |
| Vibrio litoralis | Pyruvate | - | - | [7] | |
| Archaeoglobus fulgidus | α-ketobutyrate | 0.2 | - | [7] | |
| GDH | Methylotuvimicrobium alcaliphilum 20Z | D-Glucose | 91.8 ± 3.8 | 95 | [8] |
| Methylobacter luteus IMV-B-3098 | D-Glucose | 16 ± 0.6 | 43 | [8] | |
| Bacillus amyloliquefaciens SB5 | D-Glucose | 5.5 | - | [9] |
Note: "-" indicates data not reported in the cited source.
Experimental Protocols
1. L-Alanine Dehydrogenase (AlaDH) Activity Assay
This protocol is adapted from a standard spectrophotometric rate determination method.[4]
-
Principle: The oxidative deamination of L-alanine to pyruvate is coupled to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
Reaction Buffer: 50 mM Sodium Bicarbonate, pH 10.0
-
Substrate Solution: 20 mM L-alanine in Reaction Buffer
-
Cofactor Solution: 1.5 mM NAD+ in Reaction Buffer
-
Enzyme Solution: Diluted AlaDH in cold Reaction Buffer (0.2 - 0.5 units/mL)
-
-
Procedure:
-
In a cuvette, combine 2.7 mL of Reaction Buffer, 0.1 mL of Substrate Solution, and 0.1 mL of Cofactor Solution.
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.1 mL of the Enzyme Solution and immediately mix by inversion.
-
Record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA340/min) from the initial linear portion of the curve.
-
-
Calculation of Activity:
-
One unit of AlaDH is defined as the amount of enzyme that converts 1.0 µmole of L-alanine to pyruvate and NH₃ per minute at pH 10.0 at 25°C.
-
2. Glucose Dehydrogenase (GDH) Activity Assay
This protocol is based on a spectrophotometric rate determination.[10]
-
Principle: The oxidation of D-glucose to D-glucono-δ-lactone is coupled to the reduction of NAD+ to NADH, monitored at 340 nm.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
Substrate Solution: 1 M D-glucose in water
-
Cofactor Solution: 100 mM NAD+ in water
-
Enzyme Solution: Diluted GDH in an appropriate buffer
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Substrate Solution, and Cofactor Solution.
-
Pipette 2.70 mL of the reaction mixture into a cuvette and incubate at 37°C for approximately 3 minutes.
-
Add 0.015 mL of the Enzyme Solution to the cuvette and mix.
-
Record the increase in absorbance at 340 nm per minute.
-
-
Calculation of Activity:
-
One unit of GDH activity is defined as the amount of enzyme that forms 1 µmol of NADH per minute at 37°C.
-
3. L-Alanine Quantification using Fluorescamine (B152294) Assay
This protocol is a general guideline based on the principle of fluorescamine reacting with primary amines.[11][12]
-
Principle: Fluorescamine reacts with the primary amine of L-alanine to produce a fluorescent product. The fluorescence intensity is proportional to the L-alanine concentration.
-
Reagents:
-
Borate Buffer: 0.1 M, pH 9.0
-
Fluorescamine Solution: 3 mg/mL in acetone (B3395972) or DMSO (prepare fresh)
-
L-Alanine Standards: A series of known concentrations of L-alanine in the reaction buffer.
-
-
Procedure:
-
Add your sample and L-alanine standards to separate microplate wells or tubes.
-
Add Borate Buffer to each well.
-
Add the Fluorescamine Solution to each well and mix rapidly.
-
Incubate at room temperature for 5-15 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
Quantify the L-alanine concentration in your samples by comparing their fluorescence to the standard curve.
-
4. L-Alanine Quantification using HPLC
This is a general method; specific parameters may need to be optimized for your system.[13][14]
-
Principle: L-alanine is separated from other components in the reaction mixture by reversed-phase chromatography and detected by a suitable detector (e.g., UV-Vis after derivatization or a mass spectrometer).
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Column: A C18 column is typically used for the separation of amino acids.
-
Derivatization (optional but common for UV detection): Pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) is often used to make the amino acids detectable by UV absorbance.
-
Procedure:
-
Prepare samples by stopping the enzymatic reaction (e.g., by adding acid) and removing precipitated protein by centrifugation.
-
Derivatize the supernatant if necessary.
-
Inject the sample onto the HPLC system.
-
Run a gradient of the organic solvent to elute the L-alanine.
-
Quantify the L-alanine peak by comparing its area to a standard curve of known L-alanine concentrations.
-
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. sustainability-directory.com [sustainability-directory.com]
- 3. actascientific.com [actascientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Optimization of a reduced enzymatic reaction cascade for the production of L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alanine dehydrogenases from four different microorganisms: characterization and their application in L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic properties and stability of glucose dehydrogenase from Bacillus amyloliquefaciens SB5 and its potential for cofactor regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nipro.co.jp [nipro.co.jp]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. interchim.fr [interchim.fr]
- 13. helixchrom.com [helixchrom.com]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for N-Benzoyl-L-alanine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of N-Benzoyl-L-alanine is crucial for a variety of applications, from quality control of raw materials to studying its metabolic fate. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This guide provides a comparative overview of validated HPLC methods for the analysis of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Principles of Separation for this compound
This compound, an acylated amino acid, possesses both hydrophobic (benzoyl group and the alanine (B10760859) side chain) and hydrophilic (carboxylic acid) moieties. This amphiphilic nature makes it well-suited for analysis by Reversed-Phase HPLC (RP-HPLC), where it can be effectively retained and separated on a non-polar stationary phase using a polar mobile phase. For the separation of its enantiomers (D- and L-forms), chiral HPLC is the method of choice, employing a chiral stationary phase (CSP) that selectively interacts with each enantiomer to a different extent, enabling their resolution.
Comparative Analysis of HPLC Methods
Two primary HPLC approaches are presented here: a standard RP-HPLC method for quantifying this compound and a chiral HPLC method for assessing its enantiomeric purity. The following tables summarize the typical chromatographic conditions and performance validation parameters for each method. The validation data are representative of what can be expected from a well-validated method for this type of analyte.
Method 1: Reversed-Phase HPLC for Quantification
This method is designed for the accurate determination of the total concentration of this compound in a sample.
Table 1: Chromatographic Conditions for RP-HPLC Analysis
| Parameter | Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Table 2: Performance and Validation Data for RP-HPLC Method
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank and placebo |
Method 2: Chiral HPLC for Enantiomeric Purity
This method is essential for determining the enantiomeric excess of this compound, which is a critical quality attribute in pharmaceutical applications.
Table 3: Chromatographic Conditions for Chiral HPLC Analysis
| Parameter | Condition |
| Stationary Phase | Chiral Stationary Phase (e.g., Ristocetin A based)[1] |
| Mobile Phase | Polar organic or reversed-phase mode (e.g., Methanol/Water mixtures with acidic or basic modifiers) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Table 4: Performance and Validation Data for Chiral HPLC Method
| Validation Parameter | Typical Performance |
| Resolution (Rs) | > 1.5 between enantiomers |
| Linearity (r²) | > 0.998 for each enantiomer |
| Accuracy (% Recovery) | 97 - 103% for each enantiomer |
| Precision (% RSD) | < 3% for each enantiomer |
| Limit of Quantification (LOQ) | ~0.1% of the major enantiomer |
| Specificity | Baseline separation of enantiomers from other impurities |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Protocol 1: RP-HPLC Method for Quantification
1. Standard and Sample Preparation:
- Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).
- Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Analysis:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
- Record the chromatograms and integrate the peak area for this compound.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
1. Standard and Sample Preparation:
- Racemic Standard Solution: Prepare a solution of racemic N-Benzoyl-DL-alanine in the mobile phase.
- Enantiomerically Pure Standard Solution: Prepare a solution of this compound in the mobile phase.
- Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
2. Chromatographic Analysis:
- Equilibrate the chiral HPLC system with the mobile phase.
- Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
- Inject the enantiomerically pure standard to identify the peak corresponding to the L-enantiomer.
- Inject the sample solution and record the chromatogram.
3. Data Analysis:
- Calculate the percentage of each enantiomer in the sample using the following formula: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100
- Determine the enantiomeric excess (e.e.) using: e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for Chiral HPLC Analysis.
References
A Comparative Guide to HPLC and GC-MS for the Purity Analysis of N-Benzoyl-L-proline
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for pharmaceutical intermediates like N-benzoyl-L-proline is a cornerstone of quality control and regulatory compliance. This guide provides an objective cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of N-benzoyl-L-proline purity. The selection of the appropriate method is contingent upon various factors including the nature of impurities, required sensitivity, and analytical throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a foundational technique for the analysis of non-volatile and thermally labile compounds such as N-benzoyl-L-proline.[1] Chiral HPLC, in particular, is indispensable for determining the enantiomeric purity, a critical quality attribute for many chiral drug substances.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of N-benzoyl-L-proline, a derivatization step is necessary to enhance its volatility for gas-phase analysis.[1] This method is particularly advantageous for identifying and quantifying trace impurities.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the purity analysis of N-benzoyl-L-proline by HPLC and GC-MS. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | HPLC | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Specificity | High, especially with chiral columns for enantiomers.[1] | Very high, based on both retention time and mass spectrum.[1] |
| Analysis Time | 15-30 minutes | 20-40 minutes (including derivatization) |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a method for the analysis of proline enantiomers, which involves derivatization to N-benzoyl-L-proline.[1]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the N-benzoyl-L-proline sample and place it in a 50 mL volumetric flask.
-
Add 0.6 mL of a 1 mol/L sodium hydroxide (B78521) solution to the flask.
-
Add 1 mL of a 34 mg/mL benzoyl chloride solution in acetonitrile.
-
Add 5 mL of a suitable diluent (e.g., acetonitrile-water mixture).
-
Shake the mixture for 20-30 minutes.
-
Add 0.6 mL of a 1 mol/L hydrochloric acid solution to neutralize the excess base.
-
Dilute to the mark with the diluent and mix thoroughly.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as CHIRALCEL® OX-3R (150 mm x 4.6 mm, 3.0 µm).[1]
-
Mobile Phase A: 0.05% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-20 min: 95% A, 5% B
-
20-21 min: 95% to 20% A, 5% to 80% B
-
21-21.1 min: 20% to 95% A, 80% to 5% B
-
21.1-35 min: 95% A, 5% B
-
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 5 µL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A general procedure for the GC-MS analysis of amino acids, which can be adapted for N-benzoyl-L-proline, is provided below. Method development and validation are required for specific applications.
Sample Preparation (Derivatization):
-
Esterification: To an accurately weighed sample of N-benzoyl-L-proline, add a solution of 3 N methanolic HCl. Heat the mixture at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.[1]
-
Acylation: To the dried residue, add trifluoroacetic anhydride (B1165640) (TFAA) in dichloromethane. Heat at 60 °C for 10 minutes. Evaporate the excess reagent and solvent under a stream of nitrogen.[1]
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[1]
GC-MS Conditions:
-
GC-MS System: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical techniques for purity assessment.[1]
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of N-benzoyl-L-proline. HPLC is particularly well-suited for routine quality control due to its high precision and the ability to perform enantiomeric purity analysis directly with a chiral column.[1] GC-MS offers superior sensitivity and specificity, making it an excellent tool for identifying and quantifying trace impurities, especially during process development and in-depth characterization studies.[1] The choice between these methods will ultimately depend on the specific analytical requirements of the researcher or drug development professional.
References
A Comparative Guide to N-Benzoyl-L-alanine and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a cornerstone of modern organic synthesis. Chiral auxiliaries are a powerful and widely utilized tool for inducing asymmetry in chemical reactions, enabling the selective synthesis of desired stereoisomers. This guide provides an objective comparison of N-Benzoyl-L-alanine, a versatile and accessible chiral auxiliary, with other prominent alternatives such as Evans' oxazolidinones and Oppolzer's sultams. The performance of these auxiliaries in key asymmetric transformations, including alkylation, aldol, and Diels-Alder reactions, is evaluated based on supporting experimental data.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to confer high diastereoselectivity and yield in a given transformation, as well as the ease of its attachment and subsequent removal from the substrate. The following tables summarize the performance of this compound and other benchmark chiral auxiliaries in various asymmetric reactions.
Table 1: Asymmetric Alkylation of Alanine Derivatives
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| This compound (-)-8-phenylmenthyl ester | Benzyl (B1604629) bromide | 94:6 d.r. | 72 |
| Allyl bromide | 89:11 d.r. | 75 | |
| Methyl iodide | 91:9 d.r. | 68 | |
| Evans' Oxazolidinone | Benzyl bromide | >99:1 d.r. | 80-95 |
| Allyl iodide | 97:3 d.r. | 90 | |
| Oppolzer's Camphorsultam | Methyl iodide | >98% d.e. | 85-95 |
| Benzyl bromide | >98% d.e. | 80-90 |
Table 2: Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| N-Acyl-L-alanine Derivative (conceptual) | Benzaldehyde | Data not readily available | Data not readily available |
| Evans' Oxazolidinone (N-propionyl) | Isobutyraldehyde | >99:1 (syn) | 80-95[1] |
| Benzaldehyde | 97:3 (syn) | 85 | |
| Oppolzer's Camphorsultam (N-propionyl) | Benzaldehyde | 98:2 (syn) | 89 |
Table 3: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Dienophile | Diastereoselectivity (endo:exo) | Yield (%) |
| N-Acyl-L-alanine Derivative (conceptual) | Acryloyl | Data not readily available | Data not readily available |
| Evans' Oxazolidinone (N-acryloyl) | Cyclopentadiene | >100:1 (endo) | 81 |
| Oppolzer's Camphorsultam (N-acryloyl) | Cyclopentadiene | >97.4:2.5 (endo) | 75 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Provided below is a representative experimental protocol for the diastereoselective alkylation of an this compound ester.
Detailed Methodology for Diastereoselective Alkylation of (-)-8-Phenylmenthyl N-Benzoyl-L-alaninate
This protocol is adapted from the work of Berkowitz et al. and provides a general procedure for the asymmetric alkylation of an this compound derivative.
1. Dianion Formation:
-
To a solution of diisopropylamine (B44863) (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under a nitrogen atmosphere, is added n-butyllithium (1.2 equivalents) dropwise. The solution is stirred at 0 °C for 30 minutes and then re-cooled to -78 °C.
-
A solution of (-)-8-phenylmenthyl N-benzoyl-L-alaninate (1.0 equivalent) in anhydrous THF at -78 °C is then added cannula to the freshly prepared lithium diisopropylamide (LDA) solution.
-
Following the addition, n-butyllithium (2.4 equivalents) is added, and the resulting deep red solution is stirred for 1 hour at -78 °C to ensure complete dianion formation.
2. Alkylation:
-
The desired alkylating agent (e.g., benzyl bromide, 1.1 equivalents) is dissolved in anhydrous THF at -78 °C and added to the dianion solution via cannula.
-
The reaction mixture is stirred at -78 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the diastereomerically enriched product.
4. Auxiliary Cleavage:
-
The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH/H₂O₂) or other standard methods to afford the desired α-methyl amino acid.
Visualizing the Workflow and Logic
To better understand the processes involved in chiral auxiliary-mediated synthesis and the comparative logic, the following diagrams are provided.
References
A Comparative Guide to Chiral Separation: N-Benzoyl-L-alanine vs. N-Benzoyl-DL-alanine
In the realm of chiral separations, the critical choice of a chiral selector is paramount to achieving enantiomeric resolution. This guide provides a detailed comparison between the use of enantiomerically pure N-Benzoyl-L-alanine and its racemic counterpart, N-Benzoyl-DL-alanine, in the context of separating racemic mixtures, particularly N-Benzoyl-DL-alanine itself. This analysis is supported by experimental data and established protocols to aid researchers, scientists, and professionals in drug development in making informed decisions for their chiral separation needs.
The Fundamental Principle: Chirality in Separation
Chiral separation is predicated on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. These diastereomeric complexes possess different physicochemical properties, leading to differential retention times in a chromatographic system and thus, separation. For a successful chiral separation to occur, the chiral selector itself must be enantiomerically pure.
This compound , being a single enantiomer, can serve as an effective chiral selector. When it interacts with a racemic mixture of N-Benzoyl-DL-alanine, it forms two distinct diastereomeric pairs: this compound with this compound (homochiral pair) and this compound with N-Benzoyl-D-alanine (heterochiral pair). The difference in the stability and energy of these pairs allows for their separation.
Conversely, N-Benzoyl-DL-alanine is a racemic mixture, containing equal amounts of the L- and D-enantiomers. If used as a selector, the D- and L-enantiomers of the selector would interact with the D- and L-enantiomers of the analyte, leading to a complex mixture of interactions that does not result in a net separation. The interactions would be mirrored, and no resolution would be observed. Therefore, N-Benzoyl-DL-alanine is not a viable chiral selector for the resolution of its own enantiomers or any other racemic compound.
Performance in Chiral Separations: A Comparative Overview
The practical application of this principle is evident in various chromatographic techniques where chiral stationary phases (CSPs) are functionalized with single enantiomers of chiral molecules. While no CSPs are commercially available that are explicitly functionalized with this compound for the separation of N-Benzoyl-DL-alanine, the principle is widely demonstrated with other amino acid derivatives. For instance, CSPs based on L-amino acids and their derivatives are commonly used to resolve racemic mixtures.
The following tables summarize experimental data from the successful chiral separation of N-Benzoyl-DL-alanine using different chiral stationary phases. These examples underscore the necessity of an enantiomerically pure environment to achieve resolution.
High-Performance Liquid Chromatography (HPLC) Data
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | α | Rs | Reference |
| Ristocetin A | A: 1% Triethylammonium Acetate (pH 4.1) | - | - | 1.27 (L) | 2.51 | 1.54 | - | [1] |
| CHIRALPAK® QD-AX | Methanol (B129727) / 25mM Acetic Acid (98:2, v/v) | 0.5 | 25 | 0.53 | 0.77 | 1.45 | - | [2] |
-
k' : Retention Factor
-
α : Separation Factor (k'2 / k'1)
-
Rs : Resolution
The data clearly demonstrates that when a suitable chiral selector is employed, baseline separation of the enantiomers of N-Benzoyl-DL-alanine can be achieved, as indicated by the separation factor (α) being greater than 1.
Experimental Protocols
Below are detailed methodologies for the chiral separation of N-Benzoyl-DL-alanine via HPLC, providing a practical framework for researchers.
Protocol 1: Separation on a Ristocetin A Chiral Stationary Phase[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC)
-
Column: Ristocetin A bonded to 5-µm spherical silica (B1680970) gel
-
Mobile Phase: 1% Triethylammonium Acetate (TEAA), pH 4.1
-
Detection: UV
-
Sample Preparation: N-Benzoyl-DL-alanine dissolved in the mobile phase.
Protocol 2: Separation on a CHIRALPAK® QD-AX Chiral Stationary Phase[2]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC)
-
Column: CHIRALPAK® QD-AX (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 25mM acetic acid in methanol / water = 98 / 2
-
Flow Rate: 0.5 mL/min
-
Temperature: 25 °C
-
Detection: UV-VIS at 230 nm
-
Injection Volume: 1.5 µg
-
Elution Order: The first enantiomer eluted at 2.5 min, and the second at 2.9 min.
Logical Workflow for Chiral Separation
The following diagram illustrates the logical workflow for developing a chiral separation method for a racemic compound like N-Benzoyl-DL-alanine.
References
A Comparative Guide to N-Protecting Groups in Peptide Synthesis: A Focus on the Benzoyl Group versus Common Alternatives
In the landscape of peptide synthesis, the strategic selection of an N-protecting group is a critical decision that profoundly influences coupling efficiency, racemization, and the overall success of the synthesis. While the tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups have become the cornerstones of modern peptide chemistry, the utility of other protecting groups, such as the benzoyl (Bz) group, warrants a comparative investigation. This guide provides an objective comparison of the benzoyl group against its more common counterparts, supported by available data and experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Characteristics of N-Protecting Groups
The primary distinction between N-protecting groups lies in their chemical stability and the conditions required for their removal. This orthogonality is fundamental to the stepwise elongation of the peptide chain without compromising the integrity of the growing peptide or the side-chain protecting groups.
| Protecting Group | Abbreviation | Structure | Cleavage Condition | Key Advantages | Key Disadvantages |
| Benzoyl | Bz | C₆H₅CO- | Strong acid (e.g., refluxing HCl) or strong base (e.g., NaOH in methanol). | High stability. | Harsh deprotection conditions are not compatible with standard solid-phase peptide synthesis (SPPS) linkers and side-chain protecting groups. Risk of racemization. |
| tert-Butoxycarbonyl | Boc | (CH₃)₃COCO- | Moderate to strong acid (e.g., TFA). | Well-established in SPPS, particularly for long or difficult sequences. | Requires strong acid for final cleavage (e.g., HF), which necessitates specialized equipment. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Base (e.g., 20% piperidine (B6355638) in DMF). | Mild deprotection conditions allow for the use of acid-labile side-chain protecting groups. Amenable to automation. | Aggregation can be an issue in long sequences. The basic deprotection can cause side reactions like aspartimide formation. |
| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂OCO- | Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr in acetic acid). | Suppresses racemization during coupling. Orthogonal to Boc and Fmoc. | Not ideal for SPPS due to difficulties with on-resin hydrogenolysis and harsh acidic cleavage. |
Performance Comparison
Direct quantitative comparisons of the benzoyl group's performance in modern peptide synthesis are limited in the literature due to its infrequent use as a temporary Nα-protecting group. However, based on its chemical properties and data from related studies, a qualitative assessment can be made.
| Parameter | Benzoyl (Bz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Benzyloxycarbonyl (Cbz) |
| Coupling Efficiency | Data not readily available for SPPS. Assumed to be comparable to other acyl-type groups. | Generally high, especially with in situ neutralization protocols. | High, but can be hindered by aggregation in long sequences. | High in solution-phase synthesis. |
| Racemization Risk | Acyl-type protecting groups can be prone to racemization upon activation. Specific data for Bz in SPPS is limited. | Urethane-based protection minimizes racemization. | Urethane-based protection minimizes racemization. | Known to suppress racemization during activation. |
| Orthogonality in SPPS | Poor. Harsh deprotection conditions are not orthogonal to most side-chain protecting groups and resin linkers. | Good. The Boc/Bzl strategy is well-established, though not perfectly orthogonal. | Excellent. The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its high degree of orthogonality. | Poor for SPPS. On-resin hydrogenolysis is challenging, and strong acid cleavage lacks selectivity. |
| Deprotection Mildness | Very Harsh. | Moderate (TFA for temporary deprotection) to Harsh (HF for final cleavage). | Mild (piperidine). | Mild (hydrogenolysis) to Harsh (strong acid). |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the commonly used N-protecting groups are provided below.
N-Benzoyl Protection of Amino Acids (General Protocol)
This protocol describes the benzoylation of an amino acid, a necessary first step for its potential use in peptide synthesis.
Materials:
-
Amino acid
-
Substituted benzoyl chloride
-
Polyethylene glycol (PEG-400)
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium hydroxide.
-
Add PEG-400 to the reaction mixture.
-
Slowly add the substituted benzoyl chloride to the mixture in portions.
-
Stir the reaction mixture. The reaction is often exothermic and should be controlled.
-
The N-benzoyl derivative of the amino acid precipitates and can be isolated by filtration.
Standard Solid-Phase Peptide Synthesis (SPPS) Protocols
The following are generalized protocols for the two most common SPPS strategies.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
Activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate to facilitate coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to remove the side-chain protecting groups and cleave the peptide from the resin.
-
Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM to remove the Boc group.
-
Washing: Wash the resin with DCM and then with a neutralization buffer.
-
Neutralization: Neutralize the N-terminal amine with a solution of a hindered base, such as 10% DIPEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling:
-
Activate the Boc-protected amino acid with a coupling reagent (e.g., DCC) in DCM or DMF.
-
Add the activated amino acid solution to the resin and agitate.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: Treat the resin with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to remove the side-chain protecting groups and cleave the peptide from the resin.
-
Isolation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizing Peptide Synthesis Workflows
The following diagrams illustrate the logical flow of the different SPPS strategies.
Figure 1: Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow.
Figure 2: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
A Comparative Guide to the Biological Activity of N-Benzoyl-L-alanine and its D-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of N-Benzoyl-L-alanine and its D-enantiomer, N-Benzoyl-D-alanine. While direct, quantitative comparative studies on the specific biological effects of these two enantiomers are not extensively available in publicly accessible literature, this document synthesizes established principles of stereochemistry in biological systems and available data on related compounds to offer a predictive comparison.
The chirality of molecules is a critical determinant of their biological activity. Enzymes, receptors, and other biological macromolecules are themselves chiral, leading to stereospecific interactions with small molecules. Consequently, enantiomers of a compound can exhibit significantly different pharmacological, toxicological, and metabolic profiles. It is a well-established principle that the L- and D-forms of N-Benzoyl-DL-alanine are expected to exhibit different properties in biological systems[1].
General Comparison of Biological Properties
While specific quantitative data for a direct comparison is lacking, the fundamental differences in the biological roles of L- and D-amino acids allow for a qualitative assessment of the expected activities of their N-benzoyl derivatives.
| Feature | This compound | N-Benzoyl-D-alanine |
| Metabolic Fate | Likely substrate for enzymes that recognize L-amino acid derivatives, such as aminoacylase (B1246476) I, leading to hydrolysis into L-alanine and benzoic acid.[2] | Likely substrate for D-aminoacylases, leading to hydrolysis into D-alanine and benzoic acid.[2] This metabolic pathway is distinct from that of the L-enantiomer. |
| Incorporation into Peptides | Can be utilized in peptide synthesis as the naturally occurring L-enantiomer is recognized by ribosomal machinery and synthetic peptide chemistry protocols. | Not incorporated into peptides through conventional biological pathways. May act as a competitive inhibitor in processes involving D-amino acids. |
| Receptor Interaction | The stereochemistry of the L-alanine component is expected to lead to specific interactions with receptors and enzymes that have evolved to bind L-amino acids. | Likely to exhibit different binding affinities and efficacies at receptors and active sites of enzymes compared to the L-enantiomer due to stereospecificity. |
| Potential Biological Activity | May act as a competitive inhibitor or substrate mimic in pathways involving L-alanine. The benzoyl group enhances hydrophobicity, potentially increasing protein binding. | Could potentially interfere with bacterial cell wall synthesis, as D-alanine is a key component of peptidoglycan.[2] |
Antimicrobial and Antifungal Activity
Studies on N-benzoyl derivatives of various amino acids have explored their potential as antimicrobial and antifungal agents. However, a direct comparison of the alanine (B10760859) enantiomers is not explicitly detailed.
One study investigating a range of N-benzoyl amino acids for antifungal activity reported that the free acid forms were largely inactive at the concentrations tested, while their methyl ester derivatives showed significant activity. This suggests that the bioavailability or cellular uptake of these compounds may be a limiting factor for their activity.
Another study on the growth-inhibitory effects of N-benzoyl amino acid derivatives in a microbial antitumor screen identified several active compounds, but did not specify the activities of the individual enantiomers of N-benzoyl-alanine[3]. Research on structurally related benzoyl thiourea (B124793) derivatives of α- and β-alanine has also indicated potential antibacterial activity.
Experimental Protocols
As no direct comparative studies with quantitative data were identified, this section outlines a general experimental protocol for assessing and comparing the biological activity of this compound and N-Benzoyl-D-alanine, based on common methodologies in the field.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Compounds: Prepare stock solutions of this compound and N-Benzoyl-D-alanine in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzymatic Hydrolysis Assay
This protocol is designed to quantify the differential metabolism of the two enantiomers.
-
Enzymes and Substrates:
-
Obtain purified aminoacylase I (for the L-enantiomer) and D-aminoacylase (for the D-enantiomer).
-
Use this compound and N-Benzoyl-D-alanine as substrates.
-
-
Assay Buffer: Prepare a suitable buffer system (e.g., phosphate (B84403) buffer) at the optimal pH for each enzyme.
-
Reaction Setup:
-
Incubate a fixed concentration of each enzyme with varying concentrations of its respective substrate in the assay buffer at a constant temperature (e.g., 37°C).
-
At specific time intervals, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding a strong acid).
-
-
Quantification:
-
Measure the rate of product formation (benzoic acid or the corresponding alanine enantiomer) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Kinetic Analysis:
-
Determine the initial reaction velocities at each substrate concentration.
-
Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax) for each enzyme-substrate pair.
-
Visualizations
Logical Workflow for Enantiomer Comparison
Caption: A logical workflow for the comparative biological evaluation of enantiomers.
Stereospecific Enzymatic Hydrolysis Pathway
Caption: Differential metabolic pathways for N-benzoyl-alanine enantiomers.
Conclusion
References
N-Benzoyl-L-alanine Derivatives as Antifungal Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative evaluation of N-Benzoyl-L-alanine derivatives as a potential class of novel antifungal agents. We will delve into their antifungal activity, proposed mechanism of action, and compare their performance with existing antifungal drugs, supported by available experimental data.
Performance Comparison
A study by Pérez-Chiguils et al. investigated a series of N-benzoyl amino acid esters for their antifungal activity against the filamentous fungi Aspergillus fumigatus and Fusarium temperatum. While the this compound derivative in this study showed no significant inhibitory activity, other derivatives, particularly those derived from valine and tryptophan, demonstrated notable antifungal effects. The antifungal activity was reported as the percentage of mycelial growth inhibition at a concentration of 640 µg/mL.
It is important to note that the available data is presented as percent inhibition at a single high concentration, which provides a preliminary indication of activity but is not as informative as Minimum Inhibitory Concentration (MIC) values. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and are the standard for susceptibility testing. To provide a broader context, the following table includes the reported inhibition data for the N-benzoyl amino acid esters and a selection of MIC values for common antifungal agents against Aspergillus and Fusarium species from other studies.
| Compound/Drug | Target Fungi | Antifungal Activity (% Inhibition @ 640 µg/mL) | MIC Range (µg/mL) | Reference(s) |
| N-Benzoyl Amino Acid Esters | ||||
| This compound methyl ester | A. fumigatus | 0% | Not Reported | |
| F. temperatum | 0% | Not Reported | ||
| N-Benzoyl-L-valine methyl ester | A. fumigatus | 45.3% | Not Reported | |
| F. temperatum | 55.1% | Not Reported | ||
| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | A. fumigatus | 78.2% | Not Reported | |
| F. temperatum | 75.8% | Not Reported | ||
| N-(4-methylbenzoyl)-L-tryptophan methyl ester | A. fumigatus | 65.7% | Not Reported | |
| F. temperatum | 78.5% | Not Reported | ||
| Common Antifungal Agents | ||||
| Amphotericin B | A. fumigatus | 73.5% | 0.25 - >2 | [1] |
| F. temperatum | 67.0% | 0.125 - 8 | [2] | |
| Voriconazole | A. fumigatus | Not Reported | 0.25 - 2 | [1] |
| F. temperatum | Not Reported | 0.5 - 16 | [2] | |
| Itraconazole | A. fumigatus | Not Reported | 0.5 - 4 | [1] |
| F. temperatum | Not Reported | >16 | [3] | |
| Posaconazole | A. fumigatus | Not Reported | 0.125 - 1 | [1] |
| F. temperatum | Not Reported | 0.25 - ≥16 | [2] |
Proposed Mechanism of Action: Inhibition of Fungal Chitinase (B1577495)
The primary proposed mechanism of action for the antifungal activity of N-benzoyl amino acid derivatives is the inhibition of fungal chitinase.[4] Chitin (B13524) is a crucial structural component of the fungal cell wall, and its synthesis is essential for fungal growth, morphogenesis, and viability. Chitinases are enzymes that hydrolyze chitin, playing a role in cell wall remodeling during growth and division. The inhibition of chitinase can disrupt cell wall integrity, leading to osmotic instability and cell death.
The following diagram illustrates the proposed mechanism of action, showing how this compound derivatives may interfere with the chitin biosynthesis pathway.
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis and antifungal evaluation of this compound derivatives, based on the study by Pérez-Chiguils et al. and standardized protocols.
Synthesis of N-Benzoyl Amino Acid Methyl Esters
The synthesis of N-benzoyl amino acid methyl esters is typically a two-step process. The general workflow is outlined below.
Step 1: Esterification of the Amino Acid
-
The respective amino acid (e.g., L-alanine) is dissolved in methanol.
-
Thionyl chloride (SOCl₂) or trimethylsilyl (B98337) chloride (TMSCl) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for several hours.
-
The solvent is evaporated under reduced pressure to yield the amino acid methyl ester hydrochloride.
Step 2: N-Benzoylation
-
The amino acid methyl ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane).
-
A base (e.g., triethylamine) is added to neutralize the hydrochloride.
-
Benzoyl chloride or benzoic anhydride (B1165640) is added to the mixture.
-
The reaction is stirred at room temperature or refluxed for a specified time.
-
The resulting N-benzoyl amino acid methyl ester is purified, typically by column chromatography.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
The Clinical and Laboratory Standards Institute (CLSI) document M38 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4][5][6]
1. Inoculum Preparation:
-
Fungal isolates are cultured on potato dextrose agar (B569324) (PDA) for 7 days to induce sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to a specific concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL) in RPMI-1640 medium.
2. Preparation of Antifungal Dilutions:
-
Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of the compounds are made in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plate.
-
The plates are incubated at 35°C for 48-72 hours.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
Conclusion
While the this compound derivative from the highlighted study did not show antifungal activity, the broader class of N-benzoyl amino acid esters, particularly those with bulky hydrophobic amino acid side chains and substituted benzoyl rings, demonstrates potential as a scaffold for the development of new antifungal agents. The proposed mechanism of chitinase inhibition is a promising target for antifungal drug discovery. Further research, including the determination of MIC values against a wider range of fungal pathogens and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of these compounds. The detailed protocols provided in this guide can serve as a valuable resource for researchers in this field.
References
- 1. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 6. njccwei.com [njccwei.com]
A Comparative Guide to the Efficacy of Coupling Agents for N-Acylation
For researchers, scientists, and drug development professionals, the formation of an amide bond via N-acylation is one of the most fundamental and frequently performed transformations. The success of this reaction, particularly in the synthesis of peptides and complex organic molecules, is critically dependent on the choice of coupling agent. An ideal coupling agent should facilitate rapid and complete acylation with minimal side reactions, most notably racemization of chiral centers. This guide provides an objective comparison of commonly employed coupling agents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given application.
The landscape of coupling reagents is diverse, with major classes including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. Each class offers distinct advantages and disadvantages in terms of reactivity, solubility, and the potential for side reactions. While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) have been historically significant, modern synthesis often relies on more efficient and safer phosphonium and aminium/uronium reagents.
Performance Comparison of Common Coupling Agents
The efficacy of a coupling agent is best assessed through quantitative measures such as reaction yield, reaction time, and the degree of epimerization (racemization). The following table summarizes the performance of several popular coupling agents in the N-acylation of a model secondary amine, piperidine, with thymin-1-ylacetic acid.
| Coupling Agent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HBTU | - | DIEA | DMF | 180 | 95[1] |
| HATU | - | DIEA | DMF | 180 | 98[1] |
| TBTU | - | DIEA | DMF | 180 | 92[1] |
| EDC | HOBt | DIEA | DMF | Not Specified | >90 (General) |
| PyBOP | - | DIEA | DMF | Not Specified | High (General) |
| COMU | - | DIEA | DMF | Not Specified | Comparable to HATU |
Note: The yields presented are for a specific model reaction and may vary depending on the substrates and reaction conditions. "General" indicates that while specific data for this exact reaction was not found, the reagent is widely reported to provide high yields under standard conditions.
Experimental Workflow & Methodologies
The general procedure for an N-acylation reaction using a coupling agent involves the activation of a carboxylic acid, followed by the nucleophilic attack of an amine. The choice of solvent, base, and any additives can significantly influence the outcome of the reaction.
Representative Experimental Protocol: N-Acylation using HATU
This protocol is adapted from a study on the acylation of secondary amines[1].
-
Reactant Preparation: Dissolve the carboxylic acid (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Activation: To the stirred solution of the carboxylic acid, add the coupling agent HATU (1.0 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2.0 eq.).
-
Pre-activation: Allow the mixture to stir at room temperature for a period of 15-30 minutes to ensure the formation of the activated ester.
-
Amine Addition: Add the amine (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction at room temperature. The progress of the reaction can be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Discussion of Coupling Agent Classes
Aminium/Uronium Salts (e.g., HATU, HBTU, TBTU)
These reagents, such as HATU, HBTU, and TBTU, are highly efficient and have become the gold standard for many peptide synthesis applications.[2] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly noteworthy for its high coupling efficiency, which is attributed to the formation of a highly reactive OAt-ester. The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction. COMU is a more recent addition to this class that incorporates the Oxyma Pure leaving group, offering comparable efficiency to HATU with improved safety and solubility.[2]
Phosphonium Salts (e.g., PyBOP)
Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, generating OBt active esters. They are known for their high reactivity and are suitable for challenging couplings, including those involving sterically hindered amino acids.
Carbodiimides (e.g., EDC)
Carbodiimides, such as EDC, are cost-effective coupling agents.[3] However, they are generally less reactive than their aminium/uronium and phosphonium counterparts and can be more prone to side reactions, including racemization. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often necessary to suppress these side reactions and improve coupling efficiency.[4]
Conclusion
The selection of a coupling agent for N-acylation is a critical parameter that can significantly impact the success of a synthetic route. For routine acylations where cost is a primary concern, carbodiimides like EDC in the presence of an additive can be a suitable choice. However, for more challenging couplings, such as those involving sterically hindered substrates or where minimization of racemization is paramount, the use of more advanced aminium/uronium salts like HATU or COMU, or phosphonium salts like PyBOP, is highly recommended. The experimental data consistently demonstrates that HATU provides excellent yields in a relatively short reaction time for the acylation of secondary amines. Researchers should carefully consider the specific requirements of their synthesis to select the optimal coupling agent.
References
A Guide to the Validation of Analytical Methods for Amino Acid Derivatives
The accurate and reliable quantification of amino acid derivatives is crucial for researchers, scientists, and drug development professionals in ensuring product quality, safety, and efficacy. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This guide provides a comparative overview of common analytical methods for amino acid derivatives, supported by experimental data and detailed protocols in accordance with international guidelines.
Comparison of Analytical Methods
Several analytical techniques are employed for the analysis of amino acid derivatives, each with its own set of performance characteristics. The choice of method often depends on the specific amino acid derivative, the sample matrix, and the required sensitivity and throughput. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used technique, often involving derivatization to enhance the detection of amino acids and their derivatives.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful techniques, offering high sensitivity and selectivity.[1][3]
The following table summarizes the performance characteristics of various analytical methods based on established validation parameters outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
| Validation Parameter | HPLC with Pre-column Derivatization (e.g., OPA, FMOC) | HPLC with Post-column Derivatization (e.g., Ninhydrin) | GC-MS | LC-MS/MS |
| Specificity | High; dependent on the selectivity of the derivatizing agent and chromatographic separation.[7] | High; ninhydrin (B49086) reacts with most primary and secondary amines.[8] | Very High; mass spectrometric detection provides excellent specificity.[3] | Very High; tandem mass spectrometry offers exceptional specificity.[3] |
| Linearity (r²) | Typically > 0.999.[7] | Typically > 0.99. | Typically > 0.99. | Typically > 0.999. |
| Range (nmol/mL) | 10 - 1000.[7] | Varies with system and detector. | Wide dynamic range, dependent on the derivative. | Wide dynamic range, often superior to other methods. |
| Accuracy (% Recovery) | 93.3 - 109.4%.[7] | Good, but can be affected by reaction conditions. | High, when using appropriate internal standards. | High, often enhanced by the use of isotopically labeled internal standards.[3] |
| Precision (%RSD) | Repeatability: < 4.14%; Intermediate Precision: < 4.57%.[7] | Generally considered highly precise.[2] | Good, with RSDs typically below 15%. | Excellent, with RSDs often below 10%. |
| LOD (µg/mL) | 0.004 - 1.258.[7] | Generally in the low micromolar range.[1] | Can reach femtomole levels. | Can reach picomole to femtomole levels.[9] |
| LOQ (µg/mL) | 0.011 - 5.272.[7] | Generally in the mid-micromolar range. | Dependent on the derivative and matrix. | Can reach picomole to femtomole levels. |
Experimental Protocols for Method Validation
The validation of an analytical method involves a series of experiments to assess its performance.[10][11] The following are detailed methodologies for key validation experiments.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
Protocol:
-
Prepare a solution of the amino acid derivative standard.
-
Prepare solutions of potential interfering substances (e.g., related impurities, precursors, degradation products, and matrix components).
-
Prepare a mixed solution containing the amino acid derivative standard and all potential interfering substances.
-
Analyze all three solutions using the developed analytical method.
-
Acceptance Criteria: The peak for the amino acid derivative in the mixed solution should be pure and its retention time and/or mass spectrum should be identical to that of the standard solution. There should be no significant interference from the other components at the retention time of the analyte.
Linearity and Range
Objective: To establish the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[4][12] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][13]
Protocol:
-
Prepare a stock solution of the amino acid derivative standard of a known high concentration.
-
Perform a series of dilutions to prepare at least five calibration standards of different concentrations, covering the expected working range. A common range is 80% to 120% of the test concentration.[6]
-
Analyze each calibration standard in triplicate.
-
Plot the mean response (e.g., peak area) against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (r²).
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.999. The y-intercept should be close to zero. A visual inspection of the plot should confirm a linear relationship.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
Protocol:
-
Prepare a sample matrix (placebo) without the amino acid derivative.
-
Spike the placebo with known concentrations of the amino acid derivative standard at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and determine the concentration of the amino acid derivative.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98-102% for drug substance and 95-105% for drug product.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] Precision is evaluated at two levels: repeatability and intermediate precision.[12]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of the amino acid derivative at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[12][13]
Protocol (based on the signal-to-noise ratio):
-
Analyze a series of blank samples (matrix without the analyte) to determine the baseline noise.
-
Prepare and analyze samples with decreasing concentrations of the amino acid derivative.
-
LOD: Determine the concentration at which the signal-to-noise ratio is approximately 3:1.
-
LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Visualizing the Validation Process
To better understand the workflow and interdependencies of the validation parameters, the following diagrams have been generated.
Figure 1: General workflow for the validation of an analytical method.
Figure 2: Interrelationship between key analytical method validation parameters.
References
- 1. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to Photo-Probes: N-Benzoyl-L-alanine vs. p-benzoyl-L-phenylalanine
In the realm of chemical biology and drug discovery, photo-probes are indispensable tools for elucidating molecular interactions. Among the various photoreactive amino acids, p-benzoyl-L-phenylalanine (pBpa) has emerged as a gold standard for photo-affinity labeling and cross-linking studies. This guide provides a detailed comparison of pBpa with N-Benzoyl-L-alanine, clarifying their respective roles and suitability as photo-probes, supported by experimental data and protocols.
Introduction to Photoreactive Amino Acid Probes
Photo-probes are molecules that can be activated by light to form a reactive intermediate capable of forming a covalent bond with a nearby molecule. When incorporated into a biological system, such as a peptide or protein, they can be used to "capture" interacting partners like proteins, nucleic acids, or small molecules. This technique, known as photo-affinity labeling, is crucial for identifying drug targets, mapping binding sites, and understanding complex biological pathways. The ideal photo-probe is chemically stable in the dark but becomes highly reactive upon irradiation with a specific wavelength of light, preferably one that does not damage biological samples.
p-benzoyl-L-phenylalanine (pBpa) is a non-natural amino acid that has been widely adopted as a photo-probe.[1][2][3][4][5][6] Its benzophenone (B1666685) moiety can be photo-activated to initiate covalent cross-linking. In contrast, This compound is a derivative of the natural amino acid alanine (B10760859) where a benzoyl group is attached to the amino group. While it contains a benzophenone-like structure, its utility as a photo-probe is not established in the scientific literature.
Comparison of Physicochemical and Photochemical Properties
A direct experimental comparison of this compound and p-benzoyl-L-phenylalanine as photo-probes is challenging due to the lack of documented use of the former in such applications. However, a comparison of their structural and theoretical photochemical properties reveals why pBpa is the superior and widely used reagent.
| Feature | This compound | p-benzoyl-L-phenylalanine (pBpa) |
| Structure | Benzoyl group attached to the amino nitrogen of alanine. | Benzoyl group attached at the para position of the phenyl ring of phenylalanine. |
| Photoreactive Group | Benzophenone-like, but part of an amide linkage. | Benzophenone. |
| Photo-activation Wavelength | Theoretically UV range, but photoreactivity is likely quenched or altered by the amide bond. | ~350-365 nm.[4][7] |
| Reactive Intermediate | Not established for photo-crosslinking. The amide bond may influence the formation of a reactive triplet state. | Benzophenone triplet state (diradical).[5][7] |
| Cross-linking Chemistry | Not documented. | C-H bond insertion.[8][4][5] |
| Chemical Stability | Stable under normal conditions.[9][10][11] | Chemically stable and can be handled in ambient light.[8][4] |
| Incorporation into Peptides/Proteins | Can be incorporated via chemical synthesis. | Can be incorporated via solid-phase peptide synthesis or genetically encoded in response to a stop codon.[2][3][8][4][5] |
| Established Use as Photo-probe | No. | Yes, widely used.[1][2][3][4][5][6] |
The Mechanism of Action: A Tale of Two Benzophenones
The efficacy of pBpa as a photo-probe lies in the photochemical properties of its benzophenone side chain. Upon irradiation with UV light (~365 nm), the benzophenone carbonyl group undergoes a n → π* transition to a singlet excited state, which then rapidly converts to a more stable triplet state. This triplet state is a diradical that can abstract a hydrogen atom from a nearby C-H bond to form a ketyl radical and a carbon-centered radical on the interacting molecule. Subsequent radical recombination results in a stable covalent C-C bond, effectively cross-linking the probe to its target.[5][7]
In this compound, the benzoyl group is directly attached to the nitrogen atom of alanine, forming an amide bond. This structural arrangement is likely to significantly alter the photochemical properties of the carbonyl group. The lone pair of electrons on the amide nitrogen can interact with the carbonyl π system, which may quench the formation of the reactive triplet state or lead to alternative, non-crosslinking photoreactions. This fundamental difference in electronic structure is the most probable reason for the absence of this compound in the photo-probe toolkit.
Experimental Data: The Proven Efficacy of p-benzoyl-L-phenylalanine
Numerous studies have demonstrated the utility of pBpa in capturing molecular interactions. For instance, in protein-DNA interaction studies, pBpa incorporated into the E. coli catabolite activator protein (CAP) resulted in a cross-linking efficiency of approximately 5% with its DNA target.[12] While this may seem low, it is a significant yield for in-situ cross-linking and is often sufficient for detection and analysis.
More recent advancements have shown that the cross-linking efficiency of pBpa can be significantly enhanced. By introducing electron-withdrawing halogen substituents to the benzophenone ring, researchers have achieved substantial increases in cross-linking yields, in some cases up to 49-fold higher than the parent pBpa.[2][7]
Experimental Protocols
General Protocol for Photo-Affinity Labeling using pBpa
This protocol outlines a general workflow for a photo-affinity labeling experiment using a peptide containing pBpa.
-
Probe Synthesis/Incorporation:
-
Synthesize the peptide of interest with pBpa incorporated at the desired position using solid-phase peptide synthesis.
-
Alternatively, for proteins, genetically encode pBpa in response to an amber stop codon (TAG) using an orthogonal tRNA/aminoacyl-tRNA synthetase pair.[12]
-
-
Binding Reaction:
-
Incubate the pBpa-containing probe with the target molecule (e.g., protein, cell lysate) in an appropriate buffer to allow for non-covalent binding.
-
-
Photo-crosslinking:
-
Analysis of Cross-linked Products:
-
Separate the reaction products using SDS-PAGE.
-
Visualize the cross-linked adducts by methods such as Western blotting, autoradiography (if a radiolabel is included), or fluorescence imaging (if a fluorescent tag is present).
-
-
Identification of Interacting Partners:
-
Excise the band corresponding to the cross-linked product from the gel.
-
Identify the target protein by mass spectrometry (e.g., LC-MS/MS).
-
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams created using the DOT language are provided.
Caption: Experimental workflow for photo-affinity labeling using pBpa.
Caption: Photo-crosslinking mechanism of p-benzoyl-L-phenylalanine.
Conclusion
In the comparison between this compound and p-benzoyl-L-phenylalanine for use in photo-probes, pBpa is the clear and established choice for researchers. Its well-characterized photochemical properties, including efficient formation of a reactive triplet state upon UV irradiation and subsequent C-H bond insertion, make it a robust tool for covalently capturing molecular interactions. Furthermore, the ability to incorporate pBpa into peptides and proteins both chemically and genetically provides immense flexibility for experimental design.
Conversely, this compound is not utilized as a photo-probe, and its chemical structure suggests that it would be unsuitable for this purpose. The placement of the benzoyl group within an amide linkage likely alters its photochemical behavior, preventing the efficient generation of the reactive species required for cross-linking. Therefore, for researchers in drug development and chemical biology seeking a reliable photo-probe, p-benzoyl-L-phenylalanine remains the superior and recommended option.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 4. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzophenone photophores in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photolytic Labeling to Probe Molecular Interactions in Lyophilized Powders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-Benzoyl Amino Acid Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Inhibitory Performance of N-Benzoyl Amino Acid Derivatives Against Key Enzymatic Targets.
N-benzoyl amino acid derivatives have emerged as a versatile scaffold in the design of enzyme inhibitors, demonstrating efficacy against a range of critical biological targets. This guide provides a comparative analysis of their inhibitory activity against three distinct enzyme classes: DNA Methyltransferases (DNMTs), Aminopeptidases, and Fungal Chitinases. The information presented herein is intended to support research and development efforts in epigenetics, cancer, and infectious diseases.
DNA Methyltransferase (DNMT) Inhibition
N-benzoyl-L-glutamic acid analogues have been identified as inhibitors of human DNA Methyltransferases, enzymes that are crucial for the epigenetic regulation of gene expression. Dysregulation of DNMT activity is implicated in various cancers, making these enzymes a key target for therapeutic intervention.
Comparative Inhibition Data
The following table summarizes the inhibitory activity of selected N-benzoyl-L-glutamic acid derivatives against DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns. For comparison, a known non-nucleoside DNMT inhibitor, RG108, is included.
| Compound | Target Enzyme | % Inhibition at 100 µM (Mean ± SD) | Reference Compound | % Inhibition at 100 µM (Mean ± SD) |
| N-benzoyl-L-glutamic acid (Compound 1) | DNMT1 | 39 ± 12% | RG108 | 55 ± 7% |
| Compound 22 (a derivative) | DNMT1 | Concentration-dependent | - | - |
| Compound 23 (a derivative) | DNMT1 | Concentration-dependent | - | - |
| Compound 24 (a derivative) | DNMT1 | Concentration-dependent | - | - |
Data for compounds 22, 23, and 24 indicates micromolar range inhibition, though specific IC50 values were not provided in the initial findings.[1][2]
Experimental Protocol: In Vitro DNMT1 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of N-benzoyl amino acid derivatives against DNMT1 using a commercially available ELISA-based assay kit.
Materials:
-
Recombinant human DNMT1
-
DNMT1 substrate DNA (e.g., poly(dI-dC))
-
S-adenosyl-L-methionine (SAM)
-
N-benzoyl amino acid derivative (test inhibitor)
-
RG108 (positive control inhibitor)
-
Anti-5-methylcytosine (5-mC) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Assay buffer
-
Wash buffer
-
96-well microplate coated with substrate DNA
Procedure:
-
Compound Preparation: Prepare a stock solution of the N-benzoyl amino acid derivative in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Reaction Setup: To the DNA-coated wells, add the assay buffer, SAM, and the test inhibitor at various concentrations. Include wells for a no-inhibitor control and a positive control (RG108).
-
Enzyme Addition: Add recombinant DNMT1 to all wells except for the no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the methylation reaction to proceed.
-
Washing: Wash the wells multiple times with the wash buffer to remove unreacted components.
-
Primary Antibody Incubation: Add the anti-5-mC primary antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add the TMB substrate to each well and incubate in the dark until a color change is observed.
-
Reaction Stoppage: Add the stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization of Experimental Workflow
Aminopeptidase Inhibition
Comparative Inhibition Data of Known Inhibitors
| Inhibitor | Target Enzyme | Ki Value |
| Amastatin | Aminopeptidase M | Potent |
| Bestatin | Aminopeptidase N | Potent |
Potency is noted as specific quantitative values were not available in the initial search results.
Experimental Protocol: Aminopeptidase M Inhibition Assay
This protocol describes a method for determining the inhibitory activity of N-benzoyl amino acid derivatives against Aminopeptidase M using a chromogenic substrate.
Materials:
-
Purified Aminopeptidase M
-
L-Leucine-p-nitroanilide (substrate)
-
N-benzoyl amino acid derivative (test inhibitor)
-
Amastatin (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound and Substrate Preparation: Prepare a stock solution of the test inhibitor and the positive control in a suitable solvent. Prepare a stock solution of the substrate, L-leucine-p-nitroanilide.
-
Reaction Setup: In a 96-well plate, add the assay buffer and the test inhibitor at various concentrations. Include wells for a no-inhibitor control and a positive control.
-
Enzyme Pre-incubation: Add the purified Aminopeptidase M to each well and pre-incubate for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Data Acquisition: Monitor the increase in absorbance at 405 nm over time using a spectrophotometer. This measures the formation of p-nitroaniline.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Calculate the IC50 value from the dose-response curve. To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Visualization of Experimental Workflow
Fungal Chitinase (B1577495) Inhibition
Chitinases are enzymes that degrade chitin, a key structural component of fungal cell walls. Inhibition of chitinase activity represents a promising strategy for the development of novel antifungal agents. N-benzoyl amino esters have demonstrated antifungal activity, which is hypothesized to be mediated through the inhibition of chitinase.
Comparative Antifungal Activity Data
The following table presents the percentage of growth inhibition of two pathogenic fungi by various N-benzoyl amino esters at a concentration of 640 µg/mL. While this data reflects antifungal activity, direct enzymatic inhibition data is needed for a definitive comparison of chitinase inhibition.[3]
| Compound | Amino Acid Moiety | Benzoyl Moiety Substituent(s) | % Growth Inhibition vs. A. fumigatus | % Growth Inhibition vs. F. temperatum |
| N-benzoyl-L-valine methyl ester | L-Valine | Unsubstituted | 45.3% | 55.1% |
| N-(4-methylbenzoyl)-L-valine methyl ester | L-Valine | 4-Methyl | 60.2% | 65.4% |
| N-(2,4,6-trimethylbenzoyl)-L-valine methyl ester | L-Valine | 2,4,6-Trimethyl | 78.2% | 75.8% |
| N-benzoyl-L-tryptophan methyl ester | L-Tryptophan | Unsubstituted | 35.1% | 40.2% |
| N-(4-methylbenzoyl)-L-tryptophan methyl ester | L-Tryptophan | 4-Methyl | 65.7% | 78.5% |
Experimental Protocol: Fungal Chitinase Inhibition Assay
This protocol outlines a fluorometric assay to directly measure the inhibitory activity of N-benzoyl amino esters against a purified fungal chitinase.
Materials:
-
Purified fungal chitinase (e.g., from Trichoderma viride)
-
4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside (4-MU-chitobioside, fluorogenic substrate)
-
N-benzoyl amino ester (test inhibitor)
-
Known chitinase inhibitor (e.g., Allosamidin) as a positive control
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound and Substrate Preparation: Prepare stock solutions of the test inhibitor and positive control in DMSO. Prepare a working solution of the 4-MU-chitobioside substrate in assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the purified chitinase to each well and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 450 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
Visualization of Experimental Workflow
References
A Comparative Guide to the Anti-inflammatory Activity of N-(2-benzoylphenyl)alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the anti-inflammatory activity of a series of N-(2-benzoylphenyl)alanine derivatives. The core findings are based on a seminal study by Walsh et al. (1984), which evaluated these compounds for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). To provide a contemporary context, this guide integrates the original in vivo data with in vitro cyclooxygenase (COX) inhibition data for the parent compound, amfenac (B1665970), and other common NSAIDs. This comparative analysis is intended to inform researchers on the structure-activity relationships and therapeutic potential of this class of compounds.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The anti-inflammatory effects of N-(2-benzoylphenyl)alanine derivatives, like other NSAIDs, are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, whereas the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1][2] The N-(2-benzoylphenyl)alanine derivatives were designed to bind to a receptor site on the cyclooxygenase enzyme.[1]
Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.
Comparative In Vivo Anti-inflammatory Activity
The primary assessment of the anti-inflammatory potency of the N-(2-benzoylphenyl)alanine derivatives was conducted using the Evans blue-carrageenan induced pleural effusion assay in rats. This model measures the inhibition of fluid and protein leakage into the pleural cavity, which is an indicator of acute inflammation. The results are presented as the dose required to produce a 50% inhibition of pleural effusion (ED50).
Table 1: In Vivo Anti-inflammatory Activity of N-(2-benzoylphenyl)alanine Derivatives in the Rat Pleural Effusion Assay
| Compound Number | Substituents | ED50 (mg/kg, p.o.) |
| Indomethacin (Reference) | - | 1.8 |
| 5a | H | >100 |
| 5b | 4-Cl | 18 |
| 5c | 4-F | 20 |
| 5d | 4-Br | 25 |
| 5e | 4-CH3 | 50 |
| 5f | 4-OCH3 | >100 |
| 5g | 3,4-di-Cl | 25 |
| 5h | 2-Cl | >100 |
| 5i | 2-F | >100 |
| 6a | H | >100 |
| 6b | 4-Cl | >100 |
| 7a | H | >100 |
| 7b | 4-Cl | >100 |
| 8a | H | >100 |
| 8b | 4-Cl | >100 |
| 9a | H | 50 |
| 9b | 4-Cl | 25 |
| 10a | H | 25 |
| 10b | 4-Cl | 18 |
| 11a | H | >100 |
| 11b | 4-Cl | >100 |
Data sourced from Walsh et al., Journal of Medicinal Chemistry, 1984.[1]
Of the 21 derivatives synthesized and tested, two compounds, 5b (4-chloro derivative) and 10b (4-chloro derivative), were found to be the most potent, with an ED50 of 18 mg/kg.[1] This is approximately one-tenth the potency of the standard NSAID, indomethacin, in this model.[1] One compound was also tested in an adjuvant-induced arthritis model in rats and was found to be weakly active.[1]
Comparative In Vitro Cyclooxygenase (COX) Inhibition
While specific in vitro COX inhibition data for the derivatives from the 1984 study are not available, data for the parent compound, amfenac (2-amino-3-benzoylphenylacetic acid), and other common NSAIDs provide a valuable benchmark for assessing potential COX-1/COX-2 selectivity.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Amfenac and Other NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Amfenac | 0.25 | 0.15 | 1.67 |
| Indomethacin | 0.009 | 0.31 | 0.03 |
| Diclofenac | 0.076 | 0.026 | 2.92 |
| Ibuprofen | 12 | 80 | 0.15 |
| Celecoxib (B62257) | 14.7 | 0.05 | 294 |
| Rofecoxib | >100 | 25 | >4 |
IC50 values are compiled from various sources and methodologies, which can lead to variations. Data should be used for relative comparison.
Amfenac demonstrates potent inhibition of both COX-1 and COX-2, with a slight selectivity towards COX-2.[3] This profile is distinct from a highly selective COX-2 inhibitor like celecoxib and a more COX-1 selective agent like indomethacin.
Experimental Protocols
To aid in the replication and further investigation of these compounds, detailed methodologies for the key experiments are provided below.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: A typical workflow for evaluating novel anti-inflammatory compounds.
In Vivo: Carrageenan-Induced Pleurisy in Rats
This protocol is based on the methods used for evaluating acute inflammation in the pleural cavity.
-
Animals: Male Sprague-Dawley rats (150-200g) are used.
-
Induction of Pleurisy: Rats are lightly anesthetized (e.g., with isoflurane). A small skin incision is made at the level of the sixth intercostal space on the left side. 0.2 mL of a 1% (w/v) λ-carrageenan solution in sterile saline is injected into the pleural cavity.
-
Drug Administration: Test compounds, including N-(2-benzoylphenyl)alanine derivatives and reference NSAIDs, are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses one hour prior to the carrageenan injection. A control group receives the vehicle only.
-
Measurement of Pleural Effusion: At a predetermined time point after carrageenan injection (e.g., 4 or 5 hours), the animals are euthanized. The chest cavity is carefully opened, and the pleural exudate is collected by aspiration. The pleural cavity is rinsed with a known volume of heparinized saline to ensure complete collection.
-
Quantification: The total volume of the collected fluid is measured. If Evans blue dye was co-administered intravenously at the time of carrageenan injection, the concentration of the dye in the exudate can be measured spectrophotometrically to quantify plasma extravasation.
-
Data Analysis: The percentage inhibition of exudate volume for each drug-treated group is calculated relative to the vehicle-treated control group. The ED50 value (the dose causing 50% inhibition) is then determined from the dose-response curve.
In Vitro: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This is a representative protocol for determining the in vitro inhibitory activity of compounds on COX enzymes.
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are commonly used.
-
Assay Buffer: A suitable buffer, such as 100 mM Tris-HCl (pH 8.0), is used.
-
Reaction Mixture: In a 96-well plate, the assay buffer, enzyme (either COX-1 or COX-2), and necessary cofactors (e.g., hematin, glutathione) are added.
-
Compound Incubation: Various concentrations of the test compounds (dissolved in a solvent like DMSO) and reference NSAIDs are added to the wells. A control group without any inhibitor is included. The plate is pre-incubated at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.
-
Reaction Termination: After a defined incubation period at 37°C (e.g., 10-20 minutes), the reaction is stopped by adding a stopping agent, such as a dilute acid solution.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercial ELISA kit.
-
Data Analysis: The percentage of COX inhibition for each compound concentration is calculated relative to the control. The IC50 value (the concentration causing 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The N-(2-benzoylphenyl)alanine derivatives represent a class of compounds with demonstrated in vivo anti-inflammatory activity. The most potent analogs identified in the original study exhibited efficacy that, while less than indomethacin, is significant. The parent compound, amfenac, is a potent dual inhibitor of COX-1 and COX-2. Further investigation into the in vitro COX inhibition profiles of the more active derivatives could provide valuable insights into their structure-activity relationships and potential for development as selective COX-2 inhibitors with an improved safety profile. The experimental protocols and comparative data presented in this guide offer a framework for such future research.
References
Safety Operating Guide
Safe Disposal of N-Benzoyl-L-alanine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like N-Benzoyl-L-alanine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, minimizing risks and adhering to standard safety protocols.
Physicochemical and Hazard Data
A summary of key data for this compound is presented below, offering a quick reference for safety and handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 193.20 g/mol | PubChem[1] |
| GHS Hazard Statements | H315: Causes skin irritation | PubChem[1] |
| H319: Causes serious eye irritation | PubChem[1] | |
| H335: May cause respiratory irritation | PubChem[1] |
Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following steps outline the recommended procedure.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to prevent skin and eye contact.[2] This includes:
-
Chemical-impermeable gloves.[3]
-
Safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
A lab coat or other protective clothing to prevent skin exposure.[2]
-
In cases of dust formation, use a NIOSH-approved respirator.
Spill Management and Collection
In the event of a spill, or when preparing for disposal, follow these steps to safely collect the material:
-
Ensure the area is well-ventilated.[3]
-
Avoid the formation of dust during collection.[4]
-
Carefully sweep up the solid material and place it into a suitable, clearly labeled, and closed container for disposal.[4][5]
Waste Disposal
Proper disposal of chemical waste is crucial. Adhere to the following guidelines:
-
Do not dispose of this compound down the drain or into sewer systems.[3]
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Waste should be classified and disposed of in accordance with all applicable local, state, and federal regulations.[5] The user is responsible for assigning the correct waste codes based on the application for which the product was used.[5]
Contaminated Packaging
Containers that have held this compound must also be handled correctly:
-
Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes before disposal.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps to follow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling N-Benzoyl-L-alanine
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-Benzoyl-L-alanine. The procedural guidance herein is intended to establish safe laboratory practices and ensure proper handling and disposal of this chemical.
Hazard Assessment
This compound is a compound that may cause irritation to the skin, eyes, and respiratory tract[1][2]. While some safety data sheets (SDS) indicate that it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to handle it with care to minimize exposure[3].
Primary Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact with skin[2].
-
Serious Eye Irritation: Can cause serious irritation to the eyes[2].
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation[2].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory. These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4]. |
| Hand Protection | Wear appropriate chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and remove them carefully to avoid skin contamination[5][6]. |
| Body Protection | A standard laboratory coat or long-sleeved clothing is required to prevent skin exposure[4][7]. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. For large-scale operations, in emergencies, or where dust formation is significant, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter[7]. |
Operational Plan: Safe Handling and Storage
Adherence to the following procedures is essential for the safe handling and storage of this compound.
Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dust, use a chemical fume hood or a ventilated enclosure.
-
Ensure that eyewash stations and safety showers are readily accessible[7].
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid the formation of dust when weighing or transferring the solid material[3][5].
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing[4][5]. Do not ingest or inhale the substance[4][5].
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking. Contaminated clothing should be changed promptly[7].
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[4][5]. Some sources recommend freezer storage[3].
-
Keep the substance away from incompatible materials such as strong oxidizing agents[3].
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations[8].
Waste Disposal Steps:
-
Collection: Collect waste material in a suitable, labeled, and closed container to await disposal[5][6]. Do not mix with other waste.
-
Environmental Protection: Prevent the product from entering drains, waterways, or the soil[8].
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company[6]. Uncleaned containers should be handled as the product itself.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. N-Benzoylalanine - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
